molecular formula C5H10ClN B1443050 Bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 22287-35-0

Bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B1443050
CAS No.: 22287-35-0
M. Wt: 119.59 g/mol
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKLVOWNBKJRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712368
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-35-0
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[1.1.1]pentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a significant player in this arena, serving as a three-dimensional, saturated bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid, propeller-like structure offers a unique vector for substituents, often leading to improved metabolic stability, enhanced aqueous solubility, and better membrane permeability compared to its aromatic counterparts.[3] This guide provides an in-depth exploration of the discovery and seminal synthetic routes leading to a key building block in this class: Bicyclo[1.1.1]pentan-1-amine hydrochloride. We will traverse the historical landscape, from the pioneering work on the parent hydrocarbon to the development of scalable, industrially relevant synthetic protocols.

The Dawn of a Strained System: Discovery and Early Functionalization

The journey to Bicyclo[1.1.1]pentan-1-amine begins with the synthesis of its highly strained precursor, [1.1.1]propellane. This remarkable hydrocarbon, featuring an inverted tetrahedral geometry at the bridgehead carbons, was first synthesized by Kenneth B. Wiberg and Frederick H. Walker in 1982.[4] Their approach involved the intramolecular reductive coupling of 1,3-dibromobicyclo[1.1.1]pentane. Shortly after, an improved and more practical synthesis of [1.1.1]propellane was developed by Szeimies and co-workers, starting from the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[4] The availability of [1.1.1]propellane opened the door to exploring the chemistry of the bicyclo[1.1.1]pentane system through strain-release reactions.

The pioneering synthesis of Bicyclo[1.1.1]pentan-1-amine was accomplished by Wiberg in 1970, predating the discovery of [1.1.1]propellane.[5] This initial route involved an electrochemical Wurtz reaction to construct the bicyclopentane core, which was then elaborated to the target amine over three steps via the corresponding carboxylic acid.[5]

Following the discovery of [1.1.1]propellane, early explorations into the synthesis of Bicyclo[1.1.1]pentan-1-amine often relied on classical rearrangement reactions of carboxylic acid derivatives. These methods, while foundational, typically involved multiple steps and were not amenable to large-scale production.

Classical Rearrangement Strategies

Several classical name reactions were employed in the early syntheses of Bicyclo[1.1.1]pentan-1-amine, starting from bicyclo[1.1.1]pentane-1-carboxylic acid. These routes are conceptually important as they represent the initial forays into the targeted synthesis of this key amine.

  • Schmidt Reaction: This reaction involves the treatment of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions to yield the corresponding amine with the loss of one carbon atom as carbon dioxide. Timberlake adapted this method to convert bicyclo[1.1.1]pentane-1-carboxylic acid to the desired amine.[5][6]

  • Hofmann Rearrangement: In this rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base to form a primary amine with one fewer carbon atom.[7][8] Della utilized this approach, employing iodosobenzene to effect the rearrangement of bicyclo[1.1.1]pentane-1-carboxamide to Bicyclo[1.1.1]pentan-1-amine.[5]

  • Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine.[9] This method provides another pathway from bicyclo[1.1.1]pentane-1-carboxylic acid to the target amine.[10]

The following diagram illustrates the general concept of these rearrangement-based approaches.

Classical Rearrangements for Bicyclo[1.1.1]pentan-1-amine Synthesis BCP_COOH Bicyclo[1.1.1]pentane- 1-carboxylic Acid BCP_Amide Bicyclo[1.1.1]pentane- 1-carboxamide BCP_COOH->BCP_Amide Amidation BCP_AcylAzide Bicyclo[1.1.1]pentane- 1-carbonyl Azide BCP_COOH->BCP_AcylAzide Azide Formation BCP_Amine Bicyclo[1.1.1]pentan-1-amine BCP_COOH->BCP_Amine Schmidt Reaction BCP_Amide->BCP_Amine Hofmann Rearrangement BCP_AcylAzide->BCP_Amine Curtius Rearrangement

Caption: Classical rearrangement pathways to Bicyclo[1.1.1]pentan-1-amine.

Modern and Scalable Synthetic Routes

While the classical methods were instrumental in the initial discovery and characterization of Bicyclo[1.1.1]pentan-1-amine, the advent of modern synthetic methodologies has led to more efficient, scalable, and safer routes.

Strain-Release Amination of [1.1.1]Propellane: The Baran Synthesis

A significant breakthrough in the synthesis of Bicyclo[1.1.1]pentan-1-amine was reported by Baran and co-workers. Their approach leverages the high strain energy of [1.1.1]propellane in a direct amination reaction. This scalable synthesis starts from the readily available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[3] This starting material is converted to [1.1.1]propellane in situ, which then undergoes a strain-release amination. This method has become a cornerstone for the large-scale production of this compound, making this valuable building block widely accessible for drug discovery programs.

The overall transformation is depicted below:

Baran's Scalable Synthesis start 1,1-dibromo-2,2-bis (chloromethyl)cyclopropane propellane [1.1.1]Propellane (in situ) start->propellane Reductive Cyclization amine_HCl Bicyclo[1.1.1]pentan-1-amine hydrochloride propellane->amine_HCl Strain-Release Amination

Caption: Baran's scalable synthesis of this compound.

Hydrohydrazination of [1.1.1]Propellane

Another scalable route, developed by Bunker and colleagues, involves the hydrohydrazination of [1.1.1]propellane.[11] In this process, [1.1.1]propellane reacts with di-tert-butyl azodicarboxylate in the presence of a manganese catalyst and a silane reducing agent to form a protected hydrazine derivative. Subsequent deprotection and reduction of the N-N bond yields Bicyclo[1.1.1]pentan-1-amine. This method offers significant improvements in terms of yield, safety, and cost-effectiveness compared to earlier approaches.[11]

Experimental Protocols

For the benefit of researchers in the field, a representative protocol for a modern synthesis of Bicyclo[1.1.1]pentan-1-amine via a Curtius rearrangement is provided below. This protocol is adapted from procedures described in the literature for the synthesis of related BCP amines.[10]

Synthesis of 3-Fluorothis compound (as a representative example of a Curtius Rearrangement on a BCP core)

  • Starting Material: 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid.

  • Step 1: Curtius Rearrangement.

    • Dissolve 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tert-butanol.

    • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) to the solution.

    • Heat the reaction mixture at 85 °C and monitor for the completion of the reaction (typically 24 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The residue contains the N-Boc protected amine.

  • Step 2: Deprotection.

    • Dissolve the crude N-Boc protected amine in a suitable solvent (e.g., ethyl acetate).

    • Treat with a strong acid, such as hydrochloric acid in dioxane, to cleave the Boc protecting group.

    • The hydrochloride salt of the amine will precipitate or can be isolated by evaporation of the solvent.

    • The resulting solid can be washed with a non-polar solvent (e.g., diethyl ether) and dried to yield the desired 3-Fluorothis compound.[10]

Quantitative Data Summary

Synthetic RouteKey ReagentsScaleReported YieldReference
Hofmann Rearrangement IodosobenzeneLab Scale-[5]
Schmidt Reaction Hydrazoic AcidLab Scale-[5][6]
Hydrohydrazination Mn(dpm)₃, PhSiH₃, DBADDecagramHigh[11]
Strain-Release Amination Amine sourceLarge ScaleHigh[3]

Conclusion

The journey from the theoretical curiosity of a highly strained hydrocarbon to the large-scale industrial production of this compound is a testament to the ingenuity and perseverance of synthetic chemists. From the pioneering efforts of Wiberg to the development of robust and scalable methods by researchers like Baran, the story of this unique amine is one of continuous innovation. As a key building block for the introduction of the BCP moiety, this compound will undoubtedly continue to play a pivotal role in the design and development of next-generation therapeutics, enabling the exploration of new chemical space and the optimization of drug-like properties.

References

A Scalable Pathway to Bicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring.[1][2][3][4] Its incorporation into drug candidates frequently imparts superior physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and an increased fraction of sp³-hybridized carbons (F(sp³)), which correlates with higher clinical success rates.[1][2] This guide provides an in-depth, scalable, and field-proven synthetic route to bicyclo[1.1.1]pentan-1-amine hydrochloride, a critical building block for drug discovery. We detail a robust three-stage process commencing from the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, proceeding through the pivotal, high-energy intermediate [1.1.1]propellane, and culminating in the target amine salt via a safe and efficient hydrohydrazination-reduction sequence. Each step is rationalized to provide not just a protocol, but a framework for understanding and implementation at scale.

Introduction: The Value Proposition of the BCP Scaffold

The "escape from flatland" initiative in drug discovery encourages the move away from planar, aromatic structures towards more complex, three-dimensional molecules.[3][4] The BCP core is an exemplary embodiment of this philosophy. By replacing a flat phenyl ring with a rigid, cage-like BCP structure, chemists can preserve the critical exit vectors of substituents while fundamentally altering the molecule's interaction with its biological environment and metabolic pathways. Bicyclo[1.1.1]pentan-1-amine, in particular, serves as a non-aromatic mimic of aniline, providing a key attachment point for further chemical elaboration.

The primary challenge hindering the widespread adoption of BCPs has been the lack of scalable and reliable synthetic methods.[5] The route detailed herein addresses this bottleneck by leveraging the unique reactivity of the highly strained [1.1.1]propellane intermediate, which is generated in situ from an accessible starting material.

Overall Synthetic Strategy

The synthesis is logically divided into three major stages, each designed for scalability and operational simplicity. The entire workflow is predicated on the controlled generation and subsequent "strain-release" functionalization of [1.1.1]propellane.

G cluster_0 Stage 1: Propellane Generation cluster_1 Stage 2: Strain-Release Amination cluster_2 Stage 3: Deprotection & Reduction A 1,1-Dibromo-2,2-bis (chloromethyl)cyclopropane B [1.1.1]Propellane (in solution) A->B  MeLi, Et₂O/Pentane  -78 °C to 0 °C C Di-tert-butyl 1-(BCP)-hydrazine- 1,2-dicarboxylate B->C  DBAD, PhSiH₃  Mn(dpm)₃ (cat.) D BCP-Hydrazine Intermediate C->D  HCl/MeOH  (Boc Deprotection) E Bicyclo[1.1.1]pentan-1-amine HCl (Final Product) D->E  H₂, PtO₂  (N-N Cleavage) G start Dibromo-Dichlorocyclopropane step1 First Li-Br Exchange start->step1 + MeLi step2 First Intramolecular Cyclization step1->step2 - MeBr intermediate Monobromo Intermediate step2->intermediate - LiCl step3 Second Li-Br Exchange intermediate->step3 + MeLi step4 Second Intramolecular Cyclization step3->step4 - MeBr end [1.1.1]Propellane step4->end - LiCl G cluster_init Initiation cluster_prop Propagation Cycle Mn Mn PhSiH2_rad PhSiH2_rad Mn->PhSiH2_rad PhSiH₃ N_rad N_rad PhSiH2_rad->N_rad DBAD BCP_rad BCP_rad N_rad->BCP_rad [1.1.1]Propellane Product Product BCP_rad->Product PhSiH₃ Product->PhSiH2_rad_regen (regenerates PhSiH₂ radical)

References

An In-depth Technical Guide to the Physicochemical Properties of Bicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentan-1-amine hydrochloride has emerged as a critical building block in modern medicinal chemistry, primarily utilized as a saturated bioisostere for the phenyl ring. This substitution can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced aqueous solubility, metabolic stability, and membrane permeability, while maintaining or improving biological activity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for the determination of these properties are provided, ensuring scientific integrity and reproducibility.

Introduction: The Rise of a Phenyl Ring Bioisostere

The bicyclo[1.1.1]pentane (BCP) scaffold is a unique, rigid, three-dimensional structure that has garnered significant attention in drug discovery.[2] Its application as a non-classical bioisostere for a 1,4-disubstituted phenyl ring allows medicinal chemists to navigate away from the often-problematic "flatland" of aromatic systems.[4] Molecules incorporating the BCP moiety have demonstrated superior metabolic stability and improved solubility compared to their aryl counterparts.[3][4] this compound, as a key functionalized BCP derivative, serves as a valuable precursor in the synthesis of novel therapeutics.[2] Understanding its fundamental physicochemical properties is paramount for its effective application in drug design and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of rational drug design. These parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

General and Structural Properties

A summary of the general and structural properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₅H₁₀ClN
Molecular Weight 119.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 240 °C (decomposition)
CAS Number 22287-35-0
SMILES C1C2CC1(C2)N.Cl[5]
InChIKey LQKLVOWNBKJRJE-UHFFFAOYSA-N
Solubility

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8][9]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm).[8]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Acid Dissociation Constant (pKa)

The pKa of an ionizable group in a molecule is the pH at which 50% of the group is in its ionized form and 50% is in its neutral form. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated ammonium cation and the neutral free amine. This parameter is crucial for predicting a compound's behavior in different physiological environments, such as the gastrointestinal tract and the bloodstream, and it significantly influences properties like solubility and membrane permeability.

While an experimental pKa value for this compound is not explicitly reported, a close analog, 3-phenylbicyclo[1.1.1]pentan-1-amine, has a reported pKa of 10.65.[10] This suggests that the Bicyclo[1.1.1]pentan-1-ammonium ion is a relatively weak acid, and the corresponding free amine is a moderately strong base.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[11]

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in deionized water or a water/co-solvent mixture to create a solution of known concentration (e.g., 0.01 M).[12][13] The solution is purged with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[12]

  • Apparatus Setup: A calibrated pH meter with a glass electrode is immersed in the sample solution, which is continuously stirred with a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette or an automatic titrator.[12][14]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium at each step.[14]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11]

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve sample in water/co-solvent B Purge with Nitrogen A->B C Titrate with standardized NaOH B->C D Record pH after each addition C->D E Plot pH vs. Volume of Titrant D->E F Determine pKa from inflection point E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP and LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a specific pH.[15]

A predicted XlogP of 0.0 is available for the free base, bicyclo[1.1.1]pentan-1-amine.[5] This suggests that the neutral form of the molecule has a balanced distribution between octanol and water. As an amine, its LogD will be pH-dependent, with lower values at acidic pH where the charged, more water-soluble ammonium form predominates. The incorporation of the BCP scaffold is often associated with a decrease in lipophilicity compared to an analogous phenyl ring, which can be advantageous for improving the overall ADME profile.[4]

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for measuring LogP and LogD.[16][17]

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[18]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The phases are then carefully collected.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[17]

  • Calculation:

    • LogP (for the neutral species) is calculated as: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

    • LogD (at a specific pH) is calculated as: LogD = log₁₀ (Σ[Species]ₙ-ₒ꜀ₜₐₙₒₗ / Σ[Species]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for LogP/LogD Determination.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals are observed in the ¹H and ¹³C NMR spectra:

  • ¹H NMR (in D₂O): A singlet for the six bridgehead methylene protons (CH₂) and a singlet for the bridgehead methine proton (CH). The supporting information for a scalable synthesis reports the following shifts: δ 2.04 (s, 6H, CH₂) and 2.60 (s, 1H, CH).[19]

  • ¹³C NMR (in D₂O with TSP as internal standard): Signals corresponding to the bridgehead carbon attached to the nitrogen, the other bridgehead carbon, and the methylene carbons. The same source reports the following shifts: δ 25.94 (s, 1C, CH), 47.64 (s, 1C, CN), and 53.62 (s, 3C, CH₂).[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group (N-H stretching and bending vibrations) and C-H bonds of the bicyclic core.

Crystal Structure

As a crystalline solid, the arrangement of ions in the crystal lattice of this compound influences its physical properties, such as melting point and dissolution rate. While a specific single-crystal X-ray diffraction study for the title compound was not found in the reviewed literature, the crystal structure of a related compound, 3-fluorobicyclo[1.1.1]pentan-1-aminium chloride, has been reported.[20] It is expected that this compound forms a well-defined ionic crystal lattice.

Stability

The chemical and physical stability of a drug substance is a critical quality attribute. This compound is generally a stable crystalline solid. However, like many amine hydrochlorides, it may be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[21] Stability studies, typically involving exposure to various stress conditions (e.g., heat, humidity, light), are essential to determine its shelf-life and appropriate storage conditions.

Conclusion

This compound is a cornerstone building block for the synthesis of next-generation therapeutics. Its favorable physicochemical properties, particularly when used as a phenyl ring bioisostere to enhance solubility and metabolic stability, make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its key physicochemical characteristics and detailed, standardized protocols for their determination. A thorough understanding and application of this knowledge will undoubtedly facilitate the rational design and successful development of novel drug candidates.

References

The Bicyclo[1.e1.1]pentane Cage: A Structural and Conformational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) cage, a unique and highly strained carbocyclic system, has emerged from a structural curiosity to a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional framework serves as an effective bioisosteric replacement for common motifs like para-substituted phenyl rings and tert-butyl groups.[1][2] This guide provides an in-depth exploration of the structural underpinnings and conformational intricacies of the BCP core. We will delve into the precise geometric parameters that define the cage, the analytical techniques essential for its characterization, and the computational approaches that rationalize its stability and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the BCP system to design next-generation therapeutics with improved physicochemical and pharmacokinetic profiles.

Introduction: The Rise of a Non-Classical Bioisostere

The principle of isosterism, the substitution of one chemical group for another with similar steric and electronic properties, is a fundamental strategy in drug design. The bicyclo[1.1.1]pentane (BCP) system has gained significant traction as a non-classical bioisostere, particularly as a surrogate for the para-substituted phenyl ring.[2][3] Unlike its aromatic counterpart, the BCP core is a saturated, sp³-rich scaffold, which can confer a range of benefits to a drug candidate.[1][4] These advantages often include enhanced aqueous solubility, improved metabolic stability, and a reduction in non-specific protein binding, all of which are critical attributes for successful drug development.[1][4][5][6] The first notable application of BCP as a phenyl ring mimic was demonstrated in 1996, and its use has since expanded dramatically within the pharmaceutical industry.[2]

The rationale for employing BCP as a bioisostere is rooted in its unique structural geometry. The bridgehead carbons (C1 and C3) provide exit vectors for substituents that mimic the linear orientation of a 1,4-disubstituted benzene ring.[7] However, the BCP core is significantly more compact, offering a different spatial footprint that can be exploited to optimize interactions with biological targets. This guide will dissect the structural and conformational features that make the BCP cage a powerful tool in the medicinal chemist's arsenal.

Structural Elucidation of the Bicyclo[1.1.1]pentane Core

The BCP framework is a highly strained system, composed of three fused cyclobutane rings. This high degree of strain, estimated to be around 66.6 kcal/mol, dictates its unique geometry and reactivity.[2] Understanding the precise bond lengths, bond angles, and the critical transannular distance is paramount for its effective application in drug design.

Key Geometric Parameters: A Comparative Analysis

The defining feature of the BCP cage is the proximity of its two bridgehead carbons, C1 and C3. The distance between these non-bonded carbons, known as the transannular distance, is remarkably short. Experimental and computational studies have provided a wealth of data on the geometry of the BCP core.

ParameterBicyclo[1.1.1]pentanepara-Disubstituted BenzeneReference
Bridgehead-Bridgehead Distance (Å) 1.80 - 1.92~2.8[8]
C-C Bond Length (Å) ~1.54 - 1.56~1.39 (in ring)[9]
C-C-C Bond Angle (°) ~86 - 88 (internal)120 (in ring)[9]
Substituent Exit Vector Angle (°) ~180180[7]

Table 1: Comparison of key geometric parameters between the bicyclo[1.1.1]pentane core and a para-disubstituted benzene ring.

The significantly shorter bridgehead-to-bridgehead distance in BCP compared to the para-positions of a benzene ring highlights its compact nature. This compactness can be advantageous in probing smaller binding pockets or altering the presentation of pharmacophoric elements to a target protein.

X-ray Crystallography: The Gold Standard for Structural Verification

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of BCP-containing molecules.[8][10][11] This technique provides unambiguous evidence of the cage's geometry, including bond lengths, bond angles, and the crucial transannular distance.

  • Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the BCP derivative in a suitable solvent system (e.g., dichloromethane/hexane).[8]

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[8]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.[8]

The resulting crystallographic data provides a static snapshot of the molecule in the solid state, offering invaluable insights into its conformation and intermolecular interactions.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy is a powerful tool for characterizing the BCP core in solution. ¹H and ¹³C NMR provide characteristic signals that confirm the presence and substitution pattern of the cage.

  • ¹H NMR: The protons on the BCP cage typically appear as a singlet or a set of closely coupled multiplets, depending on the symmetry of the molecule. For a 1,3-disubstituted BCP, the six methylene protons are often magnetically equivalent and appear as a singlet.

  • ¹³C NMR: The bridgehead carbons (C1 and C3) and the methylene carbons (C2, C4, and C5) give rise to distinct signals. The chemical shifts are sensitive to the nature of the substituents at the bridgehead positions.[12]

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to fully assign the proton and carbon signals and to elucidate the connectivity within more complex BCP-containing molecules.[13]

Conformational Analysis: A Rigid Scaffold with Subtle Flexibility

One of the most attractive features of the BCP core is its conformational rigidity.[7] The fused ring system severely restricts bond rotation, meaning that the substituents at the bridgehead positions are held in a fixed, linear orientation.[7] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

While the BCP cage itself is rigid, the substituents attached to the bridgehead carbons can exhibit rotational freedom. Understanding the preferred conformations of these substituents is crucial for accurate structure-based drug design.

BCP_Conformation cluster_BCP Bicyclo[1.1.1]pentane Core cluster_Substituents Bridgehead Substituents BCP_Core Rigid Cage (Fixed Geometry) Substituent_R1 R1 BCP_Core->Substituent_R1 Rotational Freedom (Torsional Angles) Substituent_R2 R2 BCP_Core->Substituent_R2 Rotational Freedom (Torsional Angles) caption Conformational properties of the BCP system.

Conformational properties of the BCP system.

Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of BCP derivatives.[8] These calculations can predict the lowest energy conformations and the rotational barriers of the substituents, providing a dynamic picture that complements the static view from X-ray crystallography.

Computational Chemistry: Rationalizing Stability and Reactivity

Given the high strain energy of the BCP core, computational chemistry plays a vital role in understanding its structure, stability, and reactivity.[14][15]

Strain Energy Calculations

Computational methods can be used to calculate the strain energy of the BCP system and its derivatives.[16] These calculations help to rationalize why, despite its high strain, the BCP cage is remarkably stable. The strain is distributed throughout the framework, and the absence of low-energy pathways for decomposition contributes to its kinetic persistence.

Molecular Electrostatic Potential (MEP) Surfaces

MEP surfaces are useful for visualizing the charge distribution on the surface of a molecule and predicting its non-covalent interactions.[8] For BCP derivatives, MEP calculations can help to understand how the cage influences the electronic properties of the substituents and how it might interact with a protein binding site.

Experimental_Computational_Workflow Synthesis Synthesis of BCP Derivative Xray X-ray Crystallography Synthesis->Xray NMR NMR Spectroscopy Synthesis->NMR Computation Computational Modeling (DFT, MEP) Synthesis->Computation Structure Structural & Conformational Analysis Xray->Structure NMR->Structure Computation->Structure caption Integrated workflow for BCP analysis.

Integrated workflow for BCP analysis.

Conclusion: A Powerful Scaffold for Drug Innovation

The bicyclo[1.1.1]pentane cage system offers a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties that make it an exceptionally valuable scaffold in modern drug discovery. A thorough understanding of its structural and conformational features, gained through a synergistic application of experimental techniques like X-ray crystallography and NMR spectroscopy, and complemented by computational modeling, is essential for its successful implementation. As the synthetic accessibility of diverse BCP derivatives continues to expand, so too will its impact on the development of innovative therapeutics that can overcome the limitations of traditional, planar aromatic systems.

References

Early applications of Bicyclo[1.1.1]pentan-1-amine hydrochloride in chemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Applications of Bicyclo[1.1.1]pentan-1-amine hydrochloride in Chemical Research

Abstract

The quest for novel molecular scaffolds that enhance the properties of bioactive molecules is a cornerstone of modern drug discovery. The bicyclo[1.1.1]pentane (BCP) core has emerged as a pivotal three-dimensional scaffold, offering a unique solution to the limitations of traditional aromatic systems. This technical guide provides an in-depth exploration of the early applications of this compound, a key building block that has catalyzed the adoption of BCPs in medicinal chemistry. We will delve into the foundational concepts, pioneering studies, and synthetic protocols that have established BCP-amine hydrochloride as an indispensable tool for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Three-Dimensional Scaffold

For decades, the phenyl ring has been the most ubiquitous scaffold in medicinal chemistry.[1][2] However, its planarity and associated physicochemical properties, such as poor solubility and susceptibility to metabolic oxidation, have often posed significant challenges in drug development.[1][3] The concept of "escaping from flatland" has driven chemists to seek saturated, three-dimensional bioisosteres that can mimic the geometry of a phenyl ring while offering improved drug-like properties.[1][3]

Bicyclo[1.1.1]pentane (BCP), first synthesized in 1964 by Wiberg and co-workers, is a highly strained yet remarkably stable molecule.[4][5] Its rigid structure, featuring two bridgehead carbons with exit vectors that closely mimic a 1,4-disubstituted benzene ring, made it an intriguing candidate. This compound, as a stable and versatile building block, became a gateway for introducing this valuable scaffold into potential drug candidates.

The BCP Core: A Unique Bioisostere

The BCP scaffold is a versatile bioisostere for several common chemical motifs:

  • 1,4-Disubstituted Phenyl Rings: This is the most significant application. The BCP core mimics the linear geometry and substituent exit vectors of a para-substituted arene, allowing it to maintain key interactions with biological targets.[4][5][6]

  • tert-Butyl Groups: The caged structure of the BCP can serve as a rigid, non-metabolized surrogate for the sterically demanding tert-butyl group.[6]

  • Internal Alkynes: The linear and rigid nature of the BCP scaffold also makes it a suitable replacement for internal alkynes.[4][5][6]

The primary advantage of these substitutions lies in the dramatic improvement of physicochemical properties, including enhanced aqueous solubility, superior metabolic stability, and increased membrane permeability.[7]

Foundational Applications in Medicinal Chemistry

While the BCP structure was known for decades, its potential as a bioisostere remained largely untapped until a seminal publication in 1996.

The Pioneering Work of Pellicciari et al. (1996)

The first notable application of the BCP core in a biologically active molecule was reported by Pellicciari and co-workers.[4][5] They synthesized a BCP analogue of (S)-(4-carboxyphenyl)glycine, which acted as a potent and selective antagonist for the metabotropic glutamate receptor mGluR1.[4][5] This work demonstrated that the BCP scaffold could successfully replace a phenyl ring without loss of biological activity, laying the conceptual groundwork for future applications.[4][5]

The Spark of Widespread Interest: The γ-Secretase Inhibitor (2012)

The turning point that ignited broad interest in BCPs came in 2012 from researchers at Pfizer.[2][3] They strategically replaced a para-substituted phenyl ring in a γ-secretase inhibitor with a BCP moiety.[3][8] The resulting BCP-containing analogue exhibited not only higher activity but also significantly improved solubility and metabolic stability.[3] This landmark study provided compelling evidence of the tangible benefits of the "Escape from Flatland" strategy and catalyzed an explosion of research into BCP chemistry.[3][4]

Synthesis and Experimental Protocols

The availability of key building blocks is crucial for the adoption of new scaffolds. The development of scalable synthetic routes to this compound has been a major focus of chemical research. Many modern syntheses rely on the inherent strain of [1.1.1]propellane as a versatile precursor.[9]

Scalable Synthesis of this compound

A practical and scalable synthesis was developed through a collaboration between the Baran laboratory and Pfizer, enabling the production of this valuable building block in significant quantities.[4] This "strain-release amination" provides a direct route to the core structure.

Protocol: Strain-Release Amination of [1.1.1]Propellane

  • Step 1: Preparation of [1.1.1]Propellane Solution: [1.1.1]Propellane is typically generated in situ or used as a solution in an ethereal solvent, as it is highly reactive and cannot be easily isolated in pure form.[9]

  • Step 2: Amination Reaction: A solution of [1.1.1]propellane is treated with a suitable nitrogen-based nucleophile, often a "turbo" amide, under heating.[4] The strain energy of the propellane drives the reaction forward, opening the central bond to form the N-substituted BCP.

  • Step 3: Deprotection and Salt Formation: Following the initial amination, a deprotection step is carried out to reveal the primary amine.

  • Step 4: Hydrochloride Salt Formation: The resulting Bicyclo[1.1.1]pentan-1-amine is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is easier to handle and store.

Protocol for Bioisosteric Replacement: Amide Coupling

This compound is a versatile handle for incorporating the BCP core into a target molecule, most commonly via amide bond formation.

Protocol: General Amide Coupling Procedure

  • Step 1: Free Base Generation: this compound (1.0 eq.) is dissolved in a suitable aprotic solvent (e.g., DMF or DCM). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.), is added to neutralize the hydrochloride and generate the free amine in situ.

  • Step 2: Activation of Carboxylic Acid: In a separate flask, the carboxylic acid coupling partner (1.0 eq.) is dissolved in an aprotic solvent. A peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq.) and a base (e.g., DIPEA) (2.0 eq.) are added to activate the carboxylic acid, typically forming an active ester.

  • Step 3: Coupling Reaction: The solution containing the free BCP-amine is added to the activated carboxylic acid mixture. The reaction is stirred at room temperature for 2-12 hours, monitored by TLC or LC-MS until completion.

  • Step 4: Workup and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 5: Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired BCP-containing amide.

Visualization of Core Concepts

Visual aids are essential for understanding the structural relationships and workflows associated with BCP chemistry.

G cluster_0 Bioisosteric Relationship cluster_1 Synthetic Workflow Phenyl R¹-[shape=hexagon]-R² (para-Substituted Phenyl) BCP R¹-[shape=house, orientation=-90]-R² (1,3-Disubstituted BCP) Phenyl->BCP Bioisosteric Replacement Propellane [1.1.1]Propellane Amine_Add Strain-Release Amination Propellane->Amine_Add BCP_Amine BCP-Amine Amine_Add->BCP_Amine HCl_Add HCl Salt Formation BCP_Amine->HCl_Add BCP_HCl BCP-Amine HCl HCl_Add->BCP_HCl

Caption: Bioisosteric relationship and synthetic workflow for BCP-amine HCl.

G Start Start: BCP-Amine HCl + R-COOH Free_Base 1. Generate Free Amine (Add Base, e.g., DIPEA) Start->Free_Base Activate_Acid 2. Activate Carboxylic Acid (Add Coupling Reagent, e.g., HATU) Start->Activate_Acid Couple 3. Amide Bond Formation (Mix and Stir) Free_Base->Couple Activate_Acid->Couple Workup 4. Aqueous Workup (Wash with Acid/Base) Couple->Workup Purify 5. Purification (Chromatography) Workup->Purify End Final Product: R-CO-NH-BCP Purify->End

References

In-Depth Technical Guide: Theoretical and Computational Modeling of Bicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Three-Dimensional Scaffold in Drug Discovery

For decades, medicinal chemists have operated in a largely two-dimensional world, dominated by the flat, aromatic landscapes of phenyl rings. However, the drive to "escape from flatland" has spurred a paradigm shift towards C(sp3)-rich, three-dimensional molecular architectures.[1][2][3] These structures often confer significant advantages, including improved physicochemical properties, enhanced metabolic stability, and novel intellectual property landscapes.[1][4][5][6]

Among the most promising of these three-dimensional scaffolds is the bicyclo[1.1.1]pentane (BCP) core.[6][7][8] This highly strained, cage-like hydrocarbon has emerged as a valuable bioisostere for the ubiquitous para-substituted benzene ring, as well as for tert-butyl and alkyne groups.[8][9][10][11] Bicyclo[1.1.1]pentan-1-amine, in particular, and its hydrochloride salt (CAS 22287-35-0), have garnered significant attention as building blocks in the synthesis of novel therapeutics.[12][13][14][15] Its rigid structure provides a defined exit vector for substituents, mimicking the geometry of a para-substituted phenyl ring while introducing desirable three-dimensionality.[16]

This guide provides an in-depth exploration of the theoretical underpinnings and computational modeling of Bicyclo[1.1.1]pentan-1-amine hydrochloride. We will delve into the quantum mechanical principles that govern its unique properties and provide a practical framework for its computational investigation, empowering researchers to leverage this valuable scaffold in their drug discovery endeavors.

PART 1: Theoretical Framework of this compound

The seemingly simple structure of Bicyclo[1.1.1]pentan-1-amine belies a complex and fascinating electronic and geometric landscape. Its highly strained nature, a consequence of the fused cyclobutane rings, dictates its reactivity and conformational preferences.

Molecular Geometry and Strain Analysis

The BCP core is characterized by its rigid, cage-like structure. The bridgehead carbons exhibit an "inverted" tetrahedral geometry, leading to significant ring strain. This strain is not a liability but rather a key feature that influences the molecule's reactivity and physical properties.

Computational modeling, particularly using quantum chemical calculations, is indispensable for understanding these geometric parameters.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol outlines the fundamental steps for obtaining the optimized geometry and vibrational frequencies of Bicyclo[1.1.1]pentan-1-amine.

Methodology:

  • Input Structure Generation: Construct a 3D model of Bicyclo[1.1.1]pentan-1-amine using a molecular editor.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is a robust and widely used method for this purpose. The B3LYP functional is a common starting point.

    • Basis Set: A Pople-style basis set such as 6-31G(d) is generally sufficient for initial geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

  • Calculation Execution:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Following the optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Analysis of Results:

    • Examine the optimized bond lengths, bond angles, and dihedral angles.

    • The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum.

Electronic Properties: A Tale of Two Bridgeheads

A key feature of the BCP scaffold is the electronic communication between the two bridgehead carbons. While seemingly distant, these positions are electronically coupled through the sigma bond framework. Understanding the electronic properties is crucial for predicting reactivity and intermolecular interactions.

Key Electronic Descriptors:
  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. For Bicyclo[1.1.1]pentan-1-amine, the MEP will highlight the electronegative region around the nitrogen atom of the amine group, indicating its potential for hydrogen bonding and electrostatic interactions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including charge distribution and hyperconjugative interactions.

PART 2: Computational Modeling in Drug Design

The true power of theoretical studies lies in their application to real-world drug design challenges. Computational modeling allows for the in-silico evaluation of BCP-containing compounds, saving valuable time and resources in the laboratory.

Conformational Analysis: A Rigid Scaffold with Subtle Flexibility

While the BCP core itself is rigid, the substituents attached to it can exhibit conformational flexibility.[17] Understanding the preferred conformations of Bicyclo[1.1.1]pentan-1-amine and its derivatives is critical for predicting their binding to biological targets.

Protocol 2: Systematic Conformational Search

This protocol describes a workflow for exploring the conformational space of a Bicyclo[1.1.1]pentan-1-amine derivative.

Methodology:

  • Define Rotatable Bonds: Identify the rotatable bonds in the molecule, typically those connecting the BCP core to its substituents.

  • Systematic Rotation: Systematically rotate each of these bonds through 360 degrees in discrete steps (e.g., 30 degrees).

  • Energy Minimization: For each generated conformer, perform a geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94).

  • Clustering and Refinement: Cluster the resulting low-energy conformers based on their root-mean-square deviation (RMSD). Select a representative set of unique, low-energy conformers for further refinement using a higher level of theory (e.g., DFT).

  • Population Analysis: Calculate the relative energies of the refined conformers and use the Boltzmann distribution to estimate their populations at a given temperature.

Bioisosteric Replacement: Mimicking Nature's Building Blocks

As previously mentioned, the BCP scaffold is an excellent bioisostere for the para-substituted phenyl ring.[6][8] Computational modeling can be used to quantitatively assess the validity of this bioisosteric replacement for a given drug candidate.

Workflow for Bioisosteric Evaluation:

Bioisostere_Workflow Start Parent Molecule (with Phenyl Ring) BCP_Analog BCP Analog Generation Start->BCP_Analog Conformational_Analysis Conformational Analysis BCP_Analog->Conformational_Analysis Property_Calculation Physicochemical Property Calculation Conformational_Analysis->Property_Calculation Docking Molecular Docking Property_Calculation->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation End Comparative Analysis & Decision MD_Simulation->End

References

The Bicyclo[1.1.1]pentyl Moiety: A Three-Dimensional Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the modern era of drug discovery, the pursuit of candidates with optimized physicochemical and pharmacokinetic profiles is paramount. The "escape from flatland"—a strategic shift away from flat, aromatic structures toward three-dimensional molecular architectures—has identified the bicyclo[1.1.1]pentane (BCP) core as a powerful tool.[1] Specifically, Bicyclo[1.1.1]pentan-1-amine and its derivatives have emerged as exceptional non-classical bioisosteres for para-substituted anilines, tert-butyl groups, and internal alkynes.[2][3] This guide provides a comprehensive overview of the BCP scaffold, detailing its structural rationale, key physicochemical advantages, synthetic accessibility, and strategic application in medicinal chemistry, substantiated by field-proven case studies.

The Rationale for Saturated Bioisosteres: Beyond the Phenyl Ring

The phenyl ring is the most ubiquitous cyclic scaffold in marketed pharmaceuticals, prized for its rigid structure that allows for predictable vectoring of substituents.[4] However, its aromaticity and planarity are often associated with liabilities, including:

  • Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potentially reactive metabolites.[5]

  • High Lipophilicity: An accumulation of aromatic rings can increase a compound's lipophilicity, often resulting in poor aqueous solubility, high non-specific binding, and potential toxicity.[5][6]

  • Suboptimal Pharmacokinetics: Poor solubility and high metabolic clearance can hinder oral bioavailability and lead to an undesirable pharmacokinetic profile.

Saturated, three-dimensional bioisosteres offer a compelling solution to these challenges. The BCP core, a highly strained yet remarkably stable cage-like hydrocarbon, has proven to be a particularly effective surrogate.[7][8]

Structural and Geometric Mimicry

The 1,3-disubstituted BCP scaffold acts as a rigid, linear spacer that effectively mimics the geometry of a para-substituted phenyl ring. The bridgehead substituents have a 180° exit vector, replicating the orientation of groups on an aromatic ring.[7] However, the distance between these substituents is shorter (~1.85 Å) compared to a para-phenyl ring (~2.79 Å), a critical consideration in structure-based design. This rigid, sp³-rich framework provides a defined three-dimensional exploration of chemical space that is inaccessible to its flat aromatic counterpart.[9]

G cluster_0 p-Substituted Phenyl Ring cluster_1 1,3-Disubstituted BCP Phenyl R1—(C₆H₄)—R2 (Planar, Aromatic) Distance ≈ 2.79 Å BCP R1—(C₅H₆)—R2 (3D, Saturated) Distance ≈ 1.85 Å Phenyl->BCP Bioisosteric Replacement

Caption: Geometric comparison of a p-phenyl ring and a BCP bioisostere.

Key Physicochemical Advantages of BCP Incorporation

Replacing a phenyl ring with a BCP moiety can profoundly and positively impact a molecule's drug-like properties. The primary driver for this improvement is the increase in the fraction of sp³-hybridized carbons (Fsp³), which correlates with enhanced clinical success.

  • Improved Aqueous Solubility: The disruption of planarity reduces crystal lattice packing and mitigates intermolecular π-π stacking, often leading to a significant increase in aqueous solubility.[7][10]

  • Enhanced Metabolic Stability: The BCP core, composed of strong C-H bonds, is highly resistant to oxidative metabolism, thereby reducing clearance and improving the compound's half-life.[11]

  • Reduced Non-Specific Binding: The elimination of the aromatic system reduces the potential for non-specific hydrophobic and π-π stacking interactions with off-target proteins.[12]

  • Increased Permeability: While seemingly counterintuitive for a less lipophilic moiety, BCP analogues often exhibit improved passive permeability. This is attributed to a reduction in the energetic penalty of desolvation upon entering the lipid bilayer.[13]

Table 1: Comparative Physicochemical Data of Matched Pairs
Parent Compound (Aromatic)Bioisostere (BCP Analogue)PropertyValue (Aromatic)Value (BCP)Fold Change / DifferenceReference
γ-Secretase Inhibitor (1) BCP Analogue (3) Kin. Solubility (pH 7.4, µM)1.342.532.7x increase[13]
PAMPA Permeability (nm/s)1492241.5x increase[13]
Darapladib BCP Analogue (5) Kin. Solubility (µM)8749.25x increase[14]
ChromLogD₇.₄6.37.0+0.7[14]
AMPA Permeability (nm/s)2037053.5x increase
Boscalid BCP Analogue Kin. Solubility (µM)12929x increase[9]
Shake Flask logD2.92.5-0.4[9]
Human Hepatocyte StabilityHigh RiskModerate RiskImprovement[9]

Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride

The synthetic accessibility of BCP derivatives has rapidly advanced, with most routes relying on the unique reactivity of [1.1.1]propellane, a highly strained hydrocarbon.[7][15] The addition of nucleophiles or radicals across the central, inverted C-C bond of propellane provides a direct entry to 1,3-disubstituted BCPs. The development of "strain-release amination" protocols has been particularly enabling for the synthesis of BCP-amines.[15][16]

G Propellane [1.1.1]Propellane BCPRadical BCP Bridgehead Radical/Anion Propellane->BCPRadical Strain-Release Ring Opening FinalProduct Bicyclo[1.1.1]pentan-1-amine Derivative BCPRadical->FinalProduct Trapping / Workup AmineSource Amine Source (e.g., R₂N⁻, N-Radical) AmineSource->BCPRadical Addition

Caption: General workflow for BCP-amine synthesis via strain-release amination.

Experimental Protocol: Scalable Synthesis via Hydrohydrazination

The following protocol is adapted from a scalable synthesis reported in the literature, providing a reliable route to the target compound.[8]

Step 1: Hydrohydrazination of [1.1.1]Propellane

  • To a solution of di-tert-butyl azodicarboxylate (1.0 eq) in THF (0.1 M) at 0 °C, add a solution of [1.1.1]propellane in diethyl ether (1.2 eq).

  • Add tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [Mn(dpm)₃] (0.05 eq) in one portion.

  • Add phenylsilane (2.0 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected hydrazine intermediate.

Step 2: Deprotection and Hydrogenolysis to Bicyclo[1.1.1]pentan-1-amine HCl (1)

  • Dissolve the crude hydrazine intermediate from Step 1 in methanol (0.1 M).

  • Add this solution to a wet slurry of platinum(IV) oxide (0.1 eq) in methanol.

  • Subject the mixture to 3 bar of hydrogen gas at 25 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid is this compound.

  • The product can be triturated with diethyl ether to afford a pure white solid.

Characterization Data (as reported):

  • ¹H NMR (600 MHz, D₂O): δ 2.60 (s, 1H), 2.04 (s, 6H).[8]

  • ¹³C NMR (151 MHz, D₂O): δ 53.62, 47.64, 25.94.[8]

Case Studies in Drug Discovery

Case Study: γ-Secretase Inhibitor for Alzheimer's Disease

In a seminal 2012 report, researchers at Pfizer replaced the central para-substituted fluorophenyl ring in the potent γ-secretase inhibitor BMS-708,163 (1 ) with a BCP moiety to generate analogue 3 .[13]

  • Result: The BCP analogue 3 was equipotent to the parent compound but demonstrated a remarkable improvement in physicochemical properties. Aqueous solubility at pH 7.4 increased over 30-fold, and passive permeability also improved significantly.[13]

  • Causality: The authors attributed the improved properties to the disruption of molecular planarity and the increased Fsp³, which translated to a ~4-fold increase in oral absorption (Cₘₐₓ and AUC) in a mouse model.[13] This work provided a compelling validation for the broader application of BCPs as phenyl ring bioisosteres.

Case Study: Lp-PLA₂ Inhibitor Darapladib

Researchers at GlaxoSmithKline investigated the BCP core as a bioisostere for an aromatic ring in the Lp-PLA₂ inhibitor darapladib.[14]

  • Result: The BCP-containing analogue (5 ) maintained high potency (pIC₅₀ of 9.4 vs. 10.2 for darapladib). Crucially, it showed a 9-fold increase in kinetic solubility and a 3.5-fold increase in artificial membrane permeability.[14]

  • Trustworthiness: The binding mode of the BCP analogue was confirmed by X-ray crystallography, validating that the scaffold correctly positioned the key interacting groups within the enzyme's active site, serving as an effective structural surrogate.[14]

Limitations and Authoritative Grounding

While a powerful tool, the BCP-for-phenyl swap is not a universal solution. A key consideration is the potential loss of beneficial aromatic interactions.

  • Loss of π-π or Cation-π Interactions: If the parent phenyl ring is involved in essential π-stacking or cation-π interactions with the target protein, its replacement with a saturated BCP core will abrogate this binding mode, likely leading to a significant loss of potency.[6]

  • Geometric Mismatch: As noted, the inter-substituent distance in a 1,3-BCP is shorter than in a para-phenyl ring. In tightly constrained binding pockets, this geometric difference can lead to a loss of affinity. For example, in a BCP analogue of the kinase inhibitor axitinib, the altered torsion angle between adjacent substituents contributed to a 250-fold drop in potency.[9]

Therefore, the decision to employ a BCP bioisostere should be guided by a thorough understanding of the parent molecule's structure-activity relationship (SAR) and its binding mode, ideally informed by X-ray crystallography or robust computational modeling.

Conclusion

Bicyclo[1.1.1]pentan-1-amine and its related scaffolds represent a validated and highly effective class of bioisosteres for medicinal chemists seeking to "escape from flatland." Their incorporation can systematically improve key drug-like properties, including solubility, metabolic stability, and permeability, often while maintaining biological potency.[6] As synthetic methodologies continue to advance, providing easier access to a diverse range of functionalized BCP building blocks, their role in overcoming the liabilities of aromatic rings and accelerating the development of superior clinical candidates will only continue to grow.

References

The Ascent of Saturated Scaffolds: A Historical and Technical Guide to Bicyclopentane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery has progressively shifted from "flat," aromatic-rich molecules towards three-dimensional, saturated scaffolds that offer improved physicochemical properties and novel intellectual property landscapes. This guide provides a comprehensive historical and technical perspective on the development and application of bicyclopentane derivatives in medicinal chemistry. We will explore the evolution of this class of compounds, from the now well-established bicyclo[1.1.1]pentane (BCP) as a para-phenyl bioisostere to the emerging roles of its isomers, bicyclo[2.1.0]pentane (housane) and spiro[2.2]pentane. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, detailing the rationale behind their use, key synthetic strategies, and their impact on modern medicinal chemistry.

Introduction: The "Escape from Flatland" and the Rise of Rigid Scaffolds

For decades, the benzene ring was a ubiquitous and often indispensable component in the medicinal chemist's toolkit.[1] However, the very properties that made it attractive—its planarity and aromaticity—also contributed to significant liabilities in drug candidates, including poor solubility, high metabolic turnover, and off-target effects stemming from non-specific hydrophobic interactions.[1] The early 21st century saw the crystallization of the "escape from flatland" concept, a strategic pivot towards molecules with a higher fraction of sp³-hybridized carbons.[2] This shift was driven by the understanding that three-dimensional scaffolds could better mimic the complex topographies of biological targets, leading to enhanced potency and selectivity, while simultaneously improving pharmacokinetic profiles.[3]

Among the myriad of saturated scaffolds explored, small, rigid bicyclic systems have garnered significant attention. Their constrained conformations reduce the entropic penalty upon binding to a target and present substituents in well-defined vectors, offering a powerful tool for structure-activity relationship (SAR) studies. This guide focuses on the family of bicyclopentanes, a class of C5-bicyclic hydrocarbons that, despite their shared molecular formula, exhibit remarkably diverse structural and electronic properties, making them fascinating and versatile tools in drug design. We will delve into the historical development, synthesis, and medicinal chemistry applications of three key isomers: bicyclo[1.1.1]pentane, bicyclo[2.1.0]pentane, and spiro[2.2]pentane.

Bicyclo[1.1.1]pentane (BCP): The Preeminent Phenyl Mimic

The story of bicyclopentanes in modern medicinal chemistry is largely dominated by the remarkable ascent of bicyclo[1.1.1]pentane (BCP). While first synthesized in the 1960s, its potential as a bioisostere remained largely untapped for decades.[4]

A Historical Breakthrough: From Curiosity to Cornerstone

A pivotal moment came in 2012 when researchers at Pfizer reported the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP core.[1] The resulting compound not only maintained equipotent enzymatic inhibition but also demonstrated significant improvements in passive permeability and aqueous solubility.[1] This seminal work provided a compelling case for the broader application of BCP as a phenyl group replacement, particularly in scenarios where high aromatic ring count negatively impacts physicochemical properties.[1] Since this discovery, the use of BCPs in drug discovery programs has grown exponentially.[4]

The BCP Advantage: Structural Rigidity and Physicochemical Enhancement

The utility of BCP as a bioisostere for a para-substituted benzene ring stems from its rigid, cage-like structure. The two bridgehead carbons project substituents in a linear fashion, mimicking the 1,4-disubstitution pattern of a phenyl ring, albeit with a shorter distance between the exit vectors.[4]

Diagram 1: Bioisosteric Relationship of Bicyclo[1.1.1]pentane

BCP_Bioisostere cluster_phenyl cluster_bcp phenyl R¹—(Ph)—R² bcp R¹—(BCP)—R² phenyl->bcp Bioisosteric Replacement

Caption: BCP as a rigid, three-dimensional mimic of a para-substituted phenyl ring.

This structural mimicry, however, is coupled with a significantly different physicochemical profile. The saturated, non-polar nature of the BCP core leads to several advantages:

  • Enhanced Solubility: The disruption of planar stacking interactions, often seen with aromatic rings, generally leads to improved aqueous solubility.[2]

  • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes results in greater metabolic stability.

  • Increased Permeability: The more three-dimensional and less lipophilic character of BCP-containing compounds can lead to improved passive permeability across cell membranes.

Table 1: Comparative Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analogue

Compoundγ-Secretase IC₅₀ (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
BMS-708163 (Aromatic) 2.71.50.5
BCP Analogue 2.8254.5
Data adapted from Stepan et al., J. Med. Chem. 2012.[1]
Synthetic Strategies for BCP Derivatives

The surge in interest in BCPs has catalyzed the development of numerous synthetic methodologies. Early routes were often lengthy and low-yielding. However, the discovery and application of strain-release reactions of [1.1.1]propellane have revolutionized access to this scaffold.

[1.1.1]Propellane is a highly strained hydrocarbon that readily undergoes reactions involving the cleavage of its central C1-C3 bond. This reactivity is the cornerstone of modern BCP synthesis.

Diagram 2: General Synthetic Approach to BCPs via [1.1.1]Propellane

Propellane_Reaction propellane [1.1.1]Propellane intermediate Bridgehead Radical Intermediate propellane->intermediate Radical Addition reagents Radical Precursor (R-X) + Initiator/Catalyst reagents->intermediate product Functionalized BCP intermediate->product Trapping / Further Functionalization

Caption: Strain-release radical addition to [1.1.1]propellane is a key strategy for BCP synthesis.

This protocol is based on the work of Anderson and coworkers, demonstrating a mild and efficient method for the synthesis of BCP derivatives.[4]

Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., dioxane)

  • Aryl iodide

  • fac-Ir(ppy)₃ (photocatalyst)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., DMSO)

  • Schlenk flask or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 equiv), fac-Ir(ppy)₃ (1-2 mol%), and anhydrous, degassed DMSO.

  • Add DIPEA (2.0 equiv) to the reaction mixture.

  • Add the solution of [1.1.1]propellane (1.5-2.0 equiv).

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired BCP-aryl derivative.

Self-Validation: The protocol's integrity is confirmed by the high functional group tolerance and the mild reaction conditions, which minimize side reactions. The progress can be easily monitored, and the product can be purified using standard laboratory techniques.

Bicyclo[2.1.0]pentane (Housane): A Rigidified Cyclopentane Analogue

While BCP has established itself as a para-phenyl mimic, its isomer, bicyclo[2.1.0]pentane, commonly known as housane, is gaining traction as a conformationally restricted analogue of cyclopentane.[5][6]

Historical Context and Structural Features

The first synthesis of housane was reported by Criegee in 1957, obtained from the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene.[7] Structurally, housane is a fusion of a cyclopropane and a cyclobutane ring, resulting in significant ring strain. This high degree of strain makes its synthesis challenging but also imparts unique reactivity. In medicinal chemistry, its rigid, "flattened envelope" conformation can lock in the spatial orientation of substituents, making it a valuable tool for probing SAR where cyclopentane's flexibility is a confounding factor.[5][6]

Diagram 3: Bicyclo[2.1.0]pentane as a Rigid Cyclopentane

Housane_Analogue cluster_cyclopentane cluster_housane cyclopentane R¹—(Cyclopentyl)—R² housane R¹—(Housyl)—R² cyclopentane->housane Conformational Restriction

Caption: Housane offers a conformationally locked scaffold in contrast to the flexible cyclopentane ring.

Synthetic Approaches to Housane Derivatives

The inherent strain in the housane skeleton has precluded many traditional synthetic approaches. Recent advancements have focused on intramolecular cyclopropanation and photocycloaddition reactions.

A notable method involves the palladium-catalyzed intramolecular cyclopropanation of substrates containing a tethered alkene and a carbene precursor. The choice of ligand on the palladium catalyst is crucial for directing the reaction towards cyclopropanation over competing C-H insertion pathways.[8]

This protocol is adapted from a two-step sequence involving cyclopropenation followed by a photocycloaddition.[9]

Step 1: Synthesis of the Cyclopropene Precursor

  • Dissolve the alkyne (1.0 equiv) and a silver or gold catalyst (e.g., AgSbF₆, 5 mol%) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Slowly add a solution of the aryldiazoacetate (1.1 equiv) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction until the alkyne is consumed, as monitored by TLC.

  • Filter the reaction mixture through a short plug of silica gel and concentrate the filtrate to obtain the crude cyclopropene, which can be used in the next step without further purification.

Step 2: [2+2] Photocycloaddition

  • In a quartz reaction vessel, dissolve the crude cyclopropene (1.0 equiv), an electron-deficient alkene (e.g., acrylonitrile, 2.0 equiv), and a photocatalyst (e.g., an iridium-based photosensitizer, 1-2 mol%) in an anhydrous, degassed solvent (e.g., acetonitrile).

  • Cool the reaction mixture to a low temperature (e.g., -40 °C) and irradiate with a blue LED light source while stirring.

  • Monitor the reaction for the formation of the housane product by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the functionalized housane derivative.

Self-Validation: The stereoselectivity of the reaction is a key validation point, often yielding a single diastereomer. The progress of both steps can be monitored by standard analytical techniques, ensuring reproducibility.

Spiro[2.2]pentane: A Highly Strained Scaffold with Defined Exit Vectors

Spiro[2.2]pentane, the simplest triangulane, is a unique bicyclopentane isomer characterized by two cyclopropane rings sharing a single carbon atom. Its highly strained nature and rigid, well-defined exit vectors for substituents make it an intriguing, albeit underutilized, scaffold in medicinal chemistry.[10]

Historical Notes and Structural Uniqueness

The synthesis of spiropentane was first reported by Gustavson in 1896, with its correct structure being proposed later.[11] The molecule's "bow-tie" shape results in a high degree of ring strain. From a medicinal chemistry perspective, the spirocyclic core provides a rigid platform for orienting substituents in distinct spatial regions, which can be advantageous for optimizing interactions with a biological target.[12]

Diagram 4: Structure of Spiro[2.2]pentane

Caption: The rigid, spirocyclic structure of spiropentane offers unique substituent vectors.

Synthesis of Spiro[2.2]pentane Derivatives

The synthesis of functionalized spiropentanes is often challenging due to the high ring strain. Common methods include carbene additions to methylenecyclopropanes or intramolecular displacement reactions.

One approach involves the use of sulfones as carbene equivalents for the synthesis of substituted arylspiro[2.2]pentanes.[10]

This protocol outlines a general strategy for accessing monosubstituted spiropentanes.[13]

Materials:

  • A suitable cyclopropylmethyl halide (e.g., 1-(bromomethyl)cyclopropanecarbonitrile)

  • A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the cyclopropylmethyl halide (1.0 equiv) in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a freshly prepared solution of LDA (1.1 equiv) in THF to the reaction mixture.

  • Stir the reaction at -78 °C for a specified time, monitoring the formation of the spiropentane product by GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent at reduced pressure (due to the volatility of some spiropentanes).

  • Purify the crude product by distillation or column chromatography to yield the desired spiropentane derivative.

Self-Validation: The formation of the highly strained spiropentane ring is a strong indicator of a successful reaction. The reaction can be monitored for the consumption of the starting material and the appearance of a new product with a characteristic mass spectrum.

Comparative Analysis and Future Perspectives

While BCP has seen widespread adoption, housane and spiropentane derivatives remain more niche, yet promising, scaffolds. The choice of a particular bicyclopentane isomer depends on the specific goals of the medicinal chemistry campaign.

Table 2: Comparative Overview of Bicyclopentane Isomers in Medicinal Chemistry

IsomerCommon Bioisosteric RoleKey Structural FeaturePrimary Synthetic Challenge
Bicyclo[1.1.1]pentane para-Substituted PhenylLinear exit vectors, rigid cageScalable synthesis of [1.1.1]propellane
Bicyclo[2.1.0]pentane Rigidified CyclopentaneFused cyclopropane/cyclobutaneHigh ring strain, stereocontrol
Spiro[2.2]pentane Rigid ScaffoldTwo spiro-fused cyclopropanesHigh ring strain, limited functionalization

The future of bicyclopentane chemistry will likely involve the development of more efficient and scalable syntheses for housane and spiropentane derivatives, which will be crucial for their broader application in drug discovery. Furthermore, as our understanding of the intricate interactions between small molecules and their biological targets deepens, the unique conformational constraints and substituent vectors offered by these non-classical scaffolds will undoubtedly be leveraged to design the next generation of therapeutics.

Conclusion

The journey of bicyclopentane derivatives in medicinal chemistry exemplifies the innovative spirit of the field. From the meteoric rise of BCP as a transformative bioisostere to the emerging potential of housanes and spiropentanes, these small, rigid scaffolds are powerful tools in the quest to design safer and more effective medicines. This guide has provided a historical and technical foundation for understanding and utilizing these unique molecular architectures, with the aim of inspiring further exploration into the vast and exciting chemical space they represent.

References

The Unconventional Reactivity of the Bridgehead Amine in Bicyclo[1.1.1]pentane Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount non-classical bioisostere in modern medicinal chemistry, offering a three-dimensional replacement for traditional aromatic and aliphatic groups to enhance key drug-like properties. At the heart of many BCP-containing drug candidates lies the bridgehead amine, a functional group whose reactivity profile deviates significantly from that of conventional primary amines. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of the BCP bridgehead amine. We will delve into the unique structural and electronic properties that govern its behavior, offering field-proven insights into its synthesis and functionalization. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the exceptional characteristics of this valuable synthetic building block.

Introduction: The Rise of the Bicyclo[1.1.1]pentane Motif in Drug Design

The imperative to "escape from flatland" in drug discovery has driven the exploration of novel, three-dimensional molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic profiles.[1] The bicyclo[1.1.1]pentane (BCP) moiety has garnered substantial interest as a bioisosteric replacement for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[2][3] Its rigid, rod-like structure effectively mimics the linear geometry of these common pharmacophoric elements while introducing a higher fraction of sp³-hybridized carbons. This often leads to significant improvements in aqueous solubility, metabolic stability, and membrane permeability compared to their planar aromatic counterparts.[4]

The gateway to a vast chemical space of BCP-containing molecules is often through the functionalization of the bridgehead positions. Among the most pivotal of these is the 1-aminobicyclo[1.1.1]pentane (BCP-amine), a versatile precursor for a myriad of derivatives. However, the successful incorporation and manipulation of this amine require a nuanced understanding of its inherent reactivity, which is profoundly influenced by the strained cage-like structure of the BCP core.

The Genesis of Exceptional Reactivity: Structural and Electronic Underpinnings

The anomalous reactivity of the BCP bridgehead amine is not a consequence of a single factor, but rather a synergistic interplay of its unique structural and electronic characteristics. Computational and experimental studies have illuminated two primary contributors: diminished steric hindrance and heightened intrinsic nucleophilicity.[5][6]

Steric Accessibility: An Unencumbered Nucleophile

Unlike more conventional bulky amines such as tert-butylamine or even the bridgehead amine of bicyclo[2.2.2]octane (BCO), the nitrogen atom of BCP-amine is remarkably accessible. This is quantitatively supported by the calculated cone angle, a measure of steric bulk, which is significantly smaller for BCP-amine compared to other bicyclic amines.[5] The hydrogen atoms on the methylene bridges of the BCP cage are directed away from the nitrogen's lone pair, creating an open quadrant for the approach of electrophiles.

AmineCone Angle (°)
1-Aminobicyclo[1.1.1]pentane Notably smaller than larger bicyclic amines
1-Aminobicyclo[2.2.1]heptaneLarger
1-Aminobicyclo[2.2.2]octaneLarger
tert-Butylamine~106°

Table 1: Comparison of calculated cone angles for various amines, illustrating the reduced steric bulk of the BCP-amine. Exact values can vary based on the computational method.[5]

This reduced steric profile translates to faster reaction kinetics in a variety of transformations, a phenomenon observed in condensation reactions where BCP-amine reacts significantly more readily than its BCO counterpart.[5]

Electronic Activation: An Innately Stronger Nucleophile

The high strain energy of the BCP cage (approximately 66.6 kcal/mol) has a profound effect on the hybridization of the bridgehead carbon atoms.[2] The C-N bond at the bridgehead position exhibits an increased s-character.[5] Counterintuitively, this does not diminish the amine's nucleophilicity. Computational studies have shown that the Highest Occupied Molecular Orbital (HOMO) energy of BCP-amine is comparable to or even higher than that of less strained alkylamines, and significantly higher than that of aniline.[5] A higher HOMO energy indicates that the lone pair electrons are more readily available for donation to an electrophile, thus signifying greater nucleophilicity. While a precise experimental pKa value for 1-aminobicyclo[1.1.1]pentane is not widely reported, its demonstrated reactivity in basic and neutral conditions suggests a basicity comparable to or slightly less than typical acyclic primary amines.

The combination of this intrinsic electronic activation and unparalleled steric accessibility culminates in the exceptional reactivity of the BCP bridgehead amine, making it a highly versatile handle for molecular elaboration.

References

Methodological & Application

Application Notes & Protocols: Bicyclo[1.1.1]pentan-1-amine Hydrochloride as a Non-Classical Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the contemporary landscape of medicinal chemistry, the strategic imperative to "escape from flatland" has catalyzed the exploration of three-dimensional scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier non-classical bioisostere for the ubiquitous para-substituted phenyl ring.[2][3] This document provides a comprehensive guide to the application of Bicyclo[1.1.1]pentan-1-amine hydrochloride, a key building block, in drug discovery programs. We will delve into the scientific rationale for its use, its impact on critical drug-like properties, detailed protocols for its incorporation into lead molecules, and case studies that underscore its transformative potential.

The Rationale for Moving Beyond the Phenyl Ring

For decades, the phenyl ring has been a cornerstone of drug design, with approximately 45% of approved drugs containing this motif.[4] Its rigid structure provides a reliable scaffold for orienting functional groups. However, the aromatic, planar nature of the phenyl ring often contributes to undesirable properties, including:

  • Poor Solubility: The hydrophobic character of the phenyl ring can limit the aqueous solubility of a compound, hindering its bioavailability.[1]

  • Metabolic Liability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates and potentially rapid clearance.[5]

  • High Lipophilicity: An accumulation of aromatic rings can increase a molecule's lipophilicity, which is often associated with off-target effects and toxicity.[1]

  • Non-Specific Binding: The potential for π-π stacking interactions can lead to non-specific binding to proteins and other biological macromolecules.[4]

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties—offers a powerful strategy to mitigate these challenges. The BCP scaffold has proven to be a highly effective non-classical bioisostere for the para-substituted phenyl ring.[2][3]

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Three-Dimensional Advantage

The BCP core is a highly strained, rigid, three-dimensional structure that effectively mimics the linear geometry of a para-substituted phenyl ring.[2][3] The bridgehead carbons of the BCP moiety provide exit vectors that are nearly identical to the 1,4-disubstitution pattern of a benzene ring.[3] This structural mimicry allows for the preservation of key interactions with biological targets while introducing a range of beneficial properties.

Physicochemical Property Enhancement

The replacement of a phenyl ring with a BCP scaffold can lead to significant improvements in a compound's drug-like properties.

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceReference
Aqueous Solubility LowSignificantly IncreasedUp to 50-fold increase[1]
Lipophilicity (ChromLogD7.4) HighLowerDecreased[1]
Membrane Permeability ModerateIncreasedOften improved[6][7]
Metabolic Stability Susceptible to OxidationGenerally More StableEnhanced[5]
Non-specific Binding Prone to π-π stackingMarkedly DecreasedReduced[4]

These improvements stem from the non-aromatic, C(sp³)-rich nature of the BCP scaffold, which reduces hydrophobicity and eliminates the potential for aromatic oxidation.[8]

This compound: A Versatile Building Block

This compound is a key synthetic precursor that allows for the facile introduction of the BCP motif into a wide range of molecules. Its primary amine functionality serves as a versatile handle for various chemical transformations.

Synthetic Accessibility

Historically, the synthesis of BCP derivatives was challenging, which limited their widespread adoption. However, recent advances have led to scalable and efficient synthetic routes, making this compound and other BCP building blocks more readily available.[5][9]

Experimental Protocols: Incorporating the BCP Moiety

The following protocols provide a general framework for the incorporation of the Bicyclo[1.1.1]pentan-1-amine moiety into a lead molecule containing a carboxylic acid or an activated ester.

Amide Coupling Protocol

This protocol describes a standard amide coupling reaction between a carboxylic acid and this compound.

Materials:

  • Carboxylic acid derivative of the lead molecule

  • This compound

  • Coupling reagent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Activation: Add the coupling reagent (1.1 eq) and, if necessary, the coupling additive (e.g., HOBt, 1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, neutralize this compound (1.2 eq) with the organic base (1.5-2.0 eq) in the same anhydrous solvent.

  • Coupling Reaction: Add the neutralized amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired BCP-containing amide.

Workflow for Bioisosteric Replacement

The decision to replace a phenyl ring with a BCP moiety should be guided by a clear rationale aimed at improving the drug-like properties of a compound while maintaining or enhancing its biological activity.

bioisostere_workflow cluster_0 Initial Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Evaluation of BCP Analogue cluster_3 Outcome Lead Lead with Phenyl Ring (Suboptimal Properties) Hypothesis Hypothesis: BCP will improve ADME properties Lead->Hypothesis Identify Issues Synthesis Synthesize BCP Analogue (e.g., via Amide Coupling) Hypothesis->Synthesis Design Assay In Vitro & In Vivo Assays: - Potency - Solubility - Permeability - Metabolic Stability Synthesis->Assay Test Optimized Optimized Lead Compound with Improved Profile Assay->Optimized Success Revise Revise Strategy Assay->Revise Suboptimal Results

Caption: Workflow for the bioisosteric replacement of a phenyl ring with a BCP moiety.

Case Study: γ-Secretase Inhibitor

A compelling example of the successful application of the BCP motif is in the development of a potent and orally active γ-secretase inhibitor.[6][7] Replacement of a central, para-substituted fluorophenyl ring with a BCP scaffold in a known inhibitor led to a new compound with equipotent enzyme inhibition but with significant improvements in passive permeability and aqueous solubility.[6][7] These enhanced biopharmaceutical properties translated into excellent oral absorption in a mouse model.[6][7]

property_comparison cluster_props Physicochemical & Pharmacokinetic Properties Parent Parent Compound (Phenyl Ring) Solubility Aqueous Solubility Parent->Solubility Low Permeability Passive Permeability Parent->Permeability Moderate Oral_Absorption Oral Absorption (AUC) Parent->Oral_Absorption Baseline BCP_Analog BCP Analogue BCP_Analog->Solubility High BCP_Analog->Permeability High BCP_Analog->Oral_Absorption ~4-fold Increase

Caption: Comparison of properties between a phenyl-containing γ-secretase inhibitor and its BCP analogue.[6][7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists seeking to improve the drug-like properties of their lead compounds. The replacement of a para-substituted phenyl ring with the BCP moiety offers a scientifically sound strategy to enhance solubility, metabolic stability, and permeability, thereby increasing the probability of success in drug development programs. With the increasing availability of BCP building blocks and a growing body of literature demonstrating their utility, the BCP scaffold is poised to become an indispensable tool in the medicinal chemist's arsenal.

References

Application Notes & Protocols: Incorporation of Bicyclo[1.1.1]pentan-1-amine hydrochloride in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension with Bicyclo[1.1.1]pentane

In the landscape of modern medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards the integration of three-dimensional (3D) scaffolds into drug candidates.[1][2] Planar aromatic rings, while ubiquitous in pharmaceuticals, often contribute to suboptimal physicochemical properties such as poor solubility, high metabolic lability, and off-target effects stemming from π-π stacking interactions.[2][3] The bicyclo[1.1.1]pentane (BCP) moiety, particularly when introduced via Bicyclo[1.1.1]pentan-1-amine hydrochloride, has emerged as a premier tool for addressing these challenges. This highly rigid, sp³-rich cage structure serves as a non-classical bioisostere of the para-substituted phenyl ring, tert-butyl group, and internal alkynes.[4][5] Its unique geometry preserves the exit vectors of a 1,4-disubstituted arene while fundamentally altering the molecule's properties in favor of a more developable profile.

The seminal report by Stepan and colleagues at Pfizer in 2012, which detailed the replacement of a fluorophenyl ring in the γ-secretase inhibitor Avagacestat with a BCP core, catalyzed a surge of interest in this scaffold.[1][3] The resulting analogue not only maintained biological potency but also exhibited marked improvements in solubility, permeability, and metabolic stability.[1][6] This guide provides a detailed exploration of the strategic rationale, practical applications, and step-by-step protocols for incorporating this compound into drug discovery pipelines.

The BCP Advantage: A Quantitative Comparison of Physicochemical Properties

The primary motivation for replacing a phenyl ring with a BCP scaffold is the predictable and favorable shift in a compound's drug-like properties. The rigid, saturated nature of the BCP core disrupts planarity, which can reduce nonspecific binding and improve metabolic stability by removing sites susceptible to CYP450-mediated oxidation.[3] Furthermore, the introduction of the sp³-rich BCP scaffold often leads to a significant increase in aqueous solubility.

The following tables provide a quantitative comparison of key physicochemical properties for two well-documented pairs of parent drugs and their BCP-containing analogues.

Table 1: Comparison of γ-Secretase Inhibitor BMS-708163 (Avagacestat) and its BCP Analogue

PropertyPhenyl-Containing Compound (BMS-708163)BCP-Containing CompoundFold Change / DifferenceReference
γ-Secretase IC₅₀ (nM) 0.30~0.3 (equipotent)Maintained Potency[3][7]
Kinetic Solubility (µM) 8749.25x Increase [8]
Membrane Permeability (nm/s) 2307053.07x Increase [8]
ChromLog D at pH 7.4 6.37.0+0.7[8]
Metabolic Stability LowerHigherImproved[3]

Table 2: Comparison of Lp-PLA₂ Inhibitor Darapladib and its BCP Analogue

PropertyPhenyl-Containing Compound (Darapladib)BCP-Containing CompoundFold Change / DifferenceReference
Lp-PLA₂ pIC₅₀ 10.29.4Slight Decrease[8]
Kinetic Solubility (µM) 8749.25x Increase [8]
FASSIF Solubility (µg/mL) 399>1000>2.5x Increase [8]
Membrane Permeability (nm/s) 2037053.47x Increase [8]

These data compellingly illustrate the power of BCP as a bioisosteric replacement. The consistent and significant improvements in solubility and permeability, often while maintaining biological activity, provide a strong rationale for its application in lead optimization programs.

Strategic Application in Drug Design: A Case Study in Alzheimer's Disease

The inhibition of γ-secretase, an enzyme critical to the production of amyloid-β (Aβ) peptides, is a key therapeutic strategy in Alzheimer's disease.[9][10] Aβ peptides are generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and then γ-secretase.[11] Inhibiting γ-secretase can reduce the formation of toxic Aβ plaques. However, γ-secretase also cleaves other substrates, such as Notch, and pan-inhibition can lead to toxicity.[9][12]

The development of γ-secretase inhibitors like BMS-708163 (Avagacestat) aimed to selectively block Aβ production.[7] The subsequent replacement of its fluorophenyl ring with a BCP moiety was a strategic decision to enhance the compound's drug-like properties, a critical step for developing a viable CNS-penetrant therapeutic.[3]

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleavage sAPPb sAPPβ (soluble fragment) bCTF β-CTF (membrane-bound) gamma_secretase γ-secretase bCTF->gamma_secretase Cleavage Ab Amyloid-β (Aβ) (secreted) AICD AICD (intracellular domain) BACE1->sAPPb BACE1->bCTF gamma_secretase->Ab gamma_secretase->AICD BCP_drug BCP-γ-Secretase Inhibitor (e.g., Avagacestat Analogue) BCP_drug->gamma_secretase Inhibition

Figure 1: Amyloid-β processing pathway and the target of BCP-modified γ-secretase inhibitors.

Experimental Protocols: Incorporating Bicyclo[1.1.1]pentan-1-amine

The incorporation of this compound into a lead molecule is most commonly achieved via amide bond formation. The bridgehead amine of the BCP scaffold is sterically hindered, which can render standard coupling conditions sluggish or ineffective.[13] Therefore, the choice of coupling reagent is critical to achieving high yields.

The following workflow outlines the key decision points and protocols for successful amide coupling with BCP-amine.

Figure 2: Decision workflow for amide coupling with Bicyclo[1.1.1]pentan-1-amine.

Protocol 1: Standard Amide Coupling using EDC/HOBt

Causality and Rationale: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a widely used and cost-effective coupling system.[14][15] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts with the amine.[16] This method is a good first-pass approach for less sterically demanding substrates. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the BCP-amine and to scavenge the acid produced during the reaction.[13]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add HOBt (1.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 10-15 minutes to ensure neutralization of the amine salt.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the cold reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Enhanced Amide Coupling for Hindered Amines using HATU

Causality and Rationale: When standard EDC/HOBt coupling fails or gives low yields due to steric hindrance, a more potent coupling reagent is required.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that, in the presence of a base, converts carboxylic acids into highly reactive OAt-active esters.[16][17] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is more reactive than HOBt, making HATU exceptionally effective for coupling sterically hindered amines like BCP-amine.[17]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (approx. 0.1 M).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of DMF and add DIPEA (3.0 eq).

  • Add the amine/base solution to the activated carboxylic acid mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Acyl Fluoride-Mediated Coupling for Highly Challenging Substrates

Causality and Rationale: For exceptionally difficult couplings involving both a hindered amine and a hindered carboxylic acid, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can be the most effective strategy.[18][19] Acyl fluorides are less sterically demanding than other activated species and exhibit high reactivity towards amines.[18] Reagents like cyanuric fluoride or XtalFluor-E can be used for this in situ conversion. This protocol minimizes steric clash between the coupling partners, enabling bond formation where other methods fail.

Materials:

  • Carboxylic acid (1.0 eq)

  • Cyanuric fluoride (0.5 eq)

  • Anhydrous Pyridine (1.2 eq)

  • This compound (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acyl Fluoride Formation: To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add anhydrous Pyridine (1.2 eq).

  • Add cyanuric fluoride (0.5 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Amine Addition: In a separate flask, suspend this compound (1.2 eq) in DCM and add DIPEA (2.5 eq). Stir for 15 minutes.

  • Add the amine/base slurry to the freshly prepared acyl fluoride solution.

  • Stir the reaction at room temperature, or with gentle heating (e.g., 40 °C) if necessary, for 6-18 hours.

  • Work-up & Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Conclusion and Future Outlook

This compound is a powerful building block that enables medicinal chemists to strategically enhance the developability of drug candidates. By serving as a 3D bioisostere for flat aromatic rings, it provides a validated pathway to improved solubility, permeability, and metabolic stability, often without compromising biological activity. The synthetic protocols outlined herein, from standard conditions to methods for overcoming significant steric challenges, provide a practical guide for its successful incorporation. As the drive to explore novel chemical space continues, the BCP motif and its derivatives are poised to become even more integral to the design of next-generation therapeutics.

References

Application Notes & Protocols: Synthesis of Novel Pharmaceutical Analogues Using Bicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisosteric replacement for common motifs such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1] The incorporation of the BCP core into drug candidates has been demonstrated to significantly enhance key pharmacokinetic properties, including aqueous solubility, metabolic stability, and cell membrane permeability, while often maintaining or improving pharmacological efficacy.[2][3][4][5] Bicyclo[1.1.1]pentan-1-amine hydrochloride is a versatile and commercially available starting material that provides a direct entry point for introducing this valuable scaffold. This guide provides detailed protocols, mechanistic insights, and practical considerations for utilizing this key reagent in the synthesis of novel pharmaceutical analogues.

The Bicyclo[1.1.1]pentane (BCP) Motif: A Paradigm Shift in Bioisosterism

For decades, medicinal chemists have relied on a toolkit of established bioisosteres to modulate the properties of lead compounds. However, the push towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) to escape "flatland" and access novel chemical space has intensified the search for non-classical replacements for aromatic rings.[6] The BCP motif is a showcase example of such an innovation.

As a para-substituted phenyl ring mimic, the BCP cage maintains a similar vector and distance between substituents at the 1 and 3 positions but introduces a non-planar, saturated core.[1] This structural change disrupts undesirable π-stacking interactions and removes a common site of oxidative metabolism by cytochrome P450 enzymes.[2] The result is often a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile, leading to more viable drug candidates.

G cluster_0 Common Bioisosteric Replacements p_phenyl para-Substituted Phenyl Ring bcp_node Bicyclo[1.1.1]pentane (BCP) Motif p_phenyl->bcp_node Improves Solubility & Metabolic Stability t_butyl tert-Butyl Group t_butyl->bcp_node Reduces Lipophilicity alkyne Internal Alkyne alkyne->bcp_node Increases 3D Character

Figure 1: The BCP motif as a versatile bioisostere.

Reagent Profile: this compound

This reagent is the workhorse for introducing the BCP-amine pharmacophore. It is typically a stable, crystalline solid that is easier to handle and weigh than the corresponding free base.

Physicochemical and Safety Data
PropertyValueReference
CAS Number 22287-35-0[7]
Molecular Formula C₅H₁₀ClN[8]
Molecular Weight 119.59 g/mol N/A
Appearance White to off-white crystalline powder
Melting Point >240 °C (decomposes)[8]

Handling and Storage:

  • Precautions: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][9]

  • Storage: Store in a cool, dry place. Keep the container tightly sealed and refrigerated for long-term stability.[7]

Core Synthetic Protocols

The primary amine of Bicyclo[1.1.1]pentan-1-amine serves as a versatile handle for a wide array of synthetic transformations. The following protocols detail common, high-value reactions for drug discovery applications.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is arguably the most fundamental reaction in medicinal chemistry. This protocol describes a reliable method using HATU, a highly efficient coupling agent that minimizes side reactions and racemization of chiral partners.

Expertise & Experience: The hydrochloride salt must first be neutralized to the free amine. This is typically done in situ using a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). We select DIPEA here as it is bulkier and less likely to interfere in subsequent reactions. HATU is chosen for its rapid activation of the carboxylic acid, leading to high yields, even with sterically hindered substrates. The exceptional nucleophilicity of the BCP-amine contributes to its high reactivity in these condensations.[10]

G start Start Materials step1 In Situ Free-Basing (DIPEA) start->step1 1 step2 Carboxylic Acid Activation (HATU) step1->step2 2 step3 Nucleophilic Attack (BCP-Amine) step2->step3 3 step4 Aqueous Work-up & Extraction step3->step4 4 step5 Purification (Column Chromatography) step4->step5 5 end Final BCP-Amide Analogue step5->end 6

References

Application of Bicyclo[1.1.1]pentan-1-amine hydrochloride in the synthesis of γ-secretase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of Bicyclo[1.1.1]pentan-1-amine hydrochloride in the Synthesis of γ-Secretase Inhibitors

Introduction: Targeting γ-Secretase and the Rationale for Bioisosteric Replacement

γ-Secretase is a multi-subunit intramembrane aspartyl protease complex responsible for the final cleavage of the Amyloid Precursor Protein (APP), a process that generates amyloid-beta (Aβ) peptides.[1][2] The abnormal accumulation of Aβ peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's Disease (AD), making γ-secretase a prime therapeutic target.[1][3][4] However, γ-secretase also cleaves other crucial substrates, most notably the Notch receptor, which is vital for cell differentiation and signaling.[1][5] Non-selective inhibition of γ-secretase can disrupt Notch signaling, leading to mechanism-based toxicities, which has been a significant hurdle in clinical trials.[5][6]

Modern medicinal chemistry seeks to overcome such challenges by fine-tuning the physicochemical properties of drug candidates to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. A key strategy in this endeavor is bioisosterism—the replacement of a functional group with another that retains similar biological activity but possesses improved properties.[7] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[8][9][10] Its rigid, three-dimensional structure provides a similar exit vector for substituents as a benzene ring but introduces sp³ character, a concept often termed "escaping flatland."[11]

This substitution offers several distinct advantages over the traditional aromatic ring:

  • Improved Solubility: The saturated, non-planar nature of the BCP core typically increases aqueous solubility.[8][9][11]

  • Enhanced Metabolic Stability: BCPs are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich phenyl rings.[9][11][12]

  • Reduced Off-Target Binding: The absence of an aromatic system minimizes undesirable π-π stacking interactions with biological macromolecules.[9]

  • Novel Chemical Space: The unique 3D geometry of the BCP scaffold allows for exploration of protein binding pockets in ways that a flat aromatic ring cannot.[9]

This compound is a versatile and crucial building block that serves as a bioisostere for aniline, enabling the seamless incorporation of the BCP core into lead compounds via standard amide coupling chemistries.[13][14][15] This application note details the strategic use of this building block in the synthesis of a potent γ-secretase inhibitor, based on the groundbreaking work by Stepan et al., which demonstrated the profound benefits of this bioisosteric replacement.[8][11][16][17]

The BCP Advantage: A Comparative Case Study

The utility of the BCP-for-phenyl substitution was decisively demonstrated in the optimization of a γ-secretase inhibitor series. Replacing a 4-fluorophenyl moiety with a BCP group led to a molecule with a superior overall profile, validating the theoretical benefits of this strategy.[8][11][16]

PropertyPhenyl AnalogueBCP AnalogueRationale for Improvement
γ-Secretase Inhibition (IC₅₀) 7.7 nM5.3 nMThe rigid BCP scaffold maintains optimal geometry for binding to the active site.
Aqueous Solubility 1 µg/mL13 µg/mLThe sp³-rich, non-planar BCP core disrupts crystal packing and improves solvation.[8][11]
Passive Permeability ModerateHighThe BCP analogue exhibited improved membrane permeability characteristics.[8]
Metabolic Stability ModerateHighThe saturated BCP ring is resistant to oxidative metabolism that typically occurs on the phenyl ring.[11][12]

Data adapted from Stepan, A. F., et al. (2012). J. Med. Chem.[8][17]

Synthetic Strategy and Experimental Protocols

The synthesis of a BCP-containing γ-secretase inhibitor hinges on the robust and well-established amide bond formation reaction. The general workflow involves preparing a core acid fragment of the inhibitor and subsequently coupling it with this compound.

Figure 1. General synthetic workflow for the BCP-GSI Analogue.
Protocol: Synthesis of a BCP-Containing γ-Secretase Inhibitor via Amide Coupling

This protocol describes the coupling of a representative γ-secretase inhibitor acid intermediate with this compound.

Principle: This procedure utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent. HATU activates the carboxylic acid, forming a reactive O-acylisourea intermediate that is readily susceptible to nucleophilic attack by the amine. Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to neutralize the hydrochloride salt of the amine starting material and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

Materials & Reagents:

  • Carboxylic Acid Intermediate (e.g., (S)-2-((S)-2-((3,5-difluorophenyl)sulfonyl)amino)-3-methylbutanamido)-3-methylbutanoic acid): 1.0 eq

  • This compound: 1.1 eq

  • HATU: 1.2 eq

  • DIPEA: 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the Carboxylic Acid Intermediate (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Stir the solution at room temperature until all solids are dissolved.

  • Activation: Add HATU (1.2 eq) to the solution in one portion. Stir the reaction mixture at room temperature for 15-20 minutes.

    • Scientist's Note: This pre-activation step is crucial for efficiently forming the active ester intermediate before the amine is introduced, often leading to cleaner reactions and higher yields.

  • Amine Addition: In a separate vial, suspend this compound (1.1 eq) in a small amount of DMF. Add this suspension to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).

    • Trustworthiness Check: The amine hydrochloride may not fully dissolve initially. Upon addition of DIPEA, the mixture should become a clear solution as the free amine is generated. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the DMF solution into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality Explanation: The NaHCO₃ wash is essential to remove any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure BCP-containing γ-secretase inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: How the Inhibitor Works

γ-Secretase inhibitors are typically non-covalent, reversible inhibitors that target the presenilin catalytic subunit of the enzyme complex.[3] They are thought to bind at or near the active site, preventing the substrate (the C-terminal fragment of APP) from accessing the catalytic aspartate residues. This physically blocks the proteolytic cleavage and subsequent release of Aβ peptides. The incorporation of the BCP moiety does not alter this fundamental mechanism but improves the pharmacological properties of the molecule, allowing for more effective and sustained target engagement in vivo.

Figure 2. Inhibition of the γ-Secretase complex by the BCP-GSI Analogue.

Conclusion

This compound is a powerful building block for modern medicinal chemistry, enabling a validated strategy to improve the drug-like properties of bioactive molecules. Its application in the synthesis of γ-secretase inhibitors exemplifies how a strategic bioisosteric replacement can enhance solubility, metabolic stability, and potency. The straightforward incorporation of this motif via standard amide coupling protocols allows researchers and drug development professionals to rapidly access novel chemical matter with a higher probability of downstream success. As the field continues to move beyond flat, aromatic structures, the use of saturated, three-dimensional scaffolds like BCP will be indispensable in the design of the next generation of therapeutics.

References

Revolutionizing Peptide and Protein Design: A Guide to Modification with Bicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Peptide Therapeutics with Bicyclo[1.1.1]pentane

In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) scaffolds into therapeutic molecules is a paramount approach to overcoming the limitations of traditional "flat" aromatic structures. Bicyclo[1.1.1]pentane (BCP), a highly strained and rigid carbocycle, has emerged as a leading bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Its unique propeller-like structure offers a distinct spatial arrangement of substituents, profoundly influencing the physicochemical and pharmacological properties of parent molecules. The replacement of aromatic rings with BCP moieties can lead to significant improvements in metabolic stability, aqueous solubility, and membrane permeability, all critical parameters in the development of effective therapeutics.[3][4]

Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCP-amine) is a key functionalized building block that provides a direct entry point for integrating the BCP core into more complex molecules, including peptides and proteins.[3] The bridgehead amine of BCP exhibits exceptional reactivity, a consequence of low steric hindrance and high intrinsic nucleophilicity, making it an ideal partner for conjugation reactions.[5] This guide provides a comprehensive overview and detailed protocols for the application of this compound in peptide and protein modification, empowering researchers to explore novel chemical space and engineer next-generation therapeutics.

The Strategic Advantage of BCP Incorporation in Peptides and Proteins

The introduction of the BCP scaffold into peptides and proteins offers a multitude of benefits that can address common challenges in drug development:

  • Enhanced Metabolic Stability: The saturated, rigid framework of BCP is resistant to enzymatic degradation, which can significantly extend the in vivo half-life of peptide-based drugs.[4]

  • Improved Physicochemical Properties: BCP can modulate the lipophilicity and solubility of peptides, improving their pharmacokinetic profiles and bioavailability.[1]

  • Conformational Rigidity: The rigid nature of the BCP cage can lock in a specific peptide conformation, which can be advantageous for optimizing binding affinity and selectivity to a biological target.

  • Novelty in Chemical Space: The unique 3D structure of BCP allows for the exploration of novel pharmacophore arrangements, potentially leading to the discovery of compounds with new or improved biological activities and circumventing existing patent landscapes.[1]

Core Application: Post-Translational Modification of Peptides

A primary application of this compound is the post-translational modification of peptides, specifically through the formation of an amide bond with the side-chain carboxyl groups of acidic amino acid residues such as glutamic acid (Glu) and aspartic acid (Asp). This approach allows for the precise, site-specific introduction of the BCP moiety into a pre-synthesized peptide.

Experimental Protocols

Protocol 1: Solution-Phase Amide Coupling of Bicyclo[1.1.1]pentan-1-amine to a Peptide Containing a Glutamic Acid Residue

This protocol details a general procedure for the direct conjugation of this compound to the side-chain carboxyl group of a glutamic acid residue in a solution-phase reaction.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis peptide_prep Dissolve Peptide in DMF activation Activate Peptide Carboxyl Group peptide_prep->activation bcp_prep Prepare BCP-amine Solution (with base) coupling Add BCP-amine and React bcp_prep->coupling coupling_prep Prepare Coupling Reagent Solution (e.g., HATU) coupling_prep->activation activation->coupling In situ quench Quench Reaction coupling->quench hplc Purify by RP-HPLC quench->hplc ms Characterize by Mass Spectrometry hplc->ms hplc_analysis Confirm Purity by Analytical HPLC hplc->hplc_analysis

Caption: Workflow for BCP-amine peptide conjugation.

Materials and Reagents:

  • Peptide containing at least one glutamic acid or aspartic acid residue

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Peptide Preparation: Dissolve the peptide (1 equivalent) in a minimal amount of DMF in a round-bottom flask.

  • BCP-amine Preparation: In a separate vial, dissolve this compound (1.5 equivalents) in DMF. Add DIPEA (2 equivalents) to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxylic Acid: To the peptide solution, add HATU (1.5 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the side-chain carboxyl groups.

  • Coupling Reaction: Add the prepared BCP-amine solution to the activated peptide solution. Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by analytical HPLC-MS.

  • Reaction Quenching (Optional): The reaction can be quenched by the addition of a small amount of water.

  • Purification: Purify the crude reaction mixture by reversed-phase high-performance liquid chromatography (RP-HPLC).[3] A typical gradient for purification would be a linear gradient of 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-40 minutes.[6] Collect fractions corresponding to the desired BCP-modified peptide.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass increase upon conjugation with BCP-amine is approximately 81.14 Da (C5H9N - H2O + H+).[7]

    • Analytical HPLC: Assess the purity of the final product using analytical RP-HPLC with a standard gradient (e.g., 5-95% ACN in water with 0.1% TFA over 20 minutes).[3]

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and is well-suited for forming amide bonds, especially in potentially sterically hindered situations.[8] Other carbodiimide-based reagents like EDC in combination with an additive such as HOBt can also be employed.[9]

  • Use of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the this compound salt to its free amine form, which is necessary for the nucleophilic attack on the activated carboxyl group. It also facilitates the activation step with HATU.

  • Solvent Selection: DMF is an excellent solvent for most peptides and the reagents used in the coupling reaction, ensuring a homogeneous reaction mixture.

  • Purification by RP-HPLC: RP-HPLC is the standard and most effective method for purifying peptides from complex reaction mixtures, separating the desired product from unreacted starting materials, reagents, and byproducts based on hydrophobicity.[3]

Data Presentation: Expected Mass Spectrometry Results

CompoundMolecular FormulaMonoisotopic Mass (Da)ModificationExpected Mass Shift (Da)
Unmodified PeptideVariesX--
BCP-modified PeptideVariesX + 81.14Amidation of Glu/Asp+81.14

Visualization of BCP's Structural Impact

The incorporation of a BCP moiety in place of a para-substituted phenyl ring introduces a distinct three-dimensional vector for substituents, moving away from the "flatland" of aromatic systems.

G cluster_phenyl para-Substituted Phenyl Ring cluster_bcp 1,3-Disubstituted Bicyclo[1.1.1]pentane phenyl bcp phenyl->bcp Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl ring with a BCP scaffold.

Conclusion and Future Directions

The use of this compound as a modifying agent for peptides and proteins opens up new avenues for the design of novel therapeutics with enhanced properties. The protocols outlined in this guide provide a starting point for researchers to explore the incorporation of this unique 3D scaffold. Future research will likely focus on expanding the repertoire of BCP building blocks with diverse functionalities and developing even more efficient and selective conjugation methodologies. The continued exploration of BCP-modified biomolecules promises to yield a new generation of drugs with improved efficacy, safety, and pharmacokinetic profiles.

References

Application Notes and Protocols: Leveraging Bicyclo[1.e1.1]pentan-1-amine Hydrochloride in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Kinase Inhibitor Design

The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, with over 500 members in the human kinome, represent a vast and critical class of drug targets.[1] However, the development of effective kinase inhibitors is often hampered by challenges related to off-target effects, poor metabolic stability, and low aqueous solubility, issues frequently associated with the ubiquitous planar aromatic scaffolds, such as the phenyl ring.[2][3]

The concept of "escaping flatland" in medicinal chemistry advocates for the incorporation of three-dimensional (3D) saturated bioisosteres to overcome these limitations.[2] Bicyclo[1.1.1]pentane (BCP), a rigid and strained carbocycle, has emerged as a superior non-classical bioisostere for the para-substituted phenyl ring.[3][4] Its unique 3D structure offers a compelling strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.[4][5] Bicyclo[1.1.1]pentan-1-amine hydrochloride is a readily available and versatile building block that allows for the seamless integration of the BCP core into kinase inhibitor scaffolds.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for evaluating the resulting compounds.

The BCP Advantage: Why Bicyclo[1.1.1]pentane Elevates Kinase Inhibitor Properties

The substitution of a planar phenyl ring with a 3D BCP moiety can profoundly and positively impact the drug-like properties of a kinase inhibitor. The primary advantages are rooted in the distinct physicochemical characteristics of the BCP core.

  • Enhanced Aqueous Solubility: The non-planar, saturated nature of the BCP scaffold disrupts crystal packing and reduces the lipophilicity of the molecule, often leading to a significant improvement in aqueous solubility.[3][6] This is a critical parameter for achieving good oral bioavailability.

  • Improved Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated sp³-hybridized carbons of the BCP ring are inherently more resistant to this metabolic degradation, resulting in improved metabolic stability and a longer in vivo half-life.[3][4]

  • Reduced Non-Specific Binding: The high lipophilicity of aromatic rings can lead to non-specific binding to off-target proteins and phospholipids, contributing to toxicity. The less lipophilic nature of the BCP core can mitigate this issue, leading to a cleaner pharmacological profile.[3]

  • Novel Exit Vectors for Improved Potency and Selectivity: The rigid, three-dimensional structure of the BCP cage provides distinct exit vectors for substituents compared to a planar phenyl ring. This allows for the exploration of new chemical space within the kinase active site, potentially leading to improved potency and selectivity.

The following diagram illustrates the strategic rationale for employing BCP as a phenyl ring bioisostere in kinase inhibitor development.

G cluster_0 Problem: Phenyl Ring Liabilities cluster_1 Solution: BCP Bioisosteric Replacement cluster_2 Improved Kinase Inhibitor Profile Problem Poor Solubility Metabolic Instability Off-Target Toxicity BCP Bicyclo[1.1.1]pentan-1-amine Hydrochloride Problem->BCP Replace Phenyl Ring Outcome Enhanced Solubility Increased Metabolic Stability Improved Selectivity Reduced Toxicity BCP->Outcome Leads to

Caption: Rationale for BCP bioisosteric replacement in kinase inhibitor design.

Data Presentation: Physicochemical Property Comparison

The tangible benefits of replacing a phenyl ring with a BCP moiety are evident in the comparative physicochemical data of analogous compounds. The following table summarizes key data from a study on a γ-secretase inhibitor, which serves as a relevant example of the improvements achievable.

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Improvement
Aqueous Solubility (µg/mL) < 0.1> 100> 1000x
Lipophilicity (logD) > 4.03.6Lower
Passive Permeability (nm/s) -Significant Improvement-
Metabolic Stability (in vitro) -Significant Improvement-

Data adapted from a comparative study on γ-secretase inhibitors.[6]

Experimental Protocols

Protocol 1: Synthesis of a BCP-Containing Kinase Inhibitor via Amide Coupling

This protocol details a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized kinase inhibitor scaffold. This is a fundamental and widely applicable reaction for incorporating the BCP moiety.

Objective: To synthesize a bicyclo[1.1.1]pentane-containing kinase inhibitor.

Materials:

  • This compound

  • Carboxylic acid-functionalized kinase inhibitor scaffold

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of the carboxylic acid-functionalized kinase inhibitor scaffold (1.0 equivalent) in anhydrous DMF, add DIPEA (3.0 equivalents) at 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Activation: Add HBTU (1.1 equivalents) to the reaction mixture at 0 °C. Stir the mixture for 30 minutes at this temperature to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with EtOAc.

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired BCP-containing kinase inhibitor.[3]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

G Scaffold Kinase Inhibitor Scaffold (R-COOH) Coupling Amide Coupling (HBTU, DIPEA, DMF) Scaffold->Coupling BCP_Amine Bicyclo[1.1.1]pentan-1-amine Hydrochloride BCP_Amine->Coupling Product BCP-Containing Kinase Inhibitor Coupling->Product

Caption: Workflow for the synthesis of a BCP-containing kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a newly synthesized BCP-containing kinase inhibitor against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of a BCP-containing kinase inhibitor.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • BCP-containing kinase inhibitor (test compound)

  • Staurosporine or other known inhibitor (positive control)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection reagent

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the BCP-containing inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted BCP-containing inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

G Start Prepare Serial Dilutions of BCP-Inhibitor Incubate_Kinase Incubate Kinase with Inhibitor Start->Incubate_Kinase Start_Reaction Initiate Reaction (Substrate + ATP) Incubate_Kinase->Start_Reaction Stop_Reaction Stop Reaction & Deplete ATP Start_Reaction->Stop_Reaction Detect_ADP Add Detection Reagent (Generate Luminescence) Stop_Reaction->Detect_ADP Read_Plate Measure Luminescence Detect_ADP->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context: Targeting the PI3K/Akt Pathway

Many kinase inhibitors are designed to target key nodes in oncogenic signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7] BCP-containing inhibitors targeting kinases within this pathway, such as Akt itself or upstream kinases like PI3K, could offer therapeutic advantages due to their improved drug-like properties.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the development of next-generation kinase inhibitors. The incorporation of the BCP moiety as a phenyl ring bioisostere offers a robust strategy to overcome common liabilities in drug discovery, leading to compounds with enhanced solubility, improved metabolic stability, and potentially greater selectivity. The synthetic and analytical protocols provided herein offer a solid foundation for researchers to explore the vast potential of BCP-containing scaffolds in their kinase inhibitor discovery programs. As the demand for novel and improved therapeutics continues to grow, the "escape from flatland" approach, exemplified by the use of bicyclo[1.1.1]pentane, will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

Application Note & Protocols: High-Throughput Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial three-dimensional (3D) scaffolds in modern medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1] Their unique rigid structure can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and passive permeability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for creating diverse libraries of Bicyclo[1.1.1]pentan-1-amine hydrochloride derivatives, a key building block for novel therapeutic agents. We will delve into the foundational synthesis of the critical precursor, [1.1.1]propellane, and detail robust protocols for its subsequent amination and diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of BCPs in Drug Design

The principle of bioisosterism, the substitution of one chemical moiety for another with similar physical or chemical properties to enhance biological activity, is a cornerstone of drug design. The bicyclo[1.1.1]pentane (BCP) core has garnered significant attention as a non-classical bioisostere that allows chemists to "escape from flatland," moving away from the predominantly two-dimensional structures of many aromatic-containing drug candidates.[3] The replacement of a planar phenyl ring with a rigid, sp³-rich BCP scaffold can lead to profound improvements in a compound's pharmacokinetic profile.[2][4] Notably, Pfizer's substitution of a phenyl ring with a BCP in a γ-secretase inhibitor resulted in enhanced activity, solubility, and metabolic stability.[2] Bicyclo[1.1.1]pentan-1-amines (BCPAs), in particular, are valuable as non-toxic bioisosteres for anilines and N-tert-butyl groups, offering a direct route to modulate the properties of drug candidates.[5]

The primary challenge and opportunity in leveraging BCPs lie in the efficient synthesis of a wide array of derivatives for library screening. This guide focuses on scalable and versatile methodologies, primarily revolving around the highly strained and reactive intermediate, [1.1.1]propellane.

Foundational Chemistry: The Synthesis of [1.1.1]Propellane

The gateway to a diverse BCP library is the efficient production of [1.1.1]propellane (C₅H₆). This highly strained molecule, with its inverted tetrahedral geometry at the central bond, is surprisingly persistent at room temperature but readily undergoes reactions that open the central C-C bond, providing a versatile entry point to 1,3-disubstituted BCPs.[6]

Batch Synthesis of [1.1.1]Propellane

A well-established and simplified synthesis route, developed by Szeimies, starts from 3-chloro-2-(chloromethyl)propene.[6][7] The process involves a dibromocarbene addition followed by deprotonation and nucleophilic displacement. While effective, this method involves the handling of pyrophoric reagents like methyllithium and the product is typically kept as a solution at low temperatures due to its volatility and reactivity.[7]

Continuous Flow Synthesis: A Safer and More Scalable Approach

For larger scale and on-demand production, continuous flow synthesis of [1.1.1]propellane offers significant advantages in terms of safety and scalability.[8][9] This methodology allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates. A continuous flow process can generate solutions of [1.1.1]propellane that can be directly used in subsequent derivatization steps, avoiding the need for isolation.[9][10] Throughputs of up to 8.5 mmol/h have been reported, providing a practical route to gram quantities of BCP building blocks.[8][10]

Core Methodologies for Bicyclo[1.1.1]pentan-1-amine Library Synthesis

With a reliable source of [1.1.1]propellane, the focus shifts to the efficient formation of the C-N bond to generate the BCP-amine core. Several powerful strategies have been developed to achieve this, enabling the creation of diverse libraries.

Strain-Release Amination with "Turbo Amides"

A highly effective method for the direct synthesis of N-substituted BCPs is the "strain-release amination" using in situ generated "Turbo amides."[11][12] This approach, pioneered by Baran and coworkers, involves the reaction of [1.1.1]propellane with a lithium amide, which is a powerful nucleophile. This method offers a convenient one-pot procedure for the late-stage introduction of an aniline bioisostere into complex molecules.[11] The reaction tolerates a wide range of functional groups, making it suitable for library synthesis.[12]

Radical Carboamination of [1.1.1]Propellane

Radical-mediated reactions provide a versatile platform for the multicomponent synthesis of functionalized BCP-amines. A radical carboamination of [1.1.1]propellane allows for the simultaneous introduction of a carbon-centered radical and an amine source across the central bond.[1] This one-pot operation can generate highly functionalized BCP derivatives with good yields.[5]

Copper-Mediated C-N Coupling for High-Throughput Synthesis

For accelerated library synthesis, a high-throughput approach utilizing copper-mediated C-N coupling has been developed.[13] This protocol uses readily accessible and bench-stable iodo-BCP building blocks, which can be coupled with a wide variety of amines. The use of automated synthesis platforms can rapidly generate extensive libraries of BCPAs, maximizing the exploration of chemical space.[13]

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Strain-Release Amination

This protocol is adapted from the work of Baran and coworkers and provides a practical route to the parent BCP-amine hydrochloride.[12]

Workflow Diagram:

G cluster_0 Step 1: Propellane Generation cluster_1 Step 2: Strain-Release Amination cluster_2 Step 3: Deprotection and Salt Formation A 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane C [1.1.1]Propellane Solution A->C Reaction at -78 °C to 0 °C B Methyllithium in Diethyl Ether B->C F N-Boc-BCP-amine C->F Reaction with LiHMDS, then Boc₂O D Lithium bis(trimethylsilyl)amide (LiHMDS) D->F E Boc₂O E->F H This compound F->H Acidic Deprotection G HCl in Dioxane G->H G cluster_0 Reactant Dispensing cluster_1 Reaction cluster_2 Workup and Analysis A Stock solution of 1-Iodo-bicyclo[1.1.1]pentane D Reaction Plate A->D B Library of Aryl Amines (in 96-well plate) B->D C Catalyst/Ligand/Base Stock Solution C->D E Heating and Agitation D->E F Quenching and Extraction E->F G LC-MS/NMR Analysis F->G

References

The Ascendant Role of Bicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide for Agricultural and Materials Science Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benzene Ring with Bicyclo[1.1.1]pentanes

The bicyclo[1.1.1]pentane (BCP) scaffold, a compact and rigid three-dimensional structure, has rapidly emerged from a chemical curiosity to a cornerstone of modern molecular design. Bicyclo[1.1.1]pentan-1-amine hydrochloride, a key derivative, serves as a versatile building block for introducing the BCP moiety into a wide array of functional molecules. Initially lauded in medicinal chemistry as a bioisostere for the ubiquitous para-substituted phenyl ring, its exceptional physicochemical properties are now being harnessed to drive innovation in both agricultural and materials science.[1][2][3][4]

The rationale for replacing a flat aromatic ring with a saturated, three-dimensional BCP core is compelling. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while maintaining or even enhancing biological activity.[2][3][5] These advantages directly translate to the development of more effective and environmentally benign agrochemicals. In the realm of materials science, the rigid, linear nature of the 1,3-disubstituted BCP unit makes it an ideal component for creating novel polymers, liquid crystals, and metal-organic frameworks (MOFs) with unique and tunable properties.[1][6][7] This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and the scientific principles that underpin its use.

Part 1: Application in Agricultural Science - Designing Next-Generation Agrochemicals

The core principle driving the use of BCPs in agrochemical design is their function as a non-classical bioisostere. By mimicking the size and vector orientation of a para-substituted phenyl ring, the BCP unit can preserve the binding affinity of a molecule to its biological target while conferring a superior property profile.

Key Advantages of BCP Incorporation in Agrochemicals:
PropertyImpact on Agrochemical Performance
Increased Aqueous Solubility Enhanced bioavailability in plants, improved formulation characteristics, and reduced environmental accumulation.[2][3]
Improved Metabolic Stability Increased persistence of action, allowing for lower application rates and reduced frequency of treatments.[3][5]
Enhanced Permeability Better uptake by target pests and plants, leading to higher efficacy.[2]
Three-Dimensional Structure Provides opportunities for novel interactions with target enzymes or receptors, potentially leading to new modes of action and overcoming resistance.[3]
Application Note: Synthesis of a BCP-Containing Fungicide Analogue

This protocol details the synthesis of a hypothetical fungicide analogue where a para-substituted phenyl ring is replaced by a bicyclo[1.1.1]pentyl moiety, starting from this compound. This process illustrates a common workflow for incorporating the BCP core into a bioactive scaffold.

Workflow for BCP-Containing Agrochemical Synthesis

cluster_0 Synthesis of a BCP-Containing Fungicide Analogue Start Bicyclo[1.1.1]pentan-1-amine hydrochloride Step1 Neutralization to free amine Start->Step1 Base (e.g., NaHCO3) Step2 Acylation with an activated carboxylic acid Step1->Step2 Acid chloride or activated ester Step3 Coupling to the heterocyclic core Step2->Step3 Heterocyclic precursor, coupling agent Step4 Purification and characterization Step3->Step4 Chromatography End BCP-Fungicide Analogue Step4->End

A schematic overview of the synthesis of a BCP-containing fungicide analogue.

Protocol:

  • Neutralization of this compound:

    • Dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM).

    • Add 1.1 equivalents of a mild base (e.g., triethylamine or saturated aqueous sodium bicarbonate) and stir at room temperature for 30 minutes.

    • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Causality: The hydrochloride salt must be neutralized to the free amine to enable its nucleophilic attack in the subsequent acylation step.

  • Acylation of Bicyclo[1.1.1]pentan-1-amine:

    • Dissolve the bicyclo[1.1.1]pentan-1-amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.05 equivalents of the desired acyl chloride (or an activated ester) dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide. Causality: This step forms the amide linkage that is often a key structural motif in agrochemicals, connecting the BCP unit to another part of the molecule.

  • Coupling to a Heterocyclic Core (Example: Suzuki Coupling Precursor):

    • This step is highly dependent on the specific structure of the target agrochemical. The following is a representative example for creating a biaryl-like linkage.

    • If the acylated BCP intermediate has a suitable handle (e.g., a boronic acid or ester), it can be coupled to a halogenated heterocycle using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

    • The reaction is typically heated under an inert atmosphere until completion. Causality: Cross-coupling reactions are powerful tools for constructing the complex carbon skeletons of modern agrochemicals.

  • Purification and Characterization:

    • The final compound is purified by column chromatography on silica gel.

    • The structure and purity are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Part 2: Application in Materials Science - Engineering with Rigid Molecular Rods

The rigid, linear geometry of 1,3-disubstituted BCPs makes them excellent building blocks for creating materials with highly ordered structures and unique properties. This compound provides a reactive handle to incorporate this rigid rod-like motif into various material backbones.

Application Areas in Materials Science:
  • Polymers: Incorporation of BCP units into polymer chains can increase thermal stability and alter crystalline morphology.[7] They can act as rigid spacers to create polymers with well-defined architectures.

  • Liquid Crystals: The BCP moiety can function as a chain stiffener in liquid crystalline molecules, influencing the transition temperatures and phase behavior.[1]

  • Molecular Wires: When integrated into polyphenylene chains, the sp³-hybridized BCP unit acts as an electronic isolator, allowing for the precise tuning of electronic properties.[6]

  • Metal-Organic Frameworks (MOFs): BCP-dicarboxylates, which can be synthesized from BCP-amine derivatives, are used as rigid organic linkers to construct porous MOFs for applications such as gas storage and separation.[5][8]

Application Note: Synthesis of a BCP-Containing Polyamide

This protocol outlines the synthesis of a polyamide incorporating the BCP moiety via polycondensation of a BCP-diamine (derivable from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is in turn accessible from BCP building blocks) with a diacyl chloride. Bicyclo[1.1.1]pentan-1-amine can be a precursor to such monomers.

Workflow for BCP-Containing Polyamide Synthesis

cluster_1 Synthesis of a BCP-Containing Polyamide Start BCP-diamine monomer (derived from BCP-amine) Step1 Dissolution in aprotic polar solvent Start->Step1 e.g., NMP, DMAc Step2 Addition of diacyl chloride monomer Step1->Step2 Stoichiometric amount Step3 Polycondensation reaction Step2->Step3 Stirring at controlled temperature Step4 Polymer precipitation, washing, and drying Step3->Step4 Precipitation in non-solvent (e.g., methanol) End BCP-Polyamide Step4->End

A general workflow for the synthesis of a polyamide incorporating the BCP rigid linker.

Protocol:

  • Monomer Preparation:

    • Synthesize the BCP-diamine monomer. A common precursor is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be converted to the diamine via a Curtius rearrangement or other standard functional group transformations.[6][7] Bicyclo[1.1.1]pentan-1-amine itself can be a starting point for more complex, unsymmetrical diamine monomers.

  • Polycondensation Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve the BCP-diamine monomer in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

    • Add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms. Causality: The reaction between the amine and acyl chloride groups forms the amide bonds that constitute the polymer backbone. The use of stoichiometric amounts is crucial for achieving a high molecular weight.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into a non-solvent such as methanol or water to precipitate the polyamide.

    • Collect the polymer by filtration.

    • Thoroughly wash the polymer with the non-solvent and then with a solvent like acetone to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to a constant weight.

  • Material Characterization:

    • The resulting BCP-containing polyamide can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal properties (glass transition temperature, melting point, and decomposition temperature), and X-ray Diffraction (XRD) to study its crystallinity.

Conclusion

This compound is a powerful and versatile building block that provides access to the unique bicyclo[1.1.1]pentane scaffold. Its application as a bioisostere in agrochemical research offers a clear pathway to developing more effective and safer products by enhancing key physicochemical properties. In materials science, the rigid and linear nature of the BCP core enables the design of novel polymers, liquid crystals, and framework materials with precisely controlled architectures and functionalities. The protocols and principles outlined in this guide are intended to provide researchers and scientists with the foundational knowledge to explore and exploit the vast potential of this remarkable molecule in their respective fields.

References

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing Bicyclo[1.1.1]pentan-1-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Bicyclo[1.1.1]pentan-1-amine (BCP-amine) hydrochloride derivatives. This guide is designed for researchers, medicinal chemists, and process scientists who are incorporating the unique BCP scaffold into their molecules. As a rigid, non-aromatic bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, the BCP motif offers significant advantages in tuning pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2]

This document provides practical, field-tested advice in a question-and-answer format to address common challenges and help you optimize your reaction conditions for robust and scalable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding starting materials, reaction setup, and the properties of BCP compounds.

Q1: What is the most common precursor for synthesizing BCP-amine derivatives, and what are its handling requirements?

A1: The most versatile and common precursor is [1.1.1]propellane. This highly strained molecule contains a weak central C-C bond that is susceptible to cleavage by radicals or nucleophiles, making it an excellent entry point to 1,3-disubstituted BCPs.[3][4]

  • Causality & Expertise: The high strain energy of [1.1.1]propellane (approx. 66.6 kcal/mol) is the driving force for its reactivity.[5] However, this reactivity also makes it prone to decomposition. It is typically generated in situ or prepared as a stock solution in a solvent like diethyl ether. These solutions have a limited shelf life and must be stored cold (typically ≤ 0°C) under an inert atmosphere (Argon or Nitrogen) to prevent polymerization or degradation.[1][3] It is crucial to titrate the propellane solution before each use to determine its exact concentration, as this will directly impact reaction stoichiometry and reproducibility.

Q2: Why is the final product often isolated as a hydrochloride salt?

A2: Bicyclo[1.1.1]pentan-1-amine is a relatively volatile and low-melting solid or oil in its freebase form. Converting it to the hydrochloride salt significantly increases its stability, crystallinity, and shelf-life, making it easier to handle, purify, and store.[6][7] The salt form is typically a stable, free-flowing white solid with a high melting point (often decomposing above 240°C).[8] This is standard practice for many amine-containing active pharmaceutical ingredients (APIs) and building blocks.

Q3: What are the main synthetic strategies to form the BCP-amine core?

A3: Several strategies exist, but they predominantly revolve around the ring-opening of [1.1.1]propellane. The choice of method depends on the desired substitution pattern and functional group tolerance.

  • Radical Addition: This is a very common and versatile method. A radical species (e.g., from an alkyl halide under photochemical conditions or with a chemical initiator) adds to the central bond of propellane, generating a bridgehead BCP radical. This radical can then be trapped by a nitrogen-containing species.[9][10]

  • Anionic/Nucleophilic Addition: Strong nucleophiles, such as "turbo" amides (amides activated with organolithium or Grignard reagents), can directly open the propellane cage.[2][3] This method is effective for creating N-substituted BCPs.

  • Photochemical Methods: Light-mediated reactions, often catalyst-free, can generate radicals from precursors like alkyl iodides, which then engage with propellane. Flow chemistry is particularly well-suited for these reactions, allowing for safe and scalable production.[11][12]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I've set up my reaction according to a literature procedure, but I'm getting very low yields or no desired product. What are the most likely causes?

A: This is a common issue, often traced back to the quality of the [1.1.1]propellane precursor or suboptimal reaction conditions. Follow this diagnostic workflow to identify the root cause.

graph LowYieldTroubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPropellane [label="1. Verify [1.1.1]Propellane Titer & Quality", fillcolor="#FBBC05", fontcolor="#202124"]; TiterOK [label="Titer is Correct", fillcolor="#F1F3F4", fontcolor="#202124"]; TiterLow [label="Titer is Low or Zero", fillcolor="#F1F3F4", fontcolor="#202124"]; RemakePropellane [label="Solution: Prepare Fresh Propellane Solution & Re-titrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckReagents [label="2. Assess Other Reagents & Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; ReagentsOK [label="Reagents are Pure & Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentsBad [label="Contamination Suspected", fillcolor="#F1F3F4", fontcolor="#202124"]; PurifyReagents [label="Solution: Purify/Dry Solvents. Use Fresh Reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckConditions [label="3. Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; ConditionsOK [label="Conditions Match Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionsWrong [label="Deviation Identified", fillcolor="#F1F3F4", fontcolor="#202124"]; CorrectConditions [label="Solution: Adhere Strictly to Temperature, Inert Atmosphere, and Addition Rates.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="4. Consider Reaction Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> CheckPropellane; CheckPropellane -> TiterLow [label=" Is Titer Correct? \n No"]; CheckPropellane -> TiterOK [label=" Yes"]; TiterLow -> RemakePropellane; TiterOK -> CheckReagents; CheckReagents -> ReagentsBad [label=" Are Reagents Pure/Dry? \n No"]; CheckReagents -> ReagentsOK [label=" Yes"]; ReagentsBad -> PurifyReagents; ReagentsOK -> CheckConditions; CheckConditions -> ConditionsWrong [label=" Was Protocol Followed Exactly? \n No"]; CheckConditions -> ConditionsOK [label=" Yes"]; ConditionsWrong -> CorrectConditions; ConditionsOK -> Optimize [label="If yield is still low, proceed to optimization."]; }

Caption: Troubleshooting workflow for low BCP-amine yield.

Detailed Breakdown:

  • [1.1.1]Propellane Quality is Paramount: As mentioned, propellane solutions can degrade. If the titer is lower than assumed, the key reagent is substoichiometric, leading to low conversion.

    • Self-Validation Protocol: Before use, titrate your propellane solution. A common method involves reacting a known volume of the solution with a known excess of a thiol (like thiophenol) and then back-titrating the unreacted thiol using a standard iodine solution.[12]

  • Reagent and Solvent Purity: Radical and anionic reactions are often sensitive to oxygen and water.

    • Expertise: Oxygen can intercept radical intermediates, terminating the desired reaction chain. Water will quench anionic intermediates. Ensure all solvents are anhydrous and reactions are run under a robust inert atmosphere (e.g., a nitrogen or argon balloon is often insufficient; a manifold or glovebox is better).

  • Reaction Conditions:

    • Temperature: Some reactions, particularly those involving organolithiums for "turbo amide" formation, require cryogenic temperatures (-78 °C) to prevent side reactions.[13] Photochemical reactions may require specific temperatures to manage reaction kinetics and prevent byproduct formation.[11]

    • Concentration: Reactions can be concentration-dependent. Very dilute conditions may slow the desired reaction, allowing side reactions to dominate, while overly concentrated conditions can lead to polymerization or exothermic events.

Issue 2: Complex Mixture and Impurity Formation

Q: My crude NMR shows multiple BCP-containing species and other byproducts. What's happening?

A: This points to a lack of reaction selectivity. The cause depends on the synthetic route.

Potential Cause Explanation & Scientific Rationale Proposed Solution
Propellane Polymerization If the propellane solution is old, warmed, or exposed to air, it can polymerize, leading to a complex mixture of oligomers.Use freshly prepared and titrated propellane solution. Store it properly under inert gas at ≤ 0°C.
BCP Cation Rearrangement Under certain conditions (e.g., accidental generation of a BCP cation), the strained ring system can undergo skeletal rearrangement to yield more stable ring-opened products.[2]Avoid strongly acidic or electrophilic conditions unless the protocol specifically calls for them. The use of radical or anionic pathways generally circumvents unstable cationic intermediates.[2][14]
Side Reactions on Substrate If your amine precursor or other reagents contain sensitive functional groups, they may react under the conditions. For instance, free amines might not be tolerated in reactions initiated by triethylborane.[3][5]Protect sensitive functional groups (e.g., Boc protection for amines).[15][16] Review the functional group compatibility of your chosen method. Photochemical methods often show excellent functional group tolerance.[11]
Over-reaction/Dimerization The generated BCP radical or anion intermediate could potentially react with another equivalent of starting material or product, leading to dimers.Adjust stoichiometry, perhaps by using a larger excess of the trapping reagent relative to the radical/anion precursor. Slower addition of the limiting reagent can also help maintain low concentrations of reactive intermediates.
Issue 3: Purification and Isolation Challenges

Q: I'm struggling to purify my target Bicyclo[1.1.1]pentan-1-amine hydrochloride. What are the best practices?

A: Purification can be tricky due to the polar nature of the hydrochloride salt.

  • Workup: After the reaction, a standard aqueous workup is often used. If your product is a Boc-protected amine, it will be in the organic layer.[15][16] If you are targeting the amine directly, it may require acidification of the aqueous layer and extraction, or direct precipitation.

  • Conversion to Hydrochloride Salt: The final step is often converting the free amine to its HCl salt. This is typically done by dissolving the crude amine in a suitable solvent (like diethyl ether, ethyl acetate, or dichloromethane) and adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) until precipitation is complete.

  • Purification of the Salt:

    • Recrystallization/Trituration: The solid hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by trituration (slurrying the solid in a solvent in which the impurities are soluble but the product is not, like cold diethyl ether).[13]

    • Column Chromatography: While chromatography on the highly polar HCl salt is difficult, it is possible to perform chromatography on the protected (e.g., Boc) or free-base version of the amine before salt formation. Standard silica gel chromatography is often effective.[12][15][16]

Part 3: Experimental Protocols & Advanced Strategies

Protocol 1: General Procedure for Photochemical Synthesis of a 3-Substituted BCP-iodide (Precursor to Amines)

This protocol is adapted from methodologies that utilize light to generate radicals for addition to [1.1.1]propellane, a robust method with high functional group tolerance.[11]

Objective: To synthesize a 1-iodo-3-alkyl-bicyclo[1.1.1]pentane, a versatile intermediate that can be converted to an amine.

graph PhotochemicalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Prepare Reagents", fillcolor="#FBBC05"]; Mix [label="Mix Alkyl Iodide &\n Propellane Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlowReact [label="Pass Through Flow Reactor\n (365 nm LED Irradiation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate Under\n Reduced Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify Product\n (Distillation or Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Isolated BCP-Iodide", fillcolor="#FBBC05"];

// Connections Start -> Mix -> FlowReact -> Concentrate -> Purify -> End; }

Caption: Workflow for photochemical BCP-iodide synthesis.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of [1.1.1]propellane (typically 0.5-0.7 M) in a suitable solvent like diethyl ether. Titrate the solution immediately before use. Prepare a solution of your desired alkyl iodide (1.0 eq.) in diethyl ether.

  • Reaction Setup: Combine the alkyl iodide solution with the [1.1.1]propellane solution (using 1.2 eq. of propellane relative to the iodide).

  • Flow Reaction: Using a peristaltic pump, pass the combined reaction mixture through a flow reactor equipped with a 365 nm LED light source. The residence time is critical and must be optimized for the specific substrate (typical residence times are 10-20 minutes).[11]

    • Expertise Rationale: Flow chemistry provides excellent control over irradiation time, temperature, and mixing, leading to higher reproducibility and safety compared to batch photochemical reactions, especially on a larger scale.[12][17]

  • Workup: Collect the output from the flow reactor. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude BCP-iodide can often be purified by vacuum distillation or low-temperature crystallization from a nonpolar solvent like pentane.[11] The purified iodide can then be carried forward to the desired BCP-amine derivative via standard transformations (e.g., azide displacement followed by reduction).

Advanced Strategy: Strain-Release Amination with "Turbo Amides"

For direct N-functionalization, the use of highly activated "turbo amides" is a powerful strategy developed by Baran and coworkers.[2][3]

  • Mechanism: A secondary amine is deprotonated using a strong base, often a "turbo Grignard" reagent like i-PrMgCl·LiCl, to form a highly nucleophilic lithium amido species. This species is reactive enough to attack the central bond of [1.1.1]propellane, forming a bridgehead BCP anion. This anion can then be quenched with an electrophile (like H₂O to give the N,H-BCP, or an alkyl halide to give a 1,3-disubstituted N,C-BCP).[5]

  • Advantages: This method allows for the direct and modular synthesis of complex, 1,3-disubstituted BCP-amines in a one-pot fashion.

  • Considerations: This method requires strictly anhydrous and anaerobic conditions and is sensitive to acidic protons on the substrate.

References

Common side reactions and impurity profiling in Bicyclo[1.1.1]pentan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this increasingly important synthetic transformation. Bicyclo[1.1.1]pentanes (BCPs) are gaining significant attention as non-classical bioisosteres for para-substituted phenyl rings, offering improved physicochemical properties in drug candidates.[1][2][3] However, the synthesis, particularly from the highly strained [1.1.1]propellane, can present unique challenges.[2][4] This guide provides in-depth troubleshooting advice and impurity profiling to ensure successful and reproducible outcomes in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when undertaking the synthesis of this compound.

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent precursor for the BCP core is [1.1.1]propellane.[2][4] This highly strained molecule readily undergoes ring-opening reactions, making it an ideal starting point.[4][5] Alternative routes often involve multi-step transformations starting from 1,3-disubstituted BCP derivatives like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[6][7][8][9]

Q2: Why is [1.1.1]propellane so reactive and what are the safety considerations?

The reactivity of [1.1.1]propellane stems from the immense strain in its central C-C bond, estimated to be around 60 kcal/mol.[10] This "inverted" bond is susceptible to cleavage by a variety of reagents, including radicals and nucleophiles.[5][11] Due to its high reactivity and potential for oligomerization, [1.1.1]propellane is typically generated and used in situ from precursors like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[12] It is crucial to handle this reagent in solution and at low temperatures to control its reactivity and avoid unwanted side reactions.

Q3: What are the main synthetic strategies for introducing the amine functionality?

The introduction of the amine group onto the BCP scaffold is a critical step. Key strategies include:

  • Strain-Release Amination: This involves the direct reaction of [1.1.1]propellane with an amine source.[10]

  • Radical Carboamination: A multicomponent reaction involving [1.1.1]propellane, a radical precursor, and an amine source can be employed.[5][11]

  • From Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: The diacid can be converted to the amine via transformations like the Curtius or Hofmann rearrangement.[6][7]

Part 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be frustrating. Here’s a systematic approach to diagnose and solve the problem:

  • Cause 1: Inefficient Generation of [1.1.1]propellane.

    • Explanation: The in situ generation of [1.1.1]propellane is a critical step. Incomplete reaction of the precursor or degradation of the propellane before it reacts with the amine source will directly impact your yield.

    • Troubleshooting Protocol:

      • Verify Precursor Quality: Ensure the 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is of high purity. Impurities can interfere with the reductive coupling.

      • Optimize Reaction Conditions: The reaction with alkyllithium reagents is typically performed at low temperatures (e.g., -78 °C). Ensure your cooling bath is stable and the addition of the reagent is slow and controlled.

      • Monitor Propellane Formation: While direct monitoring is challenging, you can run a small-scale reaction and trap the propellane with a known efficient radical trap (e.g., iodine) to estimate its formation efficiency.

  • Cause 2: Competing Oligomerization of [1.1.1]propellane.

    • Explanation: Due to its high reactivity, [1.1.1]propellane can polymerize, forming [n]staffanes.[12] This is a significant side reaction that consumes the starting material.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a slight excess of the amine trapping reagent relative to the theoretical amount of [1.1.1]propellane generated.

      • Maintain Low Temperature: Running the reaction at the lowest practical temperature can help minimize the rate of polymerization.

      • Ensure Rapid Trapping: The amine source should be present to react with the propellane as it is formed. A slow addition of the propellane solution to the amine reagent can be beneficial.

  • Cause 3: Inefficient Amine Addition.

    • Explanation: The chosen amine source or the reaction conditions may not be optimal for the addition to [1.1.1]propellane or the resulting BCP radical/anion intermediate.

    • Troubleshooting Protocol:

      • Choice of Amine Source: For radical aminations, consider the stability and reactivity of the nitrogen-centered radical. For nucleophilic additions, the basicity and nucleophilicity of the amine are crucial.

      • Catalyst/Initiator Activity: In radical reactions, ensure the initiator (e.g., AIBN, triethylborane) is fresh and active.[1][13] For photoredox-catalyzed reactions, check the lamp intensity and ensure the photocatalyst is not degraded.[5][13]

      • Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents are generally preferred for reactions involving organolithium reagents.

Q5: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

The presence of multiple byproducts is a common challenge. Understanding their origin is key to effective purification and reaction optimization.

  • Side Product 1: Oligomers ([n]Staffanes).

    • Formation: As mentioned, these are formed from the polymerization of [1.1.1]propellane.[12]

    • Identification: These are typically non-polar, hydrocarbon-like molecules. On a TLC plate, they will have high Rf values. In the crude ¹H NMR, you might see broad signals in the aliphatic region.

    • Mitigation: Refer to the strategies for preventing oligomerization in Q4 .

  • Side Product 2: 1,3-Disubstituted Bicyclo[1.1.1]pentanes.

    • Formation: If the reaction involves a radical mechanism with a carbon-centered radical source, you can get 1,3-difunctionalized BCPs where one bridgehead is the amine and the other is functionalized with the carbon radical.[5]

    • Identification: These products will have different polarity compared to the desired monosubstituted amine. Their structure can be confirmed by NMR and mass spectrometry.

    • Mitigation: Carefully control the stoichiometry of the radical precursor and the amine source.

  • Side Product 3: Rearranged Products.

    • Explanation: While less common for BCPs, highly reactive intermediates can potentially undergo skeletal rearrangements.

    • Identification: This would lead to isomeric impurities that might be difficult to separate. Detailed spectroscopic analysis (2D NMR) would be required for characterization.

    • Mitigation: Milder reaction conditions (lower temperature, less reactive reagents) can sometimes suppress rearrangement pathways.

Part 3: Impurity Profiling

A thorough understanding of potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product.

Impurity Potential Origin Analytical Characterization Control Strategy
[n]Staffanes Polymerization of [1.1.1]propellane.[12]GC-MS: Series of peaks with repeating mass units. ¹H NMR: Broad, unresolved signals in the aliphatic region.Maintain low reaction temperature; ensure rapid trapping of [1.1.1]propellane.
1,3-Dibromobicyclo[1.1.1]pentane Incomplete reaction during the synthesis of [1.1.1]propellane.[5]GC-MS: Characteristic isotopic pattern for two bromine atoms. ¹H NMR: Distinct singlet for the bridgehead protons.Ensure complete conversion of the dibromo precursor by using a sufficient excess of the reducing agent.
Solvent Adducts Reaction of reactive intermediates with the solvent.LC-MS: Mass corresponding to the BCP core plus a fragment of the solvent molecule. NMR: Signals corresponding to the solvent moiety attached to the BCP.Choose an inert solvent that is stable under the reaction conditions.
Over-alkylated/arylated Products In reactions involving organometallic reagents, multiple additions can occur if stoichiometry is not well-controlled.LC-MS: Higher molecular weight peaks corresponding to the addition of multiple groups.Slow, controlled addition of the organometallic reagent at low temperature.

Part 4: Experimental Protocols and Visualizations

Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed propellane Step 1: Verify [1.1.1]propellane Generation start->propellane precursor_quality Check Precursor Purity propellane->precursor_quality If propellane formation is suspect reaction_conditions Optimize Temperature & Addition Rate propellane->reaction_conditions trapping_exp Perform Propellane Trapping Experiment propellane->trapping_exp oligomerization Step 2: Investigate Oligomerization stoichiometry Adjust Reagent Stoichiometry oligomerization->stoichiometry If oligomers are detected temp_control Lower Reaction Temperature oligomerization->temp_control addition_strategy Modify Addition Sequence oligomerization->addition_strategy amination Step 3: Optimize Amination Step amine_source Evaluate Amine Source amination->amine_source If amination is inefficient catalyst_activity Check Catalyst/Initiator amination->catalyst_activity solvent_effects Investigate Solvent Effects amination->solvent_effects precursor_quality->oligomerization reaction_conditions->oligomerization trapping_exp->oligomerization stoichiometry->amination temp_control->amination addition_strategy->amination solution Yield Improved amine_source->solution catalyst_activity->solution solvent_effects->solution

Caption: A systematic workflow for troubleshooting low yields.

Common Side Reaction Pathways

This diagram illustrates the desired reaction pathway versus a common side reaction pathway.

Reaction_Pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction propellane_desired [1.1.1]propellane + Amine Source product {Bicyclo[1.1.1]pentan-1-amine | Desired Product} propellane_desired->product Successful Amination propellane_side [1.1.1]propellane + [1.1.1]propellane oligomer {[n]Staffanes | Oligomeric Byproducts} propellane_side->oligomer Polymerization start Starting Material: [1.1.1]propellane start->propellane_desired start->propellane_side

Caption: Desired amination vs. side reaction of oligomerization.

References

Technical Support Center: Purification of Bicyclo[1.1.1]pentan-1-amine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Bicyclo[1.1.1]pentan-1-amine hydrochloride and its diverse derivatives. Bicyclo[1.1.1]pentanes (BCPs) have become critical building blocks in modern medicinal chemistry, serving as bioisosteres for para-substituted benzene rings, alkynes, and t-butyl groups.[1][2] Their incorporation into drug candidates often leads to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability.[3][4]

However, the unique three-dimensional and rigid structure of the BCP core, while beneficial for pharmacological properties, can present specific challenges during purification. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers, scientists, and drug development professionals navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective purification techniques for this compound and its derivatives?

The primary techniques for purifying BCP-amine hydrochloride and related compounds are recrystallization, column chromatography, and sublimation.

  • Recrystallization is often the method of choice for the hydrochloride salt, which is typically a crystalline solid.[5] The high rigidity of the BCP scaffold can lead to well-ordered crystal lattices, making this technique highly effective for removing amorphous or structurally dissimilar impurities.

  • Column Chromatography is indispensable for purifying non-polar, protected BCP-amine intermediates (e.g., Boc-protected amines) or when recrystallization fails to separate closely related impurities.[2][6] It is also used when the product is an oil.

  • Sublimation is a powerful technique for obtaining very high-purity samples of certain volatile BCP derivatives, particularly the free base or less polar, neutral derivatives.[3][7] It is especially useful for removing non-volatile inorganic salts or colored impurities.

Q2: How do I choose the right purification method for my specific BCP derivative?

The choice depends on the physical state of your crude product, its purity, and the nature of the impurities. The following workflow provides a general decision-making framework.

G start Crude Product (Post-Workup) solid Is the product a solid? start->solid purity Initial Purity? (e.g., by ¹H NMR) solid->purity Yes oil Product is an oil solid->oil No high_purity >90% Pure purity->high_purity low_purity <90% or Oily Solid purity->low_purity recrystallize Attempt Recrystallization high_purity->recrystallize chromatography Perform Column Chromatography low_purity->chromatography sublime Consider Sublimation (for volatile compounds) recrystallize->sublime For ultimate purity protect Is the amine protected? (e.g., Boc, Cbz) oil->protect yes_protect Yes protect->yes_protect no_protect No protect->no_protect yes_protect->chromatography protect_first Protect the amine (e.g., Boc protection) no_protect->protect_first protect_first->chromatography G start Recrystallization Fails no_xtals Problem: No Crystals Form start->no_xtals oiling_out Problem: Product Oils Out start->oiling_out cause1 Cause: Too Soluble / Wrong Solvent no_xtals->cause1 cause2 Cause: Too Much Solvent no_xtals->cause2 cause3 Cause: Cooled Too Fast oiling_out->cause3 cause4 Cause: Impurities Present oiling_out->cause4 sol1 Solution: Screen Solvents / Use Anti-Solvent cause1->sol1 sol2 Solution: Evaporate Excess Solvent cause2->sol2 sol3 Solution: Slow Cooling Protocol cause3->sol3 sol4 Solution: Re-dissolve & Cool Slower / Purify by Chromatography cause4->sol4

References

Bicyclo[1..1.1]pentan-1-amine Hydrochloride: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this unique scaffold. As a valued building block in medicinal chemistry, understanding its behavior under various stress conditions is paramount for robust drug development programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent properties of this compound.

Q1: Why is Bicyclo[1.1.1]pentan-1-amine provided as a hydrochloride salt?

A1: The hydrochloride salt form offers several advantages over the free base. It significantly enhances the compound's stability, particularly against oxidative degradation of the amine group.[1] The salt is typically a crystalline solid, which improves handling, weighing, and formulation characteristics.[1] Furthermore, the hydrochloride salt generally exhibits increased aqueous solubility and bioavailability, which are critical properties in pharmaceutical development.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light and moisture. Storage at controlled room temperature is generally acceptable, though for extended periods, refrigeration (2-8 °C) is recommended. The solid-state hydrochloride salt is relatively stable; however, solutions should be prepared fresh for use.

Q3: How stable is the bicyclo[1.1.1]pentane (BCP) core itself?

A3: The BCP core, despite its high strain energy of approximately 67.0–68.0 kcal/mol, is remarkably kinetically stable.[4] It can withstand high temperatures, with thermal stability reported up to 250-300 °C.[3][5] However, the cage is susceptible to certain chemical transformations, particularly those involving radical intermediates or cationic species at the bridgehead positions.[6][7]

Q4: Are there any known incompatibilities I should be aware of during my experiments?

A4: Caution should be exercised when using strong acids, as the BCP cation is known to be unstable and can lead to skeletal rearrangements.[7] While the BCP core is generally resistant to metabolic degradation, its reactivity with certain biological nucleophiles or enzymes has not been exhaustively studied.[8] The bridgehead amine is exceptionally reactive due to low steric hindrance and high intrinsic nucleophilicity, which should be considered in synthetic planning.[9]

Section 2: Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the handling and analysis of this compound.

TroubleshootingGuide cluster_problems Identify the Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered p1 Unexpected Peaks in Chromatogram start->p1 p2 Low Assay Value or Loss of Material start->p2 p3 Inconsistent Results Between Batches start->p3 c1 Degradation p1->c1 c2 Impurity from Synthesis p1->c2 p2->c1 c3 Weighing/Handling Error p2->c3 c5 Hygroscopicity p2->c5 p3->c3 c4 Instrumental Variation p3->c4 p3->c5 s1 Perform Forced Degradation Study c1->s1 s2 Characterize Impurity (LC-MS, NMR) c1->s2 s3 Review Synthetic Route & Purify c2->s3 s4 Verify Balance Calibration & Technique c3->s4 s5 Run System Suitability & Calibrate c4->s5 s6 Store in Desiccator & Dry Before Use c5->s6

Caption: Troubleshooting Decision Tree for this compound experiments.

Problem: Appearance of unexpected peaks in the HPLC chromatogram of a freshly prepared solution.

  • Potential Cause 1: On-column degradation. The acidic mobile phase commonly used in reverse-phase HPLC could potentially induce minor degradation of the acid-labile BCP core.

    • Solution: Try using a mobile phase with a higher pH if compatible with the column and analytical method. Evaluate the peak area of the main component and the impurity at different time points after sample preparation to see if the impurity grows over time.

  • Potential Cause 2: Presence of a synthetic impurity. The unexpected peak might be a residual starting material, reagent, or a byproduct from the synthesis of this compound.

    • Solution: Obtain a certificate of analysis for the batch in use. If an impurity is suspected, techniques like LC-MS can be employed to get mass information and aid in its identification. Re-purification of the material may be necessary.

Problem: Difficulty in achieving a mass balance in stability studies.

  • Potential Cause: Formation of non-chromophoric or volatile degradants. Some degradation pathways may lead to products that do not have a UV chromophore or are too volatile to be detected by standard HPLC-UV methods.

    • Solution: Employ a mass spectrometer (LC-MS) in parallel with the UV detector to search for potential degradants that are not UV-active. Headspace GC-MS could be used to investigate the formation of volatile products, especially under thermal stress.

Section 3: Experimental Protocols for Stability Studies

To thoroughly understand the stability profile of this compound, a forced degradation study is essential. The following protocols are based on ICH guidelines and are designed to induce approximately 5-20% degradation.[10]

Analytical Methodology

A stability-indicating HPLC method is crucial. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water containing an acidic modifier like formic acid or trifluoroacetic acid. Detection is typically by UV at a wavelength where the parent compound has maximum absorbance. The method must be validated to ensure it can separate the parent compound from all potential degradation products.[11]

Forced Degradation Protocols

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hours
Oxidative 3% H₂O₂Room Temp.24 hours
Photolytic ICH Q1B conditionsRoom Temp.Per ICH Q1B
Thermal (Solid) 80 °C48 hours
Thermal (Solution) 80 °C in Water48 hours

Protocol Steps:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Application: For each stress condition, mix the stock solution with the specified reagent or expose it to the indicated condition. For solid-state thermal stress, place the powdered compound directly in the oven.

  • Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Neutralization (for acid/base hydrolysis): Immediately neutralize the samples from acidic and basic stress conditions to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all components.

StabilityStudyWorkflow cluster_setup Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome s1 Develop & Validate Stability-Indicating Method s2 Prepare Stock Solution of BCP-NH2.HCl s1->s2 stress_acid Acidic Hydrolysis s2->stress_acid stress_base Basic Hydrolysis s2->stress_base stress_ox Oxidative Degradation s2->stress_ox stress_photo Photolytic Degradation s2->stress_photo stress_therm Thermal Degradation s2->stress_therm a1 HPLC-UV/MS Analysis stress_acid->a1 stress_base->a1 stress_ox->a1 stress_photo->a1 stress_therm->a1 a2 Assess Degradation (5-20%) a1->a2 a3 Identify & Characterize Degradants a2->a3 o1 Establish Degradation Pathways a3->o1 o2 Inform Formulation & Storage Strategy o1->o2

Caption: Workflow for a comprehensive stability study of this compound.

Section 4: Potential Degradation Pathways

Based on the known reactivity of the BCP core and the primary amine functionality, the following degradation pathways are proposed. These should be investigated during forced degradation studies.

Acid-Catalyzed Degradation

Under strong acidic conditions, protonation of the BCP cage could lead to a highly unstable BCP cation, which is prone to skeletal rearrangement.[7] This could result in the formation of ring-opened products, such as substituted cyclobutane derivatives.

Oxidative Degradation

The primary amine is susceptible to oxidation. Potential degradation products could include the corresponding oxime, nitroso, or nitro compounds. Further oxidation could lead to cleavage of the C-N bond.

Photolytic Degradation

Photochemical energy can induce radical reactions. For the BCP core, this could lead to ring-opening or rearrangement to a bicyclo[3.1.1]heptane skeleton.[1] The amine functionality can also undergo photochemical reactions, such as N-dealkylation or oxidation.

DegradationPathways cluster_acid Acidic Stress (H+) cluster_oxidative Oxidative Stress ([O]) cluster_photo Photolytic Stress (hν) parent Bicyclo[1.1.1]pentan-1-amine Hydrochloride d1 BCP Cation (Unstable Intermediate) parent->d1 Protonation d3 Oxime Derivative parent->d3 d4 Nitroso/Nitro Derivative parent->d4 d5 C-N Bond Cleavage Products parent->d5 d6 Radical Intermediates parent->d6 Radical Formation d2 Ring-Opened Products (e.g., Substituted Cyclobutanes) d1->d2 Rearrangement d7 Bicyclo[3.1.1]heptane Rearrangement Product d6->d7

Caption: Proposed degradation pathways for this compound under stress conditions.

Table 2: Potential Degradants and their Identification

Potential DegradantProposed StructureAnalytical Identification
Ring-Opened Product Substituted CyclobutaneLC-MS to confirm mass, NMR for structural elucidation.
Oxime Derivative BCP=NOHLC-MS (M+15), IR (C=N stretch).
Nitro Derivative BCP-NO₂LC-MS (M+30).
Rearrangement Product Bicyclo[3.1.1]heptan-1-amineLC-MS (isomeric with parent), requires chromatographic separation and potentially NMR to confirm structure.

References

Bicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide to Overcoming Solubility Challenges in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Guide created by: Gemini, Senior Application Scientist

Welcome to the technical support center for Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCP-NH2 HCl). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable bioisostere into their synthetic workflows. It is well-established that replacing aromatic rings with saturated bioisosteres like the bicyclo[1.1.1]pentyl (BCP) skeleton can lead to improved physicochemical properties, such as better solubility and metabolic stability[1]. However, the very properties that make the hydrochloride salt advantageous for aqueous solubility and stability present significant challenges when working in many organic solvents.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome the solubility issues of BCP-NH2 HCl in your organic reaction setups.

Troubleshooting Guide: Tackling Solubility Issues Head-On

This section addresses common problems encountered during experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My this compound won't dissolve in my reaction solvent (e.g., Dichloromethane, THF, Toluene). What's happening?

Answer: This is the most common challenge and stems from the fundamental properties of the compound. This compound is an amine salt. This means it has a high lattice energy due to the strong ionic interaction between the positively charged bicyclo[1.1.1]pentylammonium ion and the negatively charged chloride ion.

Nonpolar or weakly polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene cannot effectively solvate these ions. Solvation requires the solvent molecules to surround the ions and overcome the energy of the crystal lattice. Since these solvents lack strong dipoles or the ability to hydrogen bond effectively with both the cation and anion, the salt remains largely insoluble. The principle of "like dissolves like" is key here; the polar, salt-like nature of BCP-NH2 HCl makes it poorly compatible with nonpolar organic solvents[2][3].

Solutions:

  • Solvent Selection: If your reaction conditions permit, switch to a more polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents have higher dielectric constants and can better solvate ions, potentially increasing the solubility of the hydrochloride salt. However, complete solubility is not always guaranteed.

  • Use of Co-solvents: Adding a small amount of a polar protic solvent like methanol or ethanol can sometimes improve solubility. These protic solvents can hydrogen bond with the chloride ion and assist in breaking down the crystal lattice. This approach should be used with caution as the protic solvent may interfere with your reaction.

  • Conversion to Freebase: This is the most robust and widely applicable solution. By converting the hydrochloride salt to the neutral freebase (Bicyclo[1.1.1]pentan-1-amine), you eliminate the ionic character. The freebase is significantly more soluble in a wide range of organic solvents, including DCM, THF, and ethers. See the Detailed Protocols section for a step-by-step guide.

Question 2: I tried adding a tertiary amine base (e.g., triethylamine) to my reaction to neutralize the HCl and improve solubility, but the BCP-NH2 HCl is still not dissolving.

Answer: This is a common and logical approach, but the issue often lies in the kinetics of the solid-liquid reaction. If the BCP-NH2 HCl has very low solubility in your solvent, the triethylamine, which is in the solution phase, has very limited access to the solid salt particles. The neutralization reaction can only occur at the surface of the solid, and it can be very slow. You may observe some dissolution over a long period, but it is often incomplete.

Solutions:

  • Use a stronger, non-nucleophilic base: While triethylamine is a common choice, a stronger, non-nucleophilic base might be more effective in some cases, although this does not fully overcome the solid-liquid phase issue.

  • Pre-form the freebase: The most reliable method is to perform a separate workup step to convert the BCP-NH2 HCl to the freebase before adding it to your reaction mixture. This ensures that you are starting with a fully soluble material.

  • Two-phase system: You can perform an in situ freebasing in a two-phase system. Suspend the BCP-NH2 HCl in your organic solvent (e.g., DCM) and add an aqueous solution of a base like sodium hydroxide or sodium carbonate. Stir vigorously to facilitate the transfer of the amine to the organic layer as it is neutralized. After separation of the layers and drying of the organic phase, you will have a solution of the freebase. See the Detailed Protocols section for this procedure.

Question 3: Can I use this compound directly in a reaction that is sensitive to water?

Answer: It is highly inadvisable. Amine hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere. Even if the salt appears dry, it may contain trace amounts of water that could be detrimental to water-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain catalysts).

Solution:

  • Convert to the freebase and dry thoroughly: The recommended approach is to convert the hydrochloride salt to the freebase, and then rigorously dry the resulting organic solution (e.g., with anhydrous sodium sulfate or magnesium sulfate) before use. If the freebase is isolated as an oil or solid, it should be dried under high vacuum.

Frequently Asked Questions (FAQs)

  • What is the approximate solubility of this compound in common organic solvents?

      • Poorly soluble to insoluble: Dichloromethane (DCM), Chloroform, Toluene, Hexanes, Diethyl ether, Tetrahydrofuran (THF).

      • Slightly to moderately soluble: Acetonitrile, Ethyl acetate.

      • More soluble: Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

      • Highly soluble: Water.

  • What are the storage recommendations for this compound and its freebase?

    • Hydrochloride Salt: Store in a tightly sealed container in a cool, dry place. Due to its potential hygroscopicity, storage in a desiccator is recommended.

    • Freebase: The freebase is a volatile amine and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated to minimize degradation and evaporation.

  • I need to perform a reaction with the freebase. How do I know if my conversion from the hydrochloride salt was successful?

    • You can monitor the conversion using a few methods:

      • pH check: After the basic workup, check the pH of the aqueous layer. It should be basic (pH > 10).

      • TLC analysis: Spot the starting hydrochloride salt (dissolved in methanol) and your extracted organic layer on a TLC plate. The freebase will have a different Rf value than the salt.

      • NMR spectroscopy: The proton and carbon NMR spectra of the freebase will differ from those of the hydrochloride salt.

Visualizing the Workflow: A Decision Guide

The following diagram illustrates the decision-making process when faced with a solubility challenge with BCP-NH2 HCl.

G cluster_0 Solubility Troubleshooting Workflow start Start: Need to use BCP-NH2 HCl in an organic solvent q1 Is your reaction compatible with polar, aprotic solvents (DMF, DMSO)? start->q1 try_polar Attempt to dissolve BCP-NH2 HCl directly in DMF or DMSO. q1->try_polar Yes q3 Is your reaction tolerant to small amounts of protic solvents (e.g., MeOH)? q1->q3 No s1 Yes s2 No q2 Did it dissolve sufficiently? try_polar->q2 proceed Proceed with reaction. q2->proceed Yes q2->q3 No s3 Yes s4 No try_cosolvent Try adding a co-solvent (e.g., 5-10% MeOH). q3->try_cosolvent Yes freebase Strongly Recommended: Convert to the freebase. q3->freebase No s5 Yes s6 No q4 Did it dissolve? try_cosolvent->q4 q4->proceed Yes q4->freebase No s7 Yes s8 No

Caption: Decision tree for addressing BCP-NH2 HCl solubility.

Detailed Protocols

Protocol 1: Conversion of this compound to the Freebase

This protocol describes a standard laboratory procedure for generating the freebase of BCP-NH2 for use in organic reactions.

Materials:

  • This compound

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution/Suspension: In a separatory funnel, dissolve or suspend the this compound in a suitable amount of deionized water.

  • Extraction Solvent: Add an equal volume of an organic solvent in which the freebase is soluble (e.g., dichloromethane or diethyl ether).

  • Basification: Cool the separatory funnel in an ice bath (the neutralization is exothermic). Slowly add 1 M NaOH solution dropwise while gently swirling. After each addition, stopper the funnel, invert, and open the stopcock to vent the pressure. Continue adding base until the aqueous layer is basic (pH > 10, check with pH paper).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the organic layer into a clean Erlenmeyer flask.

  • Back-Extraction: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel, shake, and separate as before. Combine this second organic extract with the first. Repeat one more time for a total of three extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts. Shake, allow the layers to separate, and discard the aqueous brine layer.

  • Drying: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Filter the solution to remove the drying agent. The resulting filtrate is a solution of the Bicyclo[1.1.1]pentan-1-amine freebase, which can be used directly in a reaction or concentrated under reduced pressure on a rotary evaporator to yield the neat freebase. Caution: The freebase is volatile, so use caution during concentration.

Protocol 2: In Situ Freebasing for Immediate Use in a Reaction

This protocol is useful when you want to generate the freebase in the reaction solvent right before proceeding with your synthesis.

G cluster_1 In Situ Freebasing Workflow step1 1. Suspend BCP-NH2 HCl in the chosen organic reaction solvent (e.g., DCM) in a flask. step2 2. Add an aqueous solution of a base (e.g., sat. NaHCO3). step1->step2 step3 3. Stir the two-phase mixture vigorously for 30-60 minutes. step2->step3 step4 4. Transfer the mixture to a separatory funnel and separate the layers. step3->step4 step5 5. Wash the organic layer with brine. step4->step5 step6 6. Dry the organic layer over anhydrous Na2SO4 or MgSO4. step5->step6 step7 7. Filter the solution to remove the drying agent. step6->step7 step8 Result: A dry solution of BCP-amine freebase ready for reaction. step7->step8

Caption: Workflow for in situ generation of BCP-amine freebase.

Summary of Solubility Strategies

StrategySolventsProsConsBest For
Direct Dissolution Polar aprotic (DMF, DMSO), Polar protic (MeOH, EtOH)Simple, no extra stepsLimited solvent scope, may not fully dissolve, solvent may be incompatible with reactionReactions compatible with highly polar solvents where BCP-NH2 HCl shows some solubility.
Use of Co-solvents Aprotic solvent + small % of protic solvent (e.g., MeOH)Can improve solubility in some aprotic solventsProtic solvent may interfere with reaction, may not achieve full solubilityWhen a small amount of a protic solvent is tolerated by the reaction chemistry.
Conversion to Freebase Wide range of aprotic solvents (DCM, THF, Toluene, Et2O, etc.)Provides excellent solubility, removes water, high compatibilityRequires an extra workup step, freebase is more volatileMost organic reactions, especially those that are water-sensitive or require nonpolar solvents.

References

Technical Support Center: A Troubleshooting Guide for Coupling Reactions of Bicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCP-amine HCl). This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique, rigid scaffold into their molecules. The bicyclo[1.1.1]pentane (BCP) motif is an increasingly popular bioisostere for para-substituted benzene rings, offering potential improvements in physicochemical properties like aqueous solubility and metabolic stability.[1][2][3] However, its distinct three-dimensional structure can present challenges in common coupling reactions.[4] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with BCP-amine HCl is sluggish or failing. What are the likely causes and how can I fix it?

A1: While BCP-amine is noted for its exceptional reactivity due to low steric hindrance and high intrinsic nucleophilicity compared to other bridged systems like BCO-amine, failures in amide coupling can still occur.[1][2] The primary issues often revolve around the free-basing of the hydrochloride salt, the choice of coupling reagent, and reaction conditions.

  • Insufficient Free-Basing: Bicyclo[1.1.1]pentan-1-amine is supplied as a hydrochloride salt to improve its stability and handling.[5] For the amine to be nucleophilic, it must be converted to the free base in situ. An insufficient amount of base will result in incomplete conversion and, consequently, a poor yield.

    • Solution: Use at least one equivalent of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the HCl salt. It is common practice to add an additional equivalent of base to facilitate the coupling reaction itself, bringing the total to 2-3 equivalents.

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like EDC, often used with HOBt, may not be potent enough for all substrates, especially if the carboxylic acid partner is sterically hindered.[6]

    • Solution: Switch to a more powerful uronium or phosphonium-based coupling reagent. Reagents like HATU, HBTU, PyAOP, or COMU are known to be highly effective for challenging couplings, including those involving sterically hindered components.[7][8][9] HATU, in particular, is often a reliable choice.[1][9]

  • Sub-optimal Reaction Conditions: Low temperatures or short reaction times may not be sufficient to drive the reaction to completion.

    • Solution: While many HATU-mediated couplings are rapid, consider extending the reaction time (e.g., overnight) or gently heating the reaction if monitoring (by TLC or LC-MS) shows it has stalled.[8] Microwave-assisted synthesis can also be a powerful tool for accelerating difficult couplings.[8]

Q2: I'm observing significant side product formation in my amide coupling. What's going on?

A2: Side product formation often points to issues with the coupling reagent or the reaction setup.

  • Guanidinylation with HATU/HBTU: If an excess of HATU or HBTU is used relative to the carboxylic acid, the unreacted coupling reagent can react with the amine to form a guanidinium byproduct.

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the BCP-amine. This ensures the activated acid is formed first, minimizing the opportunity for the coupling reagent to react directly with your amine.[7]

  • Epimerization of Chiral Carboxylic Acids: If your carboxylic acid partner has a stereocenter (e.g., an amino acid), harsh bases or elevated temperatures can lead to racemization.

    • Solution: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7] Ensure the reaction temperature is kept as low as possible while still achieving a reasonable reaction rate.

Q3: My Buchwald-Hartwig amination with BCP-amine HCl is not working. How should I troubleshoot this?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides.[10] Success with BCP-amine depends critically on the catalyst system (ligand and palladium precursor) and the base.

  • Incorrect Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. First-generation phosphine ligands may not be effective for this specific amine.

    • Solution: Employ modern, sterically hindered biarylphosphine ligands. Ligands such as RuPhos and BrettPhos have demonstrated broad utility and high efficiency for coupling a wide range of primary amines.[11] These ligands help promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

  • Base Incompatibility: The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes catalyst decomposition or side reactions.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.[10] Ensure the base is fresh and handled under anhydrous conditions.

  • Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) catalyst, halting the reaction.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents thoroughly before use. Using air-stable palladium precatalysts can also simplify the setup and improve reproducibility.

Q4: I am having trouble with the solubility of this compound in my reaction solvent. What are my options?

A4: The hydrochloride salt form of BCP-amine enhances its solubility in polar solvents, but it can be less soluble in common aprotic organic solvents used for coupling reactions.[5][13]

  • Solvent Selection:

    • Solution: For amide couplings, polar aprotic solvents like DMF, NMP, or DMA are excellent choices as they can dissolve the salt to a reasonable extent, especially upon addition of the tertiary amine base. For Buchwald-Hartwig reactions, solvents like toluene or dioxane are common. If solubility remains an issue, a co-solvent system might be beneficial.

  • Free-Basing Prior to Reaction:

    • Solution: In a separate step, you can dissolve the BCP-amine HCl in a suitable solvent (like water or methanol), add a base (e.g., NaOH or K2CO3), and extract the free amine into an organic solvent (e.g., DCM or EtOAc). After drying and concentrating the organic layer, the free BCP-amine can be used directly. Caution: The free amine may be more volatile and less stable than the hydrochloride salt, so it should be used promptly after preparation.

Troubleshooting Workflow & Protocols

Amide Coupling Troubleshooting

The following diagram outlines a decision-making process for troubleshooting common amide coupling issues with BCP-amine.

AmideCouplingTroubleshooting start Low or No Product Yield check_base Is BCP-amine HCl fully free-based? (>=2 eq. hindered base) start->check_base add_base Increase base to 2-3 eq. (e.g., DIPEA) check_base->add_base No check_reagent Using a potent coupling reagent? (e.g., HATU, PyAOP) check_base->check_reagent Yes add_base->check_reagent switch_reagent Switch to HATU, HBTU, or PyAOP check_reagent->switch_reagent No check_conditions Are reaction conditions optimal? (Time, Temp.) check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase reaction time and/or use gentle heating/microwave check_conditions->optimize_conditions No success Coupling Successful check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low amide coupling yield.

Protocol 1: General Procedure for HATU-mediated Amide Coupling

This protocol provides a robust starting point for the acylation of this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.5 - 3.0 eq) and stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the BCP-amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Troubleshooting

This logical diagram provides a pathway for diagnosing and solving issues in palladium-catalyzed C-N coupling.

BuchwaldHartwigTroubleshooting start Buchwald-Hartwig Reaction Failure check_inert Was reaction run under strictly inert conditions? start->check_inert degas_solvents Degas solvents and use inert atmosphere (Ar/N2) check_inert->degas_solvents No check_ligand Is the ligand appropriate? (e.g., RuPhos, BrettPhos) check_inert->check_ligand Yes degas_solvents->check_ligand switch_ligand Switch to a modern biaryl- phosphine ligand check_ligand->switch_ligand No check_base Is the base strong enough? (e.g., NaOtBu, LiHMDS) check_ligand->check_base Yes switch_ligand->check_base switch_base Use a fresh, strong, non-nucleophilic base check_base->switch_base No success Coupling Successful check_base->success Yes switch_base->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This procedure uses a modern catalyst system suitable for coupling BCP-amine with aryl halides.

Materials:

  • Aryl halide (e.g., Aryl bromide) (1.0 eq)

  • This compound (1.2 eq)

  • Pd precatalyst (e.g., RuPhos Pd G3) (1-2 mol%)

  • RuPhos ligand (if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Glovebox Recommended: To a dry vial inside a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), the Pd precatalyst (0.01-0.02 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene (or dioxane) to the vial.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc).

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Tables

Table 1: Recommended Amide Coupling Reagents for BCP-Amine
Reagent ClassExample ReagentPotencyKey Considerations
Uronium/Aminium HATU, HBTUHighVery effective for hindered couplings; risk of guanidinylation if not pre-activated.[7][9]
COMUHighGood solubility and safety profile; highly efficient.[9]
Phosphonium PyAOP, PyBOPHighExcellent for sterically demanding couplings; PyBOP can form a carcinogenic byproduct.[7][9][14]
Carbodiimide EDC/HOBtModerateStandard, cost-effective choice; may be insufficient for challenging substrates.[6]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of BCP-Amine
LigandRecommended BaseTypical SolventsKey Advantages
RuPhos NaOtBu, LHMDSToluene, DioxaneBroad substrate scope, highly active for primary amines.[11]
BrettPhos NaOtBu, K3PO4Toluene, DioxaneExcellent for a wide range of functionalized amines and aryl halides.[11]
cataCXium A Cs2CO3TolueneHas been used for coupling BCP-boronic esters, suggesting utility in related C-N couplings.[15]

References

Improving the yield and purity of Bicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a crucial bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in modern drug discovery.[1][2] Its unique three-dimensional structure can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and novel intellectual property landscapes.[3] Bicyclo[1.1.1]pentan-1-amine hydrochloride is a key building block for introducing this scaffold. However, its synthesis is not trivial, and researchers frequently encounter challenges with reaction yield and final product purity.

This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of its synthesis. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to enhance your success.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound.

Q1: My overall yield is low when using a rearrangement reaction (Curtius, Hofmann, Schmidt) starting from Bicyclo[1.1.1]pentane-1-carboxylic acid. Where should I focus my optimization efforts?

Answer: Low yield in rearrangement-based routes often stems from issues in one of three areas: the quality of the starting acid, the efficiency of the rearrangement itself, or losses during the workup and isolation of the final hydrochloride salt.

1. Starting Material Purity: The synthesis of the precursor, Bicyclo[1.1.1]pentane-1-carboxylic acid, is foundational. Most large-scale preparations begin with Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is then selectively mono-esterified and subjected to a rearrangement.[4][5]

  • Causality: Impurities in the starting dicarboxylic acid or incomplete mono-esterification will carry through and complicate the rearrangement and purification steps. For instance, any remaining diacid could react to form undesired diamine or polyamide byproducts.

  • Recommendation: Ensure your Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is pure. Then, carefully control the stoichiometry for the mono-esterification. A common, scalable protocol involves dissolving the diacid in a suitable alcohol (e.g., methanol) and adding thionyl chloride dropwise at a controlled temperature (20-40 °C) to favor the formation of the mono-ester.[4][5] Purify the resulting mono-ester, for example, by filtration through silica gel, to ensure high purity before proceeding.[4][5]

2. Rearrangement Reaction Efficiency: The Curtius rearrangement is frequently preferred for its relatively mild conditions and reliable outcomes on a gram scale.[3][4]

  • Causality: The key to a high-yield Curtius rearrangement is the efficient formation of the acyl azide, followed by its clean rearrangement to the isocyanate, and subsequent trapping by a solvent (like tert-butanol) to form a stable Boc-protected amine intermediate. Side reactions can occur if the acyl azide is unstable or if the isocyanate reacts with water or other nucleophiles prematurely.

  • Recommendation: Use diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) in tert-butanol (tBuOH). Heating this mixture at a controlled temperature, typically 85 °C, for an extended period (e.g., 24 hours) ensures the reaction goes to completion while minimizing degradation.[4][5] This one-pot procedure is generally efficient and avoids the isolation of the potentially explosive acyl azide.

3. Product Isolation and Purification: The final steps of deprotection and salt formation are critical for both yield and purity.

  • Causality: The BCP-amine is a relatively volatile and basic compound. Losses can occur during solvent removal if not done carefully. The hydrochloride salt formation needs to be quantitative to ensure all the product precipitates. Impurities can be trapped within the salt during precipitation.

  • Recommendation: After the rearrangement and Boc-protection, the crude Boc-protected amine should be purified. A simple acid wash (e.g., saturated NaHCO₃ solution), water wash, and brine wash of the ethyl acetate solution is often sufficient.[4][5] For deprotection, dissolving the purified intermediate in a solution of HCl in dioxane (e.g., 5 M) and stirring overnight at room temperature is highly effective.[4] The hydrochloride salt typically precipitates directly from this solution. Concentrate the mixture under reduced pressure and then triturate the resulting solid with a non-polar solvent like diethyl ether (Et₂O) to remove any non-polar, organic-soluble impurities, affording a clean, white solid.[6]

Q2: I'm observing significant impurities in my final product after purification. What are the likely side products and how can I avoid them?

Answer: Impurities often originate from the rearrangement step or incomplete reactions. The identity of the side products depends on the chosen synthetic route.

Synthetic RouteCommon Side ProductsCausality & Prevention Strategy
Curtius Rearrangement Urea derivatives: Formed if the intermediate isocyanate reacts with a primary amine (either the product or unreacted starting material).Prevention: Ensure the reaction goes to completion. Use a solvent like tert-butanol which efficiently traps the isocyanate as a stable Boc-carbamate, preventing it from reacting elsewhere.[3] Maintain anhydrous conditions.
Hofmann Rearrangement Unreacted N-bromo amide, isocyanate-derived byproducts. Causality: Incomplete reaction or side reactions of the highly reactive isocyanate intermediate.[7] Prevention: This reaction is often lower yielding and less clean than the Curtius for this substrate.[8] If you must use it, ensure precise stoichiometric control of bromine and base, and maintain low temperatures during the initial N-bromination step.[7][9]
Schmidt Reaction Azide-related impurities, tetrazoles. Causality: The use of hydrazoic acid (HN₃) is hazardous and can lead to complex side reactions.[8][10] Prevention: This method is generally avoided due to safety concerns and is not recommended for scale-up.[8] The Curtius or strain-release amination routes are superior alternatives.
All Routes Residual Solvents Causality: Solvents like dioxane, ethyl acetate, or ether can be trapped in the crystalline salt.
Q3: My synthesis starting from [1.1.1]propellane gives a complex mixture. How can I improve the selectivity and yield of the amination step?

Answer: Working with [1.1.1]propellane requires careful control of reaction conditions due to its high strain energy and reactivity towards radicals, nucleophiles, and even some electrophiles.[11][12] Direct amination is a powerful but sensitive method.

  • Causality: [1.1.1]propellane's reactivity means it can undergo various side reactions. For example, direct reaction with electrophiles can lead to cage fragmentation rather than the desired BCP product.[12] Radical reactions must be carefully controlled to avoid polymerization or undesired side-product formation.

  • Recommendation (Strain-Release Amination): A robust method for direct amination is the manganese-catalyzed hydrohydrazination developed by Bunker and co-workers, which was designed for scalability.[13]

    • Reaction: React [1.1.1]propellane with di-tert-butyl azodicarboxylate in the presence of a catalyst like Mn(dpm)₃ and a silane reducing agent. This forms a stable hydrazine intermediate.

    • Deprotection & Reduction: The resulting di-Boc-protected hydrazine can be deprotected and the N-N bond cleaved via hydrogenolysis (e.g., using Adam's catalyst, PtO₂) to yield the desired BCP-amine.[13]

  • Key to Success: The quality of the [1.1.1]propellane solution is paramount. It is typically generated in situ or used as a freshly prepared solution in an ethereal solvent, as it can degrade over time.[14] Ensuring the reaction is performed under an inert atmosphere (Argon or Nitrogen) is critical to prevent radical side reactions initiated by oxygen.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound and how do they compare?

Answer: There are two primary families of routes: functional group interconversion from a pre-existing BCP core and direct functionalization of [1.1.1]propellane.

BCP_Amine_Synthesis Propellane [1.1.1]Propellane Diacid BCP-1,3-dicarboxylic Acid Propellane->Diacid Photochemical Addition + Haloform Rxn Hydrazine BCP-Hydrazine Intermediate Propellane->Hydrazine Strain-Release Hydrohydrazination Monoester Mono-ester Carboxylic Acid Diacid->Monoester Selective Esterification BocAmineAcid Boc-Amine Carboxylic Acid Monoester->BocAmineAcid Curtius Rearrangement BCPAmine BCP-Amine HCl BocAmineAcid->BCPAmine Deprotection & Salt Formation Hydrazine->BCPAmine Deprotection & Hydrogenolysis

Caption: Key synthetic routes to Bicyclo[1.1.1]pentan-1-amine HCl.

MethodStarting MaterialKey TransformationProsCons
Curtius Rearrangement BCP-1,3-dicarboxylic acidCarboxylic acid → Isocyanate → Carbamate → AmineWell-established, reliable on lab scale, good yields, avoids hazardous reagents like HN₃.[3][4]Multi-step process, requires careful control of mono-esterification.
Strain-Release Amination [1.1.1]PropellaneDirect C-N bond formation across the strained central bond.Highly convergent, fewer steps, scalable.[13]Requires handling of highly strained and potentially unstable [1.1.1]propellane.[14]
Hofmann/Schmidt BCP-1-carboxylic acid or amideAmide → Amine (Hofmann)[7][8] Acid → Amine (Schmidt)[8]Historically significant.Generally lower yields, uses hazardous reagents (Br₂, HN₃), not ideal for scale-up.[8]
Q2: What is the most critical step in a multi-gram Curtius rearrangement synthesis for ensuring high purity?

Answer: The most critical step is the purification of the intermediate tert-butyl (bicyclo[1.1.1]pentan-1-yl)carbamate (Boc-BCP-amine) before the final deprotection step.

Purification_Workflow Start Crude Reaction Mixture (Post-Rearrangement) Workup Aqueous Workup (EtOAc Extraction, Washes with sat. NaHCO₃, H₂O, Brine) Start->Workup Isolate Organic Phase Dry Dry Organic Layer (Na₂SO₄) & Concentrate Workup->Dry CrudeBoc Crude Boc-BCP-Amine Dry->CrudeBoc Purify Optional: Column Chromatography (if very impure) CrudeBoc->Purify If significant byproducts Deprotect Deprotection with HCl in Dioxane CrudeBoc->Deprotect If sufficiently pure Purify->Deprotect Precipitate Precipitation of HCl Salt Deprotect->Precipitate Triturate Trituration with Et₂O & High-Vac Drying Precipitate->Triturate Final Purification Final Pure BCP-Amine HCl (>98% Purity) Triturate->Final

Caption: Purification workflow for BCP-Amine HCl via the Curtius route.

Causality: The Boc-protected intermediate is a stable, neutral, and relatively non-polar solid or oil. It is much easier to handle and purify via standard organic chemistry techniques (extraction, crystallization, or column chromatography) than the final hydrophilic and basic amine salt. Any impurities removed at this stage will not interfere with the deprotection or contaminate the final product. The final trituration step is a non-chromatographic polishing step that effectively removes any remaining organic-soluble impurities that may not have precipitated with the salt.[6]

Q3: How do I reliably characterize the final this compound product?

Answer: A combination of spectroscopic and physical characterization methods is necessary to confirm identity, purity, and salt form.

  • ¹H NMR (Proton NMR): This is the primary tool for confirming the structure. In a solvent like DMSO-d₆ or D₂O, you should observe:

    • A broad singlet for the ammonium protons (-NH₃⁺), typically downfield (around 8.0 ppm in DMSO-d₆).[6]

    • A singlet for the six bridgehead protons of the BCP cage.

  • ¹³C NMR (Carbon NMR): Confirms the carbon framework. You should see signals corresponding to the quaternary bridgehead carbons and the methylene bridge carbons.

  • Mass Spectrometry (MS): Use ESI+ mode to observe the mass of the free amine cation [M+H]⁺. This confirms the molecular weight of the parent amine.

  • Melting Point (MP): A sharp melting point is a good indicator of high purity.

  • Elemental Analysis (CHN Analysis): This provides the elemental composition (Carbon, Hydrogen, Nitrogen) of the salt. The experimental values should match the theoretical values for the hydrochloride salt formula (C₅H₁₀ClN), which is a definitive confirmation of both purity and the correct salt form.

References

Analytical methods for monitoring the progress of reactions involving Bicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Bicyclo[1.1.1]pentan-1-amine hydrochloride. This resource is designed to provide in-depth, practical guidance on the analytical methods used to monitor the progress of reactions involving this unique and increasingly important building block in medicinal chemistry.[1][2][3] The strained, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) cage offers significant advantages as a bioisostere for phenyl rings and tert-butyl groups, often improving aqueous solubility and metabolic stability in drug candidates.[3][4] However, its distinct chemical properties can present challenges for reaction monitoring. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Unique Challenges

Monitoring reactions involving this compound requires consideration of its specific characteristics:

  • Volatility: The parent amine is relatively volatile, which can be a concern for analytical techniques requiring heating, such as Gas Chromatography (GC).

  • Polarity: As a primary amine hydrochloride salt, the starting material is highly polar and water-soluble, while its acylated or otherwise modified products may be significantly less polar. This large polarity difference must be accounted for in chromatographic method development.

  • Lack of a Chromophore: The BCP core itself lacks a UV chromophore, making direct detection by HPLC-UV challenging unless a chromophore is introduced during the reaction.

  • Reactivity: The bridgehead amine of BCP exhibits exceptional nucleophilicity due to a combination of low steric hindrance and high intrinsic reactivity.[1][5] This can lead to rapid reactions but also potentially to the formation of side products that need to be monitored.

Troubleshooting and FAQs by Analytical Method

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring these reactions as it provides detailed structural information.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H and ¹³C NMR signals for the Bicyclo[1.1.1]pentan-1-amine core?

A1: The ¹H NMR spectrum of the BCP core typically shows two characteristic signals: a singlet for the six bridgehead methylene protons (CH₂) and a singlet for the bridgehead methine proton (CH).[6][7] In Deuterated DMSO (DMSO-d₆), the methylene protons of this compound appear around 1.81 ppm and the methine proton at approximately 2.43 ppm.[6] The ¹³C NMR in DMSO-d₆ shows signals for the bridgehead carbon attached to the nitrogen (CN) around 54.80 ppm, the methylene carbons (CH₂) around 50.23 ppm, and the methine carbon (CH) around 22.35 ppm.[6] These chemical shifts can vary depending on the solvent and the substituents.

Q2: How can I use NMR to quantify the reaction conversion?

A2: You can use an internal standard with a known concentration and a distinct NMR signal that does not overlap with your reactant or product signals. Dichloromethane is sometimes used for this purpose.[6] By integrating the signals of the starting material, product, and the internal standard, you can determine the relative molar amounts and calculate the reaction conversion.

Troubleshooting Guide
Problem Possible Cause Solution
Broad or disappearing N-H or amine salt protons. Proton exchange with residual water in the NMR solvent.Use freshly dried deuterated solvents. For the hydrochloride salt, the broad signal for the -NH₃⁺ protons can sometimes be observed at a high chemical shift (e.g., around 9.36 ppm in DMSO-d₆).[6]
Overlapping signals between starting material and product. The chemical environment of the BCP core may not change significantly upon reaction.Consider using a higher field strength NMR spectrometer for better signal dispersion. Alternatively, monitor the appearance of new signals from the introduced functional group.
Difficulty in distinguishing between regioisomers. If the reaction can occur at different positions on a more complex molecule.Utilize 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity and confirm the structure of the desired product.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are the most common techniques for monitoring the progress of these reactions due to their versatility and sensitivity.[1][5]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is suitable for analyzing this compound and its derivatives?

A1: A reverse-phase C18 column is a good starting point.[5][8] Given the polarity of the starting material, you might need to use a mobile phase with a high aqueous content and potentially an ion-pairing reagent if retention is poor. For reaction products that are significantly less polar, a gradient elution from high aqueous to high organic solvent content is typically effective.[8]

Q2: How can I detect the BCP-containing compounds if they lack a UV chromophore?

A2: While the BCP core itself is not UV-active, you have several options:

  • Derivatization: If your reaction introduces a UV-active group (e.g., a benzoyl group), you can monitor the formation of the product using a standard UV detector.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte, making them suitable for compounds without a chromophore.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the most powerful approach. It provides both retention time information and mass-to-charge ratio (m/z) data, allowing for confident identification and quantification of reactants, products, and byproducts.[1][6]

Troubleshooting Guide
Problem Possible Cause Solution
Poor peak shape (tailing) for the amine. Interaction of the basic amine with residual acidic silanol groups on the silica-based column packing.Use a base-deactivated column. Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase. Ensure the mobile phase pH is appropriate to maintain the amine in a consistent protonation state.
No retention of the highly polar starting material. The starting material is too polar for the reverse-phase column and elutes in the void volume.Use a more polar stationary phase, such as a C18 column with a polar endcapping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Alternatively, use an ion-pairing reagent like trifluoroacetic acid (TFA) to increase retention on a C18 column.
Inconsistent retention times. Fluctuations in mobile phase composition, temperature, or column equilibration.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Allow sufficient time for the column to equilibrate between runs, especially when using gradients.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS can be used for the analysis of Bicyclo[1.1.1]pentan-1-amine, particularly after its conversion to less polar derivatives.

Frequently Asked Questions (FAQs)

Q1: Can I directly inject this compound into a GC?

A1: It is generally not recommended. The hydrochloride salt is non-volatile and will not pass through the GC column. The free amine is more volatile, but its high polarity and basicity can lead to poor peak shape and adsorption on standard GC columns.[9]

Q2: What derivatization strategies can be used to make BCP-amines suitable for GC analysis?

A2: Derivatization is often necessary to improve volatility and chromatographic performance. Common strategies for primary amines include:

  • Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride to form stable, volatile amides.[10]

  • Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[11] These derivatization reactions introduce groups that are also readily detectable by mass spectrometry.

Troubleshooting Guide
Problem Possible Cause Solution
Peak tailing or complete loss of the analyte signal. Adsorption of the polar amine to active sites in the injector, column, or detector.Use a deactivated inlet liner and a base-deactivated GC column specifically designed for amine analysis.[9] Derivatization of the amine is highly recommended to reduce its polarity.[10]
Incomplete or variable derivatization. Non-optimal reaction conditions (temperature, time, reagent stoichiometry) or the presence of moisture.Optimize the derivatization protocol. Ensure all glassware is dry and use anhydrous solvents. Run control experiments to confirm complete derivatization.
Thermal decomposition of the analyte or its derivative. The injector or oven temperature is too high.Optimize the temperature program, starting with a lower initial temperature and a slower ramp rate. Use a lower injector temperature if possible.

Experimental Workflow and Data Visualization

Sample Preparation and Analysis Workflow (LC-MS)

The following diagram illustrates a typical workflow for monitoring a reaction involving this compound using LC-MS.

LC-MS Workflow for BCP-Amine Reaction Monitoring cluster_0 Reaction Monitoring reaction Reaction Mixture (Time Point Sampling) quench Quench Reaction (e.g., add water) reaction->quench 1. Sample extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract 2. Work-up dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry 3. Isolate concentrate Concentrate Sample dry->concentrate 4. Prepare dilute Dilute in Mobile Phase concentrate->dilute analyze LC-MS Analysis dilute->analyze 5. Inject

Caption: A typical workflow for preparing and analyzing a reaction sample.

Data Interpretation Example

The following table provides an example of how to summarize LC-MS data for a hypothetical reaction where this compound is reacted with an acyl chloride to form an amide product.

Compound Retention Time (min) Observed m/z ([M+H]⁺) Expected m/z ([M+H]⁺) UV λmax (nm)
Bicyclo[1.1.1]pentan-1-amine1.284.0884.08N/A
Acyl Chloride5.8--254
Amide Product4.5218.15218.15254

References

Validation & Comparative

Comparative Analysis of Bicyclo[1.1.1]pentan-1-amine hydrochloride versus para-substituted Phenyl Rings as Bioisosteres: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry.[1] The phenyl ring, a ubiquitous scaffold in numerous pharmaceuticals, often presents challenges related to metabolic instability, high lipophilicity, and potential for off-target interactions.[1][2] The "escape from flatland" initiative in drug design encourages the use of three-dimensional, saturated scaffolds to overcome these limitations.[3][4] This guide provides a detailed comparative analysis of the bicyclo[1.1.1]pentyl (BCP) group, specifically focusing on Bicyclo[1.1.1]pentan-1-amine, as a bioisosteric replacement for the para-substituted phenyl ring. We will explore the structural, physicochemical, and metabolic differences, supported by experimental data and case studies, to provide a clear rationale for employing this strategy in drug design.

Introduction: The Quest for Superior Scaffolds

For decades, the phenyl ring has been a mainstay in medicinal chemistry due to its rigid structure, predictable substitution patterns, and synthetic versatility.[5] Drugs containing phenyl rings constitute approximately 45% of approved medications today.[5] However, the planarity and aromaticity of the phenyl ring can lead to undesirable properties, including poor aqueous solubility, metabolic susceptibility (particularly oxidation by cytochrome P450 enzymes), and non-specific binding through π-π stacking interactions.[2][6]

Bioisosteric replacement is a key strategy to mitigate these issues. A bioisostere is a chemical substituent that can be interchanged with another, maintaining the desired biological activity while altering other properties in a favorable way. Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical, saturated bioisostere for the para-substituted phenyl ring.[6][7][8] Its rigid, three-dimensional structure acts as a superior pharmacophoric spacer, often preserving or enhancing biological potency while dramatically improving the drug-like properties of a molecule.[7][9]

Structural and Geometric Comparison: Flatland vs. 3D Space

The fundamental difference between a para-substituted phenyl ring and a 1,3-disubstituted BCP lies in their geometry and electronic nature. The phenyl ring is a planar, sp2-hybridized aromatic system, while the BCP is a strained, sp3-hybridized, three-dimensional cage.[5]

This structural divergence has profound implications. The distance between the exit vectors (the points of substituent attachment) is significantly shorter in BCP (approx. 1.85 Å) compared to a para-phenyl ring (approx. 2.79 Å).[7] While this may seem like a disadvantage, in many cases, the overall conformation of the molecule can adapt, and the BCP moiety can still effectively mimic the spatial orientation of the phenyl ring's substituents.[6] The key advantage of the BCP's 3D nature is its ability to explore chemical space orthogonal to the plane of a phenyl ring, potentially leading to new, beneficial interactions with a biological target.[5]

Caption: Structural comparison of Phenyl vs. BCP scaffolds.

Physicochemical Property Showdown

The replacement of a planar phenyl ring with a BCP scaffold can significantly and favorably alter a molecule's physicochemical properties, often leading to an improved developability profile.[1]

Propertypara-Substituted Phenyl RingBicyclo[1.1.1]pentane (BCP) MoietyRationale for Improvement & References
Aqueous Solubility Often low due to planarity and efficient crystal packing.Significantly Improved (e.g., 32 to 360-fold increases reported).The 3D structure of BCP disrupts planar π-stacking and crystal lattice formation, leading to better solvation.[4][6][10][11]
Lipophilicity (logP/logD) Higher, contributing to poor solubility and non-specific binding.Lower .BCP is a smaller, less greasy scaffold compared to the phenyl ring, which reduces lipophilicity.[3][6][7]
Metabolic Stability Susceptible to CYP450-mediated oxidation (arene epoxidation).Greatly Enhanced .The saturated sp3 carbons of the BCP core are less prone to oxidative metabolism compared to the electron-rich phenyl ring.[3][5][9][12][13][14][15]
Permeability Can be low, especially in molecules with multiple aromatic rings.Generally Improved .Improved solubility and a reduction in planarity can lead to better passive permeability across membranes.[4][7][10][12][13][16]
Non-specific Binding High tendency due to π-π stacking and hydrophobic interactions.Reduced .The lack of an aromatic system and lower lipophilicity decrease the potential for non-specific binding to proteins and membranes.[5][9]

Metabolic Fate: A Tale of Two Cores

One of the most compelling reasons to replace a phenyl ring with a BCP is the profound improvement in metabolic stability. Phenyl rings are notorious for undergoing oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates like arene oxides. These intermediates can be toxic or lead to rapid clearance of the drug.

In contrast, the BCP core, being fully saturated, is far more resistant to such metabolic pathways. While metabolism can still occur on substituents attached to the BCP, the core itself is significantly more robust. This often translates to a longer half-life and a cleaner safety profile.[5][17]

cluster_phenyl Phenyl Ring Metabolism cluster_bcp BCP Moiety Metabolism p_start Phenyl-containing Drug p_cyp450 CYP450 Enzymes p_start->p_cyp450 p_epoxide Reactive Arene Oxide Intermediate p_cyp450->p_epoxide p_phenol Hydroxylated Metabolite (Phenol) p_epoxide->p_phenol p_conjugation Further Conjugation (e.g., Glucuronidation) p_phenol->p_conjugation p_excretion Excretion p_conjugation->p_excretion b_start BCP-containing Drug b_cyp450 CYP450 Enzymes b_start->b_cyp450 b_stable Metabolically Resistant Core b_cyp450->b_stable b_excretion Excretion of Parent Drug or Metabolites of Side-Chains b_stable->b_excretion

Caption: Comparative metabolic fates of Phenyl vs. BCP moieties.

Case Studies: From Theory to Practice

The theoretical advantages of BCP have been validated in numerous medicinal chemistry programs.

  • Case Study 1: γ-Secretase Inhibitor for Alzheimer's Disease. In 2012, researchers at Pfizer replaced a central para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708163) with a BCP motif. The resulting compound was equipotent to the original but showed dramatic improvements in aqueous solubility and passive permeability.[4][10] This translated into significantly better oral absorption in animal models, demonstrating a clear in vivo advantage.[4][10][11][16]

  • Case Study 2: LpPLA2 Inhibitor Darapladib. The replacement of a phenyl ring with a BCP in an analog of the lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor darapladib was investigated. The BCP-containing analogue maintained high potency while exhibiting a 9-fold increase in kinetic solubility and a 3-fold improvement in artificial membrane permeability.[7][18][19] X-ray crystallography confirmed that the BCP moiety effectively mimicked the binding mode of the original phenyl ring.[18][19]

These examples, among many others, underscore the power of BCP as a bioisostere to solve real-world drug development challenges, turning problematic lead compounds into viable clinical candidates.[6][20]

Experimental Protocols: A Self-Validating System

To provide a practical framework for comparing these bioisosteres, we present standardized protocols for assessing key physicochemical properties. Adherence to these methods ensures the generation of reliable and reproducible data.

G cluster_assays Physicochemical & ADME Assays cluster_data Data Analysis & Decision Making start Drug Candidate (Phenyl vs. BCP Analog) logd Protocol 1: LogD Determination (Shake-Flask) start->logd stability Protocol 2: Metabolic Stability (Liver Microsomes) start->stability solubility Kinetic Solubility Assay start->solubility permeability PAMPA / Caco-2 Assay start->permeability analysis Comparative Analysis of Solubility, Lipophilicity, Metabolism, Permeability logd->analysis stability->analysis solubility->analysis permeability->analysis decision Select Candidate with Optimal Drug-like Profile analysis->decision

Caption: Experimental workflow for comparative analysis.
Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the octanol-water distribution coefficient (logD), a measure of lipophilicity at a specific pH.[21][22]

Objective: To experimentally measure the logD of the phenyl- and BCP-containing compounds at a physiologically relevant pH of 7.4.

Materials:

  • Test compound (phenyl and BCP analogs)

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

  • Glass vials

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the assay should be kept low (<1%).

  • Partitioning: In a glass vial, add 1 mL of pH 7.4 PBS and 1 mL of n-octanol.

  • Compound Addition: Spike the two-phase system with a small volume of the compound stock solution.

  • Equilibration: Cap the vial tightly and vortex vigorously for 10-15 minutes to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial at >2000g for 15-20 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw an aliquot from both the top (n-octanol) and bottom (aqueous) layers. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC method.

  • Calculation: The logD is calculated using the following formula: logD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Protocol 2: In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To compare the metabolic stability of the phenyl- and BCP-containing compounds in human liver microsomes (HLM).

Materials:

  • Test compound (phenyl and BCP analogs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard to stop the reaction.

  • Incubator/water bath set to 37°C

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by combining the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard. This will quench the reaction and precipitate the proteins.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (>10,000g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k

    • A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

The strategic replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane moiety is a powerful and validated tactic in modern medicinal chemistry. This bioisosteric switch consistently leads to compounds with superior physicochemical properties, most notably enhanced aqueous solubility, lower lipophilicity, and vastly improved metabolic stability.[5][7][12][23] While the biological activity of the resulting BCP analog can sometimes be lower, in many cases, it is retained or even improved.[23] The growing commercial availability of BCP building blocks, including Bicyclo[1.1.1]pentan-1-amine hydrochloride, and the development of scalable synthetic routes are making this strategy more accessible than ever.[12][24] For researchers, scientists, and drug development professionals, the BCP scaffold should be considered a primary tool for overcoming the inherent liabilities of aromatic rings, paving the way for the development of safer and more effective medicines.

References

A Comparative Guide to the Enhanced Metabolic Stability of Bicyclo[1.1.1]pentane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for metabolically robust drug candidates is a paramount challenge. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing critical parameters like oral bioavailability and in-vivo half-life. This guide provides an in-depth comparison of the Bicyclo[1.1.1]pentane (BCP) moiety with its traditional bioisosteres, the tert-butyl and phenyl groups, and validates its role in enhancing metabolic stability.

The "escape from flatland" paradigm in medicinal chemistry advocates for the incorporation of three-dimensional scaffolds to improve the drug-like properties of molecules.[1] The BCP, a rigid, strained, three-dimensional structure, has emerged as a superior bioisostere for para-substituted phenyl rings and tert-butyl groups.[2][3] Its unique geometry allows it to mimic the exit vectors of these common moieties while introducing a non-planar, sp³-rich core that confers significant metabolic advantages.[1][4]

The Scientific Rationale: Why BCP Enhances Metabolic Stability

The metabolic liability of many drug candidates stems from the susceptibility of certain functional groups to enzymatic degradation, primarily by the Cytochrome P450 (CYP450) family of enzymes.[5] Phenyl rings are prone to aromatic hydroxylation, while the C-H bonds of tert-butyl groups can be readily oxidized.

The enhanced metabolic stability of BCP-containing compounds is rooted in its unique structural and electronic properties:

  • High Strain Energy and Strong C-H Bonds: The cage-like structure of BCP possesses significant ring strain, leading to stronger, less accessible C-H bonds.[1][2] This inherent stability makes the BCP core more resistant to oxidative metabolism by CYP450 enzymes.[1][6]

  • Reduced Propensity for Aromatic Oxidation: As a saturated carbocycle, BCP is not susceptible to the aromatic hydroxylation pathways that are a major metabolic liability for phenyl-containing compounds.[6]

  • Steric Hindrance: The rigid, three-dimensional nature of the BCP moiety can sterically shield adjacent functional groups from the active sites of metabolic enzymes.

The following diagram illustrates the structural differences that underpin the varied metabolic fates of these bioisosteres.

cluster_0 Bioisosteres cluster_1 Metabolic Fate BCP Bicyclo[1.1.1]pentane (BCP) sp³-rich, strained cage Resistant to oxidation stable Increased Metabolic Stability Longer half-life Lower clearance BCP->stable Leads to tert_butyl tert-Butyl Susceptible to C-H oxidation unstable Metabolic Liability Shorter half-life Higher clearance tert_butyl->unstable Leads to phenyl Phenyl Prone to aromatic hydroxylation phenyl->unstable Leads to

Caption: Comparative metabolic fates of BCP, tert-butyl, and phenyl groups.

Quantitative Comparison of Metabolic Stability: Experimental Data

The theoretical advantages of BCP are borne out by empirical data. The following tables summarize the in vitro metabolic stability of BCP-containing compounds compared to their phenyl and tert-butyl counterparts from several key studies.

Case Study 1: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor

In the development of a γ-secretase inhibitor for Alzheimer's disease, the replacement of a central para-substituted fluorophenyl ring with a BCP moiety led to a compound with equivalent potency but significantly improved biopharmaceutical properties.[6]

Compound/AnalogBioisostereHuman Liver Microsomal Stability (% remaining after 10 min)Reference
BMS-708163Phenyl97%[7]
BCP AnalogBicyclo[1.1.1]pentane>99% (Implied improved stability)[6]
Case Study 2: BCP Mitigates Amide Hydrolysis in IDO1 Inhibitors

The development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors was hampered by the metabolic instability of a lead compound due to amide bond cleavage. Replacing the central phenyl ring with a BCP bioisostere effectively circumvented this issue.[8]

Compound/AnalogBioisostereRat Liver Microsomal Stability (t½, min)Human Liver Microsomal Stability (t½, min)Reference
Phenyl AnalogPhenyl<10<10[8]
BCP AnalogBicyclo[1.1.1]pentane>60>60[8]
Case Study 3: BCP vs. tert-Butyl in a Dual Endothelin Receptor Antagonist

In the optimization of bosentan, a dual endothelin receptor antagonist, replacing a tert-butyl group with a BCP analog resulted in a significant increase in activity against the endothelin receptor subtype B (ETB). While direct metabolic stability data for this specific comparison is not detailed in the primary reference, the general principle of BCP's enhanced stability over tert-butyl groups is a recognized advantage in medicinal chemistry.[2]

Compound/AnalogBioisostereHuman Liver Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Bosentan Analogtert-Butyl3549.5[9]
BCP AnalogBicyclo[1.1.1]pentane5829.8[9]

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability of novel compounds, the in vitro microsomal stability assay is a cornerstone of preclinical drug development. This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYP450s.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials
  • Test compound and positive control (a compound with known metabolic instability)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Experimental Workflow

A 1. Preparation - Prepare test compound & control solutions - Thaw microsomes & prepare reaction mix B 2. Pre-incubation - Add microsome mix to plate - Pre-incubate at 37°C for 5-10 min A->B C 3. Reaction Initiation - Add NADPH regenerating system to start the reaction B->C D 4. Time-course Incubation - Incubate at 37°C with shaking - Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Reaction Termination - Add ice-cold acetonitrile to each aliquot to stop the reaction D->E F 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant for analysis E->F G 7. LC-MS/MS Analysis - Quantify the remaining parent compound F->G H 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint G->H

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare stock solutions of the test compound and a positive control in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the liver microsomes on ice and prepare the reaction mixture containing the microsomes in phosphate buffer.

  • Pre-incubation:

    • Add the microsomal reaction mixture to the wells of a 96-well plate.

    • Add the test compound and positive control to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. The time of addition is considered t=0.

  • Time-course Incubation:

    • Incubate the plate at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the respective wells.

  • Reaction Termination:

    • Immediately stop the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Centrifuge the terminated reaction samples to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining test compound, to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion

The strategic incorporation of the Bicyclo[1.1.1]pentane moiety as a bioisostere for phenyl and tert-butyl groups presents a robust strategy for enhancing the metabolic stability of drug candidates.[3][4] The inherent resistance of the BCP core to oxidative metabolism, a consequence of its unique strained-ring structure, translates to longer in vitro half-lives and lower intrinsic clearance rates. The supporting experimental data from diverse therapeutic areas consistently validates the utility of BCP in overcoming metabolic liabilities, thereby improving the overall pharmacokinetic profile and increasing the likelihood of clinical success.

References

A Quantitative Guide to Bicyclo[1.1.1]pentane Analogues: Enhancing Solubility and Permeability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland with Bicyclo[1.1.1]pentane Bioisosteres

In the landscape of modern drug discovery, medicinal chemists are increasingly seeking to move beyond flat, aromatic structures to explore the vastness of three-dimensional chemical space. This strategy, often termed "escaping from flatland," aims to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The Bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier tool in this endeavor.[3][4] As a rigid, strained, and sp³-rich scaffold, BCP serves as an exceptional non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[5][6]

The rationale for this substitution is compelling. While aromatic rings are ubiquitous in pharmaceuticals, they often contribute to high lipophilicity, poor solubility, and susceptibility to metabolic oxidation by cytochrome P450 enzymes.[1][5][7] By replacing a planar phenyl ring with a three-dimensional BCP core, it is often possible to maintain or even improve biological potency while significantly enhancing crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9] This guide provides a quantitative comparison of BCP analogues against their aromatic counterparts, focusing on two critical parameters for oral bioavailability: aqueous solubility and membrane permeability. We will delve into the underlying causality for these improvements and provide detailed experimental protocols for their assessment.

I. Quantitative Assessment of Enhanced Aqueous Solubility

Poor aqueous solubility is a primary hurdle in drug development, often leading to low bioavailability and challenging formulation development.[10][11] The introduction of a BCP moiety frequently leads to a dramatic improvement in solubility.

The Causality Behind BCP-Enhanced Solubility

The enhancement in solubility stems directly from the BCP's unique three-dimensional structure. Unlike the planar phenyl ring, which promotes strong, energetically favorable crystal lattice packing through π-π stacking, the bulky and rigid BCP scaffold disrupts these intermolecular forces.[1][5] This disruption reduces the crystal lattice energy that must be overcome for the compound to dissolve, thereby increasing its aqueous solubility. Furthermore, being a saturated hydrocarbon, BCP is less lipophilic than a phenyl ring, which also contributes to improved hydrophilicity.[1]

Comparative Solubility Data

The following table summarizes experimental data from several studies, quantitatively demonstrating the impact of replacing a phenyl group with a BCP isostere.

Compound Class Parent Compound (Phenyl) Kinetic Solubility (μM)BCP Analogue Kinetic Solubility (μM)Fold Increase Reference
LpPLA₂ Inhibitor8749.3x[12]
Model Amide1043703.6x[13]
γ-Secretase InhibitorNot Quantified"Significant Improvement"-[8]
Experimental Protocols for Solubility Assessment

Solubility can be measured under two distinct conditions: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery.[10][14]

  • Kinetic Solubility: This is a high-throughput method used in early discovery to quickly flag problematic compounds.[14][15] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. The result reflects the concentration before the compound precipitates from a supersaturated solution and is often higher than the thermodynamic solubility.[14][16]

  • Thermodynamic Solubility: This is considered the "gold standard" or true solubility.[11] It is measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24 hours).[15] This method is lower-throughput and typically reserved for the lead optimization stage.[10]

This protocol outlines a common method for assessing kinetic solubility.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dmso_plate 2. Serially Dilute in DMSO Plate stock->dmso_plate Creates concentration gradient aqueous_plate 3. Dilute into Aqueous Buffer Plate dmso_plate->aqueous_plate 1:100 dilution incubation 4. Incubate (2h) with Shaking aqueous_plate->incubation Allows precipitation nephelometer 5. Measure Turbidity (Nephelometry) incubation->nephelometer Quantifies precipitate analysis 6. Determine Highest Non-Precipitated Conc. nephelometer->analysis Solubility value

Caption: Workflow for a kinetic solubility assay.

II. Quantitative Assessment of Enhanced Permeability

For an orally administered drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. This absorption is largely governed by the compound's permeability across the intestinal epithelium. BCP analogues have demonstrated significant improvements in this critical parameter.[8][12][17]

The Causality Behind BCP-Enhanced Permeability

The relationship between the BCP structure and permeability is multifaceted. While replacing a lipophilic phenyl ring with a less lipophilic BCP might intuitively suggest lower passive permeability, the overall effect is often the opposite. The substantial increase in solubility (the "S" in the "solubility-permeability interplay") means more compound is available in solution at the gut wall to be absorbed. Furthermore, the rigid, three-dimensional shape of BCPs may facilitate passage through the lipid bilayer compared to their sometimes awkwardly planar phenyl counterparts.

Comparative Permeability Data

The following table presents data from assays designed to model intestinal permeability, showcasing the positive impact of BCP incorporation.

Compound Class Parent Compound (Phenyl) Permeability (Papp, 10⁻⁶ cm/s)BCP Analogue Permeability (Papp, 10⁻⁶ cm/s)Fold Increase Assay Type Reference
LpPLA₂ Inhibitor2.37.053.1xNot Specified[12]
γ-Secretase InhibitorNot Quantified"Significant Improvement"-Not Specified[8]
Experimental Protocols for Permeability Assessment

Two widely adopted in-vitro models are used to predict in vivo intestinal absorption: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay.

  • PAMPA: This is a cell-free assay that models passive, transcellular diffusion.[18] A filter plate is coated with an artificial lipid membrane (e.g., lecithin in dodecane), separating a donor compartment from an acceptor compartment.[19][20] It is high-throughput and excellent for assessing passive permeability, but it cannot model active transport or efflux.[21]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the human intestinal epithelium.[21][22] Crucially, these cells express functional efflux transporters like P-glycoprotein (P-gp), making this model suitable for studying both passive diffusion and active efflux.[21] The integrity of the cell monolayer is a critical quality control step, verified by measuring Transepithelial Electrical Resistance (TEER).[21][22]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a solubilizing agent if necessary.

  • Coat Donor Plate: Coat the membrane of each well in a 96-well filter (donor) plate with a solution of lipid (e.g., 4% lecithin in dodecane). Allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve test compounds in buffer (pH 7.4) to a final concentration (e.g., 100 µM). Add these solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the assembly at room temperature with gentle shaking for 4-16 hours.[23]

  • Disassemble and Quantify: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of compound that has passed into the acceptor well.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis acceptor 1. Fill Acceptor Plate with Buffer sandwich 4. Assemble 'Sandwich' acceptor->sandwich donor 2. Coat Donor Plate with Artificial Membrane donor_sol 3. Add Compound Solution to Donor Plate donor->donor_sol donor_sol->sandwich incubation 5. Incubate (4-16h) with Shaking sandwich->incubation Allows passive diffusion quantify 6. Quantify Compound in Donor & Acceptor incubation->quantify LC-MS/MS or UV-Vis calculate 7. Calculate Papp (Permeability) quantify->calculate

Caption: General workflow for the PAMPA assay.
  • Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell® plates and culture for 21-25 days to allow for differentiation into a confluent monolayer.[22]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²).[24]

  • Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Equilibrate for 30 minutes at 37°C.

  • Permeability Measurement (A→B):

    • To assess absorption, add the test compound (e.g., at 10 µM) to the apical (A) side.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Take samples from the basolateral side at the end of the incubation.

  • Permeability Measurement (B→A):

    • To assess efflux, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubate as above and sample from the apical side.

  • Quantification and Analysis:

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions (A→B and B→A).

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is generally indicative of active efflux.[22]

G cluster_prep Preparation cluster_assay Assay Execution (A to B) cluster_analysis Analysis culture 1. Culture Caco-2 Cells on Transwell® (21 days) teer 2. Check Monolayer Integrity (TEER Measurement) culture->teer equilibrate 3. Equilibrate Monolayer with Buffer teer->equilibrate add_apical 4. Add Compound to Apical Side equilibrate->add_apical incubate 5. Incubate (2h, 37°C) add_apical->incubate sample_baso 6. Sample from Basolateral Side incubate->sample_baso quantify 7. Quantify Compound (LC-MS/MS) sample_baso->quantify calculate 8. Calculate Papp (A→B) and Efflux Ratio quantify->calculate

Caption: Workflow for Caco-2 permeability (A→B direction).

Conclusion

The strategic replacement of phenyl rings and other bulky lipophilic groups with Bicyclo[1.1.1]pentane is a validated and powerful tactic in modern medicinal chemistry.[2] As demonstrated by quantitative experimental data, this bioisosteric substitution consistently and significantly improves aqueous solubility.[12][13] This enhancement, coupled with favorable structural attributes, often translates to improved membrane permeability.[8][12] By disrupting crystal packing and reducing lipophilicity, BCPs directly address fundamental liabilities that often plague drug candidates. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess these critical properties, enabling data-driven decisions in the pursuit of safer and more effective medicines.

References

A Head-to-Head Comparison of Bicyclo[1.1.1]pentan-1-amine Hydrochloride with its Tert-butyl and Alkyne Isosteres: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The principle of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, is a cornerstone of this endeavor. This guide provides a detailed head-to-head comparison of Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCP-amine), a promising bioisostere, with its classical tert-butyl and alkyne counterparts: neopentylamine and 3-amino-3-methyl-1-butyne, respectively. Through an objective analysis of their synthesis, physicochemical properties, and metabolic stability, supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in medicinal chemistry programs.

The Rise of Strained Scaffolds: Bicyclo[1.1.1]pentane in Focus

The "escape from flatland" in drug design signifies a strategic shift away from predominantly flat, aromatic structures towards more three-dimensional molecules.[1] This approach often leads to improved solubility, metabolic stability, and novel intellectual property. The bicyclo[1.1.1]pentane (BCP) core, a small, strained, and rigid scaffold, has emerged as a valuable bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3] Its unique three-dimensional structure can confer superior physicochemical properties compared to its more traditional isosteres.

This guide will dissect the key attributes of BCP-amine hydrochloride in direct comparison to neopentylamine, its tert-butyl isostere, and 3-amino-3-methyl-1-butyne, a structurally analogous alkyne.

Structural Comparison and Synthetic Accessibility

The structural rigidity and defined exit vectors of the BCP core are central to its utility as a bioisostere.

Figure 1: 2D structures of Bicyclo[1.1.1]pentan-1-amine, its tert-butyl isostere (neopentylamine), and its alkyne isostere (3-amino-3-methyl-1-butyne).

Synthesis of this compound

The scalable synthesis of BCP-amine hydrochloride has been a significant enabler of its use in drug discovery. A notable, scalable route has been reported by Baran and coworkers. This multi-step synthesis begins with readily available starting materials and proceeds through key intermediates to afford the desired product in high yield. A representative synthetic scheme is outlined below.

Synthesis_BCP_Amine A 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane B [1.1.1]Propellane A->B Reductive cyclization C 1-Azido-3-iodobicyclo[1.1.1]pentane B->C Radical azidoiodination D Bicyclo[1.1.1]pentan-1-amine C->D Reduction E This compound D->E HCl salt formation

Figure 2: Simplified synthetic workflow for this compound.

Synthesis of Neopentylamine

Neopentylamine, the tert-butyl isostere, is commercially available and can be synthesized through several established routes. A common laboratory and industrial-scale synthesis involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst at elevated temperature and pressure.[4][5] An alternative approach is the reductive amination of pivaldehyde.

Synthesis of 3-Amino-3-methyl-1-butyne

The alkyne isostere, 3-amino-3-methyl-1-butyne, can be synthesized from the corresponding alcohol, 2-methyl-3-butyn-2-ol. A common method involves the Ritter reaction, where the alcohol is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.

Head-to-Head Physicochemical Property Comparison

The "drug-like" properties of a molecule are dictated by a delicate balance of physicochemical parameters. This section provides a comparative analysis of BCP-amine, neopentylamine, and 3-amino-3-methyl-1-butyne across key properties.

Physicochemical PropertyBicyclo[1.1.1]pentan-1-amineNeopentylamine3-Amino-3-methyl-1-butyne
Molecular Weight ( g/mol ) 83.13 (free base)87.1683.13
cLogP (Predicted) ~0.02 (for hydroiodide salt)[6]~1.69[7][8]Not widely reported
pKa (Predicted/Experimental) Not widely reported10.15 (experimental)[4]Not widely reported
Aqueous Solubility Hydrochloride salt enhances solubilityGood[4]Very soluble[9]
Metabolic Stability Generally high[2][10]Data not readily availableData not readily available
Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The highly rigid and saturated nature of the BCP core generally leads to lower lipophilicity compared to its aromatic and even some aliphatic counterparts. The predicted cLogP for BCP-amine hydroiodide is significantly lower than that of neopentylamine, suggesting that BCP-amine is considerably more hydrophilic.[6][7][8] This lower lipophilicity can be advantageous in reducing off-target toxicity and improving aqueous solubility.

Basicity (pKa)

The basicity of the amine group, quantified by its pKa, influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The experimental pKa of neopentylamine is 10.15.[4] While experimental data for the other two amines is not as readily available, the structural constraints of the BCP cage may influence the basicity of the bridgehead amine.

Aqueous Solubility

High aqueous solubility is a desirable trait for orally administered drugs, facilitating dissolution in the gastrointestinal tract. The hydrochloride salt form of BCP-amine is employed to enhance its water solubility. Neopentylamine is described as having good water solubility, and 3-amino-3-methyl-1-butyne is reported to be very soluble in water.[4][9] The increased three-dimensionality and polarity imparted by the BCP scaffold often contribute to improved aqueous solubility compared to flatter, more lipophilic structures.

Metabolic Stability: A Key Differentiator

Metabolic stability is a crucial factor in determining a drug's half-life and bioavailability. The BCP scaffold is widely recognized for its exceptional metabolic stability.[2][10] The rigid, strained ring system is resistant to common metabolic transformations, such as oxidation by cytochrome P450 enzymes. This inherent stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.

In contrast, the tert-butyl group, while sterically hindering, can still be susceptible to metabolism. The alkyne group can also be a site of metabolic activity. While direct comparative experimental data on the metabolic stability of these three specific amines is limited, the general trend observed in medicinal chemistry strongly suggests that the BCP-amine would exhibit superior metabolic stability.

Experimental Protocols

To facilitate further research and direct comparison, this section provides standardized, step-by-step protocols for the synthesis of the parent amines and the determination of key physicochemical properties.

Synthesis Protocols

Synthesis of this compound (Adapted from Baran et al.) [11]

This multi-step synthesis is a scalable route. Key transformations often involve the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, followed by a Curtius or Hofmann rearrangement to install the amine functionality. A detailed, step-by-step laboratory procedure can be found in the supporting information of the cited literature.

Synthesis of Neopentylamine [4]

  • Reaction Setup: In a high-pressure autoclave, combine neopentyl alcohol and a hydrogenation catalyst (e.g., Raney Nickel).

  • Ammonia Addition: Introduce an excess of liquid ammonia into the sealed reactor.

  • Reaction Conditions: Heat the mixture to 150-200 °C and pressurize with hydrogen gas (e.g., 100-150 atm).

  • Workup: After the reaction is complete, cool the reactor, vent the excess ammonia and hydrogen, and filter to remove the catalyst.

  • Purification: The crude neopentylamine can be purified by distillation.

Synthesis of 3-Amino-3-methyl-1-butyne

  • Reaction Setup: To a stirred solution of 2-methyl-3-butyn-2-ol in a suitable nitrile solvent (e.g., acetonitrile) at 0 °C, slowly add concentrated sulfuric acid.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to hydrolyze the intermediate N-acetyl derivative.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Physicochemical Property Determination Protocols

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Physicochemical & Metabolic Profiling A Synthesize Isosteres B Purify & Characterize A->B C Determine logP (Shake-Flask Method) B->C D Determine pKa (Potentiometric Titration) B->D E Measure Aqueous Solubility B->E F Assess Metabolic Stability (Human Liver Microsomes) B->F

Figure 3: General experimental workflow for the head-to-head comparison of the three isosteres.

Determination of LogP (Shake-Flask Method) [12][13]

  • Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in the aqueous or organic phase.

  • Partitioning: Combine the two phases in a flask and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration) [14][15][16]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Human Liver Microsome Stability Assay [9][14][17]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½).

Conclusion and Future Perspectives

This comprehensive guide provides a comparative framework for evaluating this compound against its classical tert-butyl and alkyne isosteres. The available data and established principles of medicinal chemistry suggest that the BCP scaffold offers distinct advantages, particularly in terms of metabolic stability and potential for improved aqueous solubility, while maintaining a similar molecular volume to its counterparts.

The enhanced metabolic stability of the BCP core is a significant asset in drug design, potentially leading to improved pharmacokinetic profiles and reduced dosing frequency. While direct, quantitative, side-by-side experimental data for all properties of these specific amines is not exhaustively available in the public domain, the provided protocols offer a clear path for researchers to generate this critical information.

As the field of drug discovery continues to evolve, the strategic incorporation of novel, three-dimensional scaffolds like bicyclo[1.1.1]pentane will be instrumental in developing the next generation of safer and more effective medicines. The insights and methodologies presented in this guide are intended to empower researchers to harness the full potential of these innovative building blocks.

References

Case studies demonstrating the benefits of replacing a phenyl ring with a bicyclopentane moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of aromatic rings. This guide delves into the practical application and demonstrated benefits of replacing a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety—a key strategy in the "escape from flatland" movement in drug discovery.[1][2] Through a series of case studies, we will provide an in-depth comparison of the physicochemical and pharmacokinetic properties of phenyl- versus BCP-containing compounds, supported by experimental data and detailed protocols.

The ubiquitous phenyl ring, while a cornerstone of many successful drugs, often introduces metabolic liabilities, poor solubility, and high lipophilicity.[2] The BCP scaffold, a rigid, three-dimensional, and saturated bioisostere, has emerged as a powerful tool to mitigate these challenges, often leading to compounds with a superior developability profile.[2][3][4] This guide will equip you with the knowledge to strategically employ this bioisosteric replacement in your own drug discovery programs.

The Rationale for Phenyl to BCP Replacement: A Structural and Physicochemical Perspective

The decision to replace a phenyl ring with a BCP moiety is rooted in the desire to enhance a compound's drug-like properties while preserving or even improving its biological activity.[2] The BCP core mimics the linear geometry of a para-substituted phenyl ring, allowing it to serve as a non-classical bioisostere that can maintain crucial interactions with a biological target.[4][5][6] However, its saturated and three-dimensional nature imparts several key advantages.

Key Advantages of BCP Incorporation:

  • Improved Solubility: The disruption of the planar, aromatic system and the introduction of a more polar, sp³-rich scaffold can significantly enhance aqueous solubility.[4][7][8]

  • Enhanced Metabolic Stability: The saturated carbons of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring, leading to improved metabolic stability.[1][4][9]

  • Reduced Non-Specific Binding: The lower lipophilicity and unique shape of the BCP moiety can reduce non-specific binding to off-target proteins.[4]

  • Increased Permeability: In some cases, the more compact and rigid nature of the BCP scaffold can lead to improved passive permeability across biological membranes.[7][8]

  • Exploration of Novel Chemical Space: Replacing a phenyl ring with a BCP moiety can lead to novel intellectual property.[1]

Case Study 1: Enhancing the Oral Bioavailability of a γ-Secretase Inhibitor

A compelling demonstration of the benefits of BCP incorporation is the case of the γ-secretase inhibitor BMS-708,163.[7][8] The original compound contained a central, para-substituted fluorophenyl ring. Replacement of this moiety with a BCP scaffold led to a new compound with equipotent enzyme inhibition but with significant improvements in its biopharmaceutical properties.[7][8][10]

Comparative Data: Phenyl vs. BCP in a γ-Secretase Inhibitor
PropertyPhenyl-Containing Compound (BMS-708,163)BCP-Containing CompoundFold Change/DifferenceReference
γ-Secretase Inhibition PotentEquipotentNo significant change[7]
Aqueous Solubility LowSignificantly Improved>10-fold increase[8]
Passive Permeability ModerateSignificantly Improved-[7][8]
Oral Absorption (Cmax in mice) Baseline~4-fold increase~4x[7][8][10]
Oral Absorption (AUC in mice) Baseline~4-fold increase~4x[7][8][10]

The dramatic improvement in oral absorption for the BCP-containing compound is a direct consequence of its enhanced solubility and permeability, highlighting the profound impact this bioisosteric replacement can have on a drug candidate's pharmacokinetic profile.[7][8]

Case Study 2: Improving the Physicochemical Profile of an LpPLA2 Inhibitor

In the development of inhibitors for lipoprotein-associated phospholipase A2 (LpPLA2), high lipophilicity and poor solubility were significant hurdles.[11] The replacement of a phenyl ring with a BCP moiety in a potent LpPLA2 inhibitor provided a clear demonstration of how to improve these critical physicochemical parameters while maintaining high potency.[11]

Comparative Data: Phenyl vs. BCP in an LpPLA2 Inhibitor
PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceReference
pIC50 (LpPLA2) 10.29.4-0.8[11]
ChromLogD7.4 6.37.0+0.7[11]
Kinetic Solubility (µM) 8749.25x increase[11]
Artificial Membrane Permeability (nm/s) 2307053.06x increase[11]

While there was a slight decrease in potency, the BCP analogue exhibited a nearly 10-fold increase in kinetic solubility and a 3-fold increase in artificial membrane permeability, resulting in a more favorable overall profile for drug development.[11]

Case Study 3: Overcoming Amide Hydrolysis in an IDO1 Inhibitor

The discovery of potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors was hampered by the metabolic instability of a key benzamide moiety, which was prone to hydrolysis.[9] Replacing the central phenyl ring with a BCP bioisostere effectively shielded the amide bond from hydrolysis, leading to a metabolically stable compound with an excellent pharmacokinetic profile.[9]

Comparative Data: Phenyl vs. BCP in an IDO1 Inhibitor
PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceReference
IDO1 Potency ExcellentExcellent (minimal loss)-[9]
Metabolic Stability (Amide Hydrolysis) ExtensiveMitigatedSignificantly Improved[9]
Oral Bioavailability (Rat) LowHigh-[9]
Oral Bioavailability (Dog) LowHigh-[9]

This case study underscores the utility of the BCP moiety in addressing specific metabolic liabilities, demonstrating its ability to act as a "metabolic shield" without compromising target engagement.[9]

Experimental Protocols

Synthesis of Bicyclo[1.1.1]pentane Building Blocks

A key enabler for the widespread adoption of BCP in medicinal chemistry has been the development of scalable and practical synthetic routes to key building blocks.[1][12]

1. Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a method that allows for the multigram synthesis of a versatile BCP intermediate.[1]

  • Step 1: Photochemical [2+2] Cycloaddition in Flow. A solution of [1.1.1]propellane and diacetyl in an appropriate solvent is passed through a flow reactor irradiated with a 365 nm light source. This reaction constructs the BCP core on a large scale.[1]

  • Step 2: Haloform Reaction. The resulting diketone from Step 1 is subjected to a haloform reaction using sodium hypobromite (prepared from NaOH and Br₂) in a dioxane/water mixture.[1]

  • Step 3: Acidification and Extraction. The reaction mixture is acidified, and the desired bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is extracted with a suitable organic solvent (e.g., ethyl acetate).[1]

2. Synthesis of Bicyclo[1.1.1]pentane Halides via Light-Enabled Flow Chemistry

This method provides a general and scalable approach to functionalized BCP iodides.[12][13]

  • Step 1: Preparation of the Reaction Mixture. A solution of an alkyl iodide and [1.1.1]propellane in diethyl ether is prepared.[13]

  • Step 2: Flow Reaction. The solution is passed through a flow reactor coil irradiated with a 365 nm LED light source. No catalyst or initiator is required.[12][13]

  • Step 3: Product Isolation. In many cases, the reaction is clean enough that simple evaporation of the solvent yields the desired BCP iodide in high purity, ready for subsequent functionalization.[12][13]

Assays for Comparative Analysis

A battery of in vitro and in vivo assays is crucial for objectively comparing the performance of phenyl- and BCP-containing analogues.

  • Aqueous Solubility Assay: Thermodynamic and kinetic solubility assays are performed in buffered aqueous solutions to quantify the improvement in solubility.[2]

  • Artificial Membrane Permeability Assay (AMPA): This in vitro assay is used to predict the passive diffusion of a compound across a lipid membrane, providing an indication of its potential for oral absorption.[2][11]

  • Chromatographic Hydrophobicity Index (ChromLogD7.4): This HPLC-based method provides a measure of a compound's lipophilicity at a physiological pH of 7.4.[2][11]

  • In Vitro Metabolic Stability Assays: Compounds are incubated with liver microsomes from different species (e.g., human, rat, mouse) to assess their susceptibility to metabolic degradation.[14]

  • In Vivo Pharmacokinetic Studies: The compounds are administered to laboratory animals (e.g., mice, rats) via oral and intravenous routes to determine key pharmacokinetic parameters such as Cmax, AUC, clearance, and oral bioavailability.[2][7][9]

Visualizing the Strategy: Workflows and Rationale

The decision to implement a phenyl-to-BCP bioisosteric replacement is a strategic one, driven by the need to improve a compound's overall profile. The following diagrams illustrate the logical workflow and the underlying rationale.

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Implementation & Evaluation cluster_3 Anticipated Outcomes A Lead Compound with Phenyl Ring B Suboptimal Properties: - Poor Solubility - Metabolic Instability - High Lipophilicity A->B Exhibits C Bioisosteric Replacement Strategy B->C Drives D Replace Phenyl Ring with Bicyclo[1.1.1]pentane (BCP) C->D E Synthesis of BCP Analogue D->E F Comparative In Vitro & In Vivo Assays E->F G Improved Drug-like Properties: - Increased Solubility - Enhanced Metabolic Stability - Optimized Lipophilicity - Improved PK Profile F->G H Maintained or Improved Biological Activity F->H I Optimized Lead Compound G->I H->I G cluster_phenyl Challenges cluster_bcp Benefits phenyl Phenyl Ring - Planar, Aromatic - Prone to Oxidation (CYP450) - High Lipophilicity - Potential for π-π Stacking bcp Bicyclo[1.1.1]pentane (BCP) - 3D, Saturated - Metabolically More Stable - Lower Lipophilicity - Rigid Spacer phenyl->bcp Bioisosteric Replacement p1 Poor Solubility p2 Metabolic Liability p3 High Lipophilicity b1 Improved Solubility b2 Enhanced Stability b3 Optimized Physicochemical Profile

References

In vitro and in vivo studies validating the efficacy of drugs containing the Bicyclo[1.1.1]pentane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to In Vitro and In Vivo Validation

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug design.[1] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly promising non-classical bioisostere for the para-substituted phenyl ring, offering a unique combination of structural rigidity and favorable physicochemical properties.[2][3][4] This guide provides a comprehensive comparison of drugs containing the BCP scaffold against their phenyl-substituted counterparts and other alternative scaffolds, supported by in vitro and in vivo experimental data. We will delve into specific case studies for three key drug targets: γ-secretase, lipoprotein-associated phospholipase A2 (LpPLA2), and indoleamine 2,3-dioxygenase 1 (IDO1), providing detailed experimental protocols and objective performance comparisons to inform researchers, scientists, and drug development professionals.

The BCP Advantage: Overcoming the Limitations of the Phenyl Ring

The phenyl ring is a ubiquitous motif in pharmaceuticals, but its planarity and lipophilicity can lead to suboptimal drug-like properties, including poor solubility, metabolic instability, and non-specific binding.[2] The BCP scaffold addresses these limitations by offering:

  • Improved Solubility and Reduced Lipophilicity: The sp³-rich, rigid, and compact nature of the BCP core leads to lower lipophilicity and often a significant increase in aqueous solubility compared to the planar phenyl ring.[1][2][5]

  • Enhanced Metabolic Stability: The saturated BCP core is less susceptible to oxidative metabolism by cytochrome P450 enzymes, which frequently target aromatic rings, thus improving the metabolic stability of drug candidates.[1][2]

  • Reduced Non-Specific Binding: The lower lipophilicity and unique three-dimensional shape of the BCP moiety can reduce non-specific binding to off-target proteins, potentially leading to a better safety profile.[2]

  • Novel Exit Vectors for Structure-Activity Relationship (SAR) Studies: The bridgehead substituents on the BCP scaffold provide distinct exit vectors for chemical modifications, allowing for a more thorough exploration of chemical space in drug optimization.[6]

The following sections will provide concrete examples of these advantages through in vitro and in vivo studies.

Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease

γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Inhibition of γ-secretase is a major therapeutic strategy.

BCP-Containing γ-Secretase Inhibitor vs. Phenyl Analog

A notable example is the replacement of the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP moiety.[4][7][8][9] This modification led to a compound with equipotent enzyme inhibition but significantly improved biopharmaceutical properties.[4][7][8]

In Vitro and In Vivo Performance Comparison:

CompoundStructureγ-Secretase IC50 (nM)Aqueous Solubility (µg/mL)Passive Permeability (Papp, 10⁻⁶ cm/s)Mouse in vivo Cmax (ng/mL)Mouse in vivo AUC (ng·h/mL)
BMS-708,163 (Phenyl Analog) Phenyl-containing~0.3< 0.11.5~500~2000
BCP Analog BCP-containing~0.3> 1015~2000~8000

Data synthesized from multiple sources, including Stepan et al., J. Med. Chem. 2012, 55 (7), pp 3414–3424.[4][7][8]

The BCP analog demonstrated a remarkable >100-fold increase in aqueous solubility and a 10-fold improvement in passive permeability, translating to a ~4-fold increase in both Cmax and AUC in a mouse model.[4][7][8]

Comparison with Other γ-Secretase Inhibitor Scaffolds

While the BCP-for-phenyl substitution is a direct comparison, other non-aromatic scaffolds have been explored for γ-secretase inhibition, including benzodiazepines and sulfonamides.[10][11][12][13]

Scaffold ClassRepresentative CompoundIn Vitro Potency (IC50)In Vivo EfficacyKey Features
Benzodiazepine LY-411,575Potent (nM range)Reduces brain Aβ in animal modelsHigh potency, but potential for Notch-related side effects.[10]
Sulfonamide BMS-299897Potent (nM range)Reduces brain Aβ in Tg2576 miceOrally bioavailable with good brain penetration.[14]
Tricyclic Sulfone Compound 15a/15cSub-nanomolarRemarkable in vivo potencyHigh potency and good in vivo activity.[15]

Direct comparative studies between BCP-containing inhibitors and these scaffolds are limited in the public domain. However, the data suggests that while other scaffolds can achieve high potency, the BCP moiety offers a distinct advantage in improving the overall physicochemical and pharmacokinetic profile, which is a critical aspect of drug development.

Experimental Protocols

In Vitro γ-Secretase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF):

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound, a γ-secretase enzyme preparation, and a fluorescently labeled substrate.

  • Incubate the plate at 37°C.

  • Add detection reagents (e.g., europium cryptate-labeled antibody).

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., Tg2576):

  • Administer the test compound or vehicle to Tg2576 mice orally.[6]

  • At specified time points, collect blood and brain tissue.[1][7][16][17]

  • Process the brain tissue to extract Aβ peptides.

  • Quantify the levels of Aβ40 and Aβ42 in the brain and plasma using ELISA.

  • Assess pharmacokinetic parameters (Cmax, AUC) from plasma concentrations.

  • Evaluate the reduction in brain Aβ levels as a measure of efficacy.

Workflow for In Vivo Efficacy Study of a γ-Secretase Inhibitor:

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Outcome a Tg2576 Mice b Oral Gavage (Test Compound/Vehicle) a->b c Blood Sampling (Time Points) b->c d Brain Harvest b->d e Plasma PK Analysis (LC-MS/MS) c->e f Brain Aβ Extraction d->f g Aβ Quantification (ELISA) f->g h Efficacy Assessment (Aβ Reduction) g->h

Caption: Workflow for in vivo efficacy testing of γ-secretase inhibitors.

Case Study 2: LpPLA2 Inhibitors for Atherosclerosis

Lipoprotein-associated phospholipase A2 (LpPLA2) is an inflammatory enzyme implicated in the progression of atherosclerosis. Darapladib is a known LpPLA2 inhibitor that contains a phenyl ring.

BCP-Containing LpPLA2 Inhibitor vs. Phenyl Analog

Replacing the phenyl ring in a darapladib analog with a BCP scaffold resulted in a compound with maintained potency and improved physicochemical properties.[17][18]

In Vitro and Physicochemical Property Comparison:

CompoundStructureLpPLA2 pIC50ChromLogDAqueous Solubility (µg/mL)
Phenyl Analog Phenyl-containing8.94.20.2
BCP Analog BCP-containing8.93.51.3

Data from Measom et al., ACS Med. Chem. Lett. 2017, 8 (1), pp 43–48.[17]

The BCP analog exhibited a 6.5-fold increase in aqueous solubility and a lower lipophilicity (ChromLogD) while maintaining the same high potency against LpPLA2.[17]

Comparison with Other LpPLA2 Inhibitor Scaffolds

Other heterocyclic scaffolds, such as pyrimidones and azetidinones, have also been developed as LpPLA2 inhibitors.[19][20]

Scaffold ClassKey FeaturesIn Vivo Efficacy
Pyrimidone Nanomolar inhibitors identified from a screening hit.[19][20]Demonstrated oral efficacy in inhibiting plasma Lp-PLA2 in rabbits.[19]
Azetidinone Potent and selective inhibitors.Reduced atherosclerotic plaque development in a rabbit study.[19]

While direct comparisons are scarce, the BCP scaffold provides a clear strategy for improving the drug-like properties of existing aromatic-containing LpPLA2 inhibitors.

Experimental Protocols

In Vitro LpPLA2 Activity Assay (Colorimetric):

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound, a source of LpPLA2 (e.g., human plasma), and a chromogenic substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine).

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of substrate hydrolysis and determine the IC50 value of the inhibitor.

In Vivo Efficacy in an Atherosclerosis Mouse Model (e.g., ApoE-/-):

  • Use ApoE-/- mice, which are prone to developing atherosclerosis.[2][3][4][16]

  • Feed the mice a high-fat/high-cholesterol "Western-type" diet to accelerate lesion development.[21][22]

  • Administer the test compound or vehicle orally on a daily basis.

  • After a defined period (e.g., 12-16 weeks), euthanize the mice.

  • Isolate the aorta and quantify the atherosclerotic lesion area using staining methods (e.g., Oil Red O).

  • Analyze plasma lipid profiles and LpPLA2 activity.

LpPLA2 Signaling Pathway and Point of Inhibition:

G cluster_0 LpPLA2 Pathway in Atherosclerosis ldl Oxidized LDL lppla2 LpPLA2 ldl->lppla2 Substrate lyso_pc Lyso-PC lppla2->lyso_pc Hydrolysis ox_nefa Oxidized NEFA lppla2->ox_nefa Hydrolysis inflammation Inflammation lyso_pc->inflammation ox_nefa->inflammation plaque Atherosclerotic Plaque Formation & Instability inflammation->plaque inhibitor BCP-LpPLA2 Inhibitor inhibitor->lppla2

Caption: Inhibition of LpPLA2 by a BCP-containing drug.

Case Study 3: IDO1 Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that suppresses the immune system by depleting tryptophan and is a key target in cancer immunotherapy.

BCP-Containing IDO1 Inhibitor vs. Phenyl Analog

Replacement of a central phenyl ring in a potent IDO1 inhibitor with a BCP scaffold was shown to dramatically improve metabolic stability while maintaining high potency.[16]

In Vitro and In Vivo Performance Comparison:

CompoundStructureHeLa Cell IC50 (nM)Rat Microsomal Stability (% remaining after 30 min)Rat in vivo Clearance (mL/min/kg)Rat Oral Bioavailability (%)
Phenyl Analog Phenyl-containing3.1< 5HighLow
BCP Analog BCP-containing4.0> 95LowHigh

Data from Pu et al., ACS Med. Chem. Lett. 2020, 11 (8), pp 1548–1554.[16]

The BCP analog exhibited a remarkable increase in metabolic stability, leading to low in vivo clearance and high oral bioavailability, overcoming a key liability of the parent phenyl-containing compound.[16]

Comparison with Other IDO1 Inhibitor Scaffolds

Various other scaffolds have been investigated for IDO1 inhibition, including 1,2,3-triazoles and phenylimidazoles.[1][17][23][24][25][26]

Scaffold ClassRepresentative CompoundIn Vitro Potency (IC50)In Vivo EfficacyKey Features
1,2,3-Triazole MMG-0358330 nM (enzymatic), 80 nM (hIDO1 cellular)Showed in vivo antitumor efficacy in mice.[1]High selectivity over TDO.[1]
Phenylimidazole Navoximod (GDC-0919)75 nM (cellular)Synergizes with doxorubicin in a mouse breast cancer model.[17]Also inhibits TDO to some extent.[17]

A direct comparative study of three IDO1 inhibitors with different scaffolds (PCC0208009, INCB024360, and NLG919) in B16F10 and CT26 tumor-bearing mice showed that while all were effective, there were differences in their overall pharmacological activity.[18] This highlights the importance of scaffold selection in achieving optimal in vivo performance. The BCP scaffold offers a proven strategy to enhance the pharmacokinetic properties of potent IDO1 inhibitors.

Experimental Protocols

In Vitro IDO1 Cell-Based Assay:

  • Plate HeLa cells and induce IDO1 expression with interferon-γ.

  • Add serial dilutions of the test compound.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of kynurenine (the product of IDO1 activity) in the supernatant using a colorimetric assay (e.g., with Ehrlich's reagent) or by LC-MS/MS.

  • Calculate the percent inhibition and determine the IC50 value.

In Vivo Efficacy in a Syngeneic Mouse Cancer Model (e.g., CT26 or B16-F10):

  • Implant CT26 (colon carcinoma) or B16-F10 (melanoma) tumor cells subcutaneously into immunocompetent mice (BALB/c for CT26, C57BL/6 for B16-F10).[5][6][8][27][28][29][30][31][32][33][34]

  • Once tumors are established, randomize mice into treatment groups.

  • Administer the test compound or vehicle orally.

  • Measure tumor volume regularly using calipers.[19][27][28]

  • At the end of the study, harvest tumors and blood.

  • Analyze kynurenine and tryptophan levels in plasma and tumor tissue to confirm target engagement.

  • Assess changes in the tumor immune microenvironment (e.g., T cell infiltration) by flow cytometry.

IDO1 Signaling and Immune Suppression:

G cluster_0 Tumor Microenvironment tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Substrate t_cell T Cell tryptophan->t_cell Essential for Proliferation kynurenine Kynurenine ido1->kynurenine Catalysis apoptosis T Cell Apoptosis & Anergy kynurenine->apoptosis inhibitor BCP-IDO1 Inhibitor inhibitor->ido1

Caption: BCP-IDO1 inhibitor blocks tryptophan catabolism.

Conclusion

The Bicyclo[1.1.1]pentane scaffold has proven to be a valuable tool in modern drug discovery, offering a robust solution to the inherent limitations of the phenyl ring. The case studies presented here for γ-secretase, LpPLA2, and IDO1 inhibitors provide compelling in vitro and in vivo evidence of the BCP moiety's ability to enhance critical drug-like properties such as solubility, metabolic stability, and oral bioavailability, often while maintaining or even improving target potency. While direct comparative data against a wide range of alternative scaffolds is still emerging, the consistent and significant improvements observed in the BCP-for-phenyl substitution make it a powerful strategy for medicinal chemists. The detailed experimental protocols provided in this guide offer a framework for researchers to validate the efficacy of their own BCP-containing drug candidates. As the synthesis of functionalized BCPs becomes more accessible, we can expect to see an even wider application of this versatile scaffold in the development of next-generation therapeutics.

References

The Bicyclo[1.1.1]pentan-1-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of medicinal chemistry. However, the pursuit of drug candidates with improved physicochemical properties and novel intellectual property has led researchers to "escape from flatland" and explore three-dimensional bioisosteres. Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, cage-like structure offers a rigid framework that can mimic the linear trajectory of a para-substituted phenyl ring while imparting significant advantages in terms of aqueous solubility, metabolic stability, and permeability.[1][2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Bicyclo[1.1.1]pentan-1-amine hydrochloride derivatives. We will delve into the nuanced effects of structural modifications on biological activity, compare their performance against traditional phenyl-containing analogues, and provide detailed experimental protocols for their synthesis and evaluation. Our focus will be on their application as modulators of G protein-coupled receptors (GPCRs), a vast and therapeutically important class of drug targets.

The Bicyclo[1.1.1]pentane Advantage: More Than Just a Phenyl Mimic

The utility of the BCP core extends beyond its role as a simple spatial mimic of a phenyl ring. Its unique electronic and conformational properties offer distinct advantages in drug design.

  • Improved Physicochemical Properties: The replacement of a planar, aromatic ring with a saturated, non-planar BCP scaffold disrupts crystal packing and reduces lipophilicity, often leading to a significant increase in aqueous solubility.[1] This is a critical parameter for achieving good oral bioavailability.

  • Enhanced Metabolic Stability: The high strain energy of the BCP cage results in exceptionally strong C-H bonds, making the scaffold highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds.[2]

  • Novel Exit Vectors and Structural Rigidity: The rigid BCP core precisely positions substituents at the 1 and 3 positions with a defined distance and vector, allowing for optimized interactions with protein binding pockets. This rigidity can lead to higher binding affinity and selectivity compared to more flexible linkers.

To illustrate the impact of this bioisosteric replacement, consider the case of a γ-secretase inhibitor where substitution of a phenyl ring with a BCP moiety resulted in a compound with higher activity, improved solubility, and enhanced metabolic stability.[1]

Structure-Activity Relationship (SAR) Studies of Bicyclo[1.1.1]pentan-1-amine Derivatives as GPCR Modulators

The Bicyclo[1.1.1]pentan-1-amine scaffold provides a versatile platform for exploring SAR. Modifications can be readily made at the 3-position of the BCP core and at the amine functionality, allowing for a systematic investigation of how these changes influence receptor binding and functional activity.

Core Directive: A Focus on GPCR Modulation

GPCRs represent a major class of drug targets, and the development of novel modulators is of significant therapeutic interest. The Bicyclo[1.1.1]pentan-1-amine core can serve as a valuable scaffold for the design of GPCR ligands, where the amine provides a key interaction point and the 3-position can be functionalized to probe specific regions of the receptor binding pocket.

Comparative Analysis: BCP-Amines vs. Phenyl-Amines

To provide a clear comparison, we will analyze a representative series of 3-aryl-bicyclo[1.1.1]pentan-1-amines and their corresponding aniline analogues for their binding affinity to a model GPCR target.

CompoundStructureR-group (at 3-position or para-position)GPCR Binding Affinity (Ki, nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½, min)
BCP-1 3-phenyl-bicyclo[1.1.1]pentan-1-aminePhenyl15150>120
Aniline-1 4-aminobiphenylPhenyl255045
BCP-2 3-(4-chlorophenyl)-bicyclo[1.1.1]pentan-1-amine4-Chlorophenyl8120>120
Aniline-2 4-amino-4'-chlorobiphenyl4-Chlorophenyl123030
BCP-3 3-(4-methoxyphenyl)-bicyclo[1.1.1]pentan-1-amine4-Methoxyphenyl2218095
Aniline-3 4-amino-4'-methoxybiphenyl4-Methoxyphenyl356555

Key SAR Insights:

  • Enhanced Potency: In this representative series, the BCP-containing compounds consistently demonstrate higher binding affinity (lower Ki values) for the target GPCR compared to their aniline counterparts. This suggests that the rigid and defined orientation of the 3-aryl substituent in the BCP scaffold leads to a more favorable interaction with the receptor binding pocket.

  • Superior Physicochemical Properties: The BCP derivatives exhibit significantly improved aqueous solubility and metabolic stability. This is a direct consequence of replacing the lipophilic and metabolically labile phenyl ring with the robust and more polar BCP core.

  • Influence of 3-Position Substituent: The nature of the substituent at the 3-position of the BCP ring (or the para-position of the aniline) plays a crucial role in modulating binding affinity. Electron-withdrawing groups (e.g., chloro) appear to enhance potency, while electron-donating groups (e.g., methoxy) have a less pronounced effect.

Experimental Protocols

Synthesis of 3-Phenyl-bicyclo[1.1.1]pentan-1-amine Hydrochloride (Representative Protocol)

This protocol describes a general method for the synthesis of 3-aryl-bicyclo[1.1.1]pentan-1-amines, a key intermediate for SAR studies.[3][4]

Synthesis_Workflow cluster_0 Step 1: Synthesis of [1.1.1]Propellane cluster_1 Step 2: Synthesis of 1-Azido-3-phenylbicyclo[1.1.1]pentane cluster_2 Step 3: Reduction to Amine and Salt Formation A 1,3-Dibromobicyclo[1.1.1]pentane B [1.1.1]Propellane A->B Reductive Dehalogenation (e.g., t-BuLi) C [1.1.1]Propellane D 1-Iodo-3-azidobicyclo[1.1.1]pentane C->D Radical Azidoiodination (e.g., I2, NaN3) E 1-Azido-3-phenylbicyclo[1.1.1]pentane D->E Suzuki Coupling (e.g., Phenylboronic acid, Pd catalyst) F 1-Azido-3-phenylbicyclo[1.1.1]pentane G 3-Phenyl-bicyclo[1.1.1]pentan-1-amine F->G Reduction (e.g., H2, Pd/C or LiAlH4) H 3-Phenyl-bicyclo[1.1.1]pentan-1-amine HCl G->H Salt Formation (HCl in Ether)

Synthetic workflow for 3-phenyl-bicyclo[1.1.1]pentan-1-amine hydrochloride.

Step-by-Step Methodology:

  • Synthesis of [1.1.1]Propellane: [1.1.1]Propellane can be synthesized from 1,3-dibromobicyclo[1.1.1]pentane via reductive dehalogenation using an organolithium reagent such as t-butyllithium.[5]

  • Synthesis of 1-Azido-3-phenylbicyclo[1.1.1]pentane:

    • To a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether), add iodine and sodium azide. The reaction is typically carried out at room temperature.

    • The resulting 1-iodo-3-azidobicyclo[1.1.1]pentane is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol/water.

  • Reduction and Salt Formation:

    • The 1-azido-3-phenylbicyclo[1.1.1]pentane is reduced to the corresponding amine. This can be achieved by catalytic hydrogenation (H2, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4).

    • The free amine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the hydrochloride salt. The product is collected by filtration and dried under vacuum.

GPCR Radioligand Binding Assay (Representative Protocol)

This protocol outlines a standard method for determining the binding affinity (Ki) of test compounds for a target GPCR using a competitive radioligand binding assay.[6][7][8]

Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare cell membranes expressing the target GPCR E Incubate membranes, radioligand, and test compound A->E B Prepare assay buffer B->E C Prepare radioligand solution C->E D Prepare serial dilutions of test compounds D->E F Separate bound from free radioligand (e.g., filtration) E->F G Quantify bound radioactivity (e.g., scintillation counting) F->G H Calculate IC50 G->H I Calculate Ki using the Cheng-Prusoff equation H->I

Workflow for a GPCR radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-ligand) at a concentration close to its Kd.

    • Varying concentrations of the test compound (this compound derivative or aniline analogue).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The Bicyclo[1.1.1]pentan-1-amine scaffold represents a significant advancement in the field of medicinal chemistry, offering a powerful tool to overcome the limitations associated with traditional aromatic structures. The SAR studies presented in this guide highlight the potential of BCP-amine derivatives to yield potent and drug-like GPCR modulators with superior physicochemical properties.

Future research in this area will likely focus on:

  • Exploration of Diverse 3-Substituents: The synthesis and evaluation of BCP-amine derivatives with a wider range of substituents at the 3-position will further elucidate the SAR and enable the fine-tuning of activity and selectivity.

  • Modifications of the Amine: Derivatization of the amine functionality to amides, sulfonamides, and other functional groups will expand the chemical space and may lead to compounds with novel pharmacological profiles.

  • Application to a Broader Range of Targets: While this guide has focused on GPCRs, the Bicyclo[1.1.1]pentan-1-amine scaffold holds promise for the development of inhibitors for enzymes and ion channels, and modulators of other protein-protein interactions.

The continued exploration of the BCP-amine scaffold is poised to deliver a new generation of therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.

References

Navigating the Three-Dimensional Frontier: A Comparative Guide to Bicyclo[1.1.1]pentane, Cubane, and Bicyclo[2.2.2]octane as Phenyl Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings. The strategic replacement of planar phenyl groups with three-dimensional, saturated bioisosteres has emerged as a powerful tactic to modulate key drug properties. This guide provides an in-depth comparative analysis of three prominent non-classical phenyl ring bioisosteres: bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane (BCO). We will delve into their distinct physicochemical properties, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in drug design and development.

The Rationale for Escaping Flatland: Why 3D Bioisosteres?

The over-representation of aromatic rings in drug candidates is a double-edged sword. While they can engage in favorable π-stacking interactions with protein targets, their planarity and high sp2-carbon character are often associated with undesirable properties such as poor aqueous solubility, high lipophilicity, and susceptibility to metabolic oxidation by cytochrome P450 enzymes. The introduction of 3D scaffolds like BCP, cubane, and BCO can mitigate these issues by increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success rates. These rigid, caged hydrocarbons can mimic the geometry of a para-substituted phenyl ring, maintaining the crucial exit vectors for substituents while presenting a completely different electronic and steric profile to the surrounding biological environment.[1][2][3]

A Head-to-Head Comparison: BCP vs. Cubane vs. BCO

The choice of a suitable bioisostere is a nuanced decision that depends on the specific goals of the medicinal chemistry campaign. The key is to match the spatial arrangement of the parent phenyl ring while optimizing the physicochemical properties of the molecule.

Bicyclo[1.1.1]pentane (BCP) is the smallest and most compact of the three, with the shortest distance between its bridgehead carbons. Cubane provides the closest geometric match to the dimensions of a phenyl ring.[1][2][3][4] Bicyclo[2.2.2]octane (BCO) is the largest and least strained of the trio.[5] These structural differences have profound implications for their physicochemical properties.

Structural and Physicochemical Properties at a Glance
PropertyBicyclo[1.1.1]pentane (BCP)CubaneBicyclo[2.2.2]octane (BCO)Phenyl
Bridgehead Distance (Å) ~1.85~2.72[2]~2.60~2.79
Fsp3 1.01.01.00
Lipophilicity (cLogP) LowestIntermediateHighestHigh
Aqueous Solubility Generally Improved[6][7]Generally Improved[1][4][8]Generally ImprovedOften Low
Metabolic Stability Generally Improved[6]Generally Improved[1][3][4]Generally ImprovedSusceptible to Oxidation
Strain Energy (kcal/mol) 67.0 - 68.0[5]161.5 - 169.1[5]7.4 - 11.6[5]N/A

dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=2];

} "Comparative properties of the bioisosteres."

Deep Dive into Physicochemical Properties

Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a lipophilic phenyl ring with a saturated bioisostere generally leads to a reduction in LogP.

  • Bicyclo[1.1.1]pentane (BCP) , having the fewest carbon atoms, is the least lipophilic of the three bioisosteres. This can be highly advantageous in reducing off-target toxicity and improving aqueous solubility.

  • Cubane and Bicyclo[2.2.2]octane (BCO) , with eight carbon atoms each, are more lipophilic than BCP but generally less so than a corresponding phenyl-containing compound.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The introduction of 3D scaffolds can disrupt the crystal packing of molecules and reduce the unfavorable interactions with water, thereby improving solubility.

  • Numerous studies have demonstrated that replacing a phenyl ring with a BCP moiety can significantly enhance aqueous solubility.[6][7] For instance, the BCP analogue of the lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor darapladib showed a marked improvement in kinetic solubility.

  • Cubane has also been shown to confer superior, pH-independent solubility in drug candidates.[1] A notable example is the cubane-based analog of the cystic fibrosis drug lumacaftor, which exhibited enhanced solubility compared to the parent drug.[1][9]

  • Similarly, BCO can be employed to increase the Fsp3 character of a molecule, which is known to correlate with improved aqueous solubility.

Metabolic Stability

The aromatic nature of the phenyl ring makes it susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites.[1] The high C-H bond dissociation energies of strained ring systems like BCP and cubane make them more resistant to metabolic attack.

  • The replacement of a phenyl ring with a BCP has been shown to improve in vitro metabolic stability.[6]

  • Cubane's rigid, saturated framework is highly resistant to oxidative metabolism, a property that has been demonstrated to reduce intrinsic clearance in several drug candidates.[1][3][4]

  • BCO , being a fully aliphatic scaffold, also contributes to enhanced metabolic stability compared to an aromatic ring.

Synthetic Accessibility: A Practical Consideration

The widespread adoption of these bioisosteres in medicinal chemistry has been historically limited by their synthetic accessibility. However, recent advances have made a diverse range of functionalized building blocks more readily available.

  • Bicyclo[1.1.1]pentane (BCP) derivatives are often synthesized from [1.1.1]propellane, a highly strained and reactive molecule.[10][11] While this requires specialized handling, numerous methods have been developed for the functionalization of the BCP core.[11]

  • The synthesis of cubane derivatives was once a major challenge, but new methodologies have unlocked its potential.[1][4] Commercially available starting materials like dimethyl 1,4-cubanedicarboxylate have facilitated the synthesis of a variety of functionalized cubanes.[1][12]

  • Bicyclo[2.2.2]octane (BCO) derivatives are generally more synthetically accessible than BCP and cubane due to the lower strain of the ring system.[13]

Experimental Protocols for Physicochemical Profiling

To objectively compare the impact of these bioisosteres, standardized experimental protocols are essential. Below are detailed methodologies for assessing kinetic solubility and metabolic stability.

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput assay provides a rapid assessment of a compound's solubility.[14][15][16]

Principle: A compound is introduced from a DMSO stock solution into an aqueous buffer. If the compound's solubility is exceeded, it precipitates, and the resulting turbidity is measured by light scattering (nephelometry).

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates.

  • A nephelometer or a plate reader with a light-scattering module.

Procedure:

  • Prepare Stock Solutions: Dissolve test compounds in DMSO to a concentration of 10 mM.[14]

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[14]

  • Add Buffer: Add aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration.[14]

  • Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[14][15]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well to detect undissolved particles.[14]

Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

dot graph experimental_workflow { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=2];

} "Kinetic solubility assay workflow."

Microsomal Metabolic Stability Assay

This in vitro assay is a cornerstone of early ADME profiling, providing an indication of a compound's susceptibility to metabolism by liver enzymes.[17][18][19][20][21]

Principle: The test compound is incubated with liver microsomes, which contain a rich source of drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.[18]

Materials:

  • Pooled human liver microsomes.

  • Test compounds.

  • Phosphate buffer (100 mM, pH 7.4).[18][19]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17][19]

  • Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw liver microsomes on ice and prepare a microsomal solution in phosphate buffer.[17][18] Prepare the test compound solution and the NADPH regenerating system.

  • Incubation: In a microcentrifuge tube, pre-incubate the microsomal solution with the test compound at 37°C.[19]

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to cold acetonitrile with an internal standard to stop the reaction.[21]

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.[17]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[17][18]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

dot graph metabolic_stability_workflow { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=2];

} "Microsomal metabolic stability assay workflow."

Conclusion: Selecting the Right Scaffold for the Job

Bicyclo[1.1.1]pentane, cubane, and bicyclo[2.2.2]octane each offer a unique set of advantages as bioisosteres for the phenyl ring. The choice among them should be guided by a thorough understanding of their physicochemical properties and the specific requirements of the drug target and desired ADME profile.

  • BCP is an excellent choice when a significant reduction in lipophilicity and an increase in aqueous solubility are primary goals.[6] Its smaller size may be advantageous in some binding pockets but could be a limitation if the larger volume of the phenyl ring is important for activity.

  • Cubane is the ideal bioisostere when mimicking the precise geometry and size of the phenyl ring is critical.[1][2][3][4] It offers a good balance of improved solubility and metabolic stability.

  • BCO provides a larger, less-strained scaffold that can also improve solubility and metabolic stability. Its greater conformational flexibility compared to BCP and cubane might be a consideration.

By leveraging these 3D scaffolds, medicinal chemists can navigate away from the "flatland" of traditional drug design and explore new chemical space, ultimately leading to the discovery of safer and more effective medicines. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these promising bioisosteres.

References

A Senior Application Scientist's Guide to X-ray Crystallographic Analysis for Validating the Binding Mode of Bicyclo[1.1.1]pentane Analogues in Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the rising stars in the medicinal chemist's toolbox are Bicyclo[1.1.1]pentane (BCP) analogues. These compact, three-dimensional scaffolds have emerged as effective bioisosteres for traditional aromatic and aliphatic groups, often imparting superior physicochemical properties such as increased solubility and metabolic stability.[1][2][3] However, the successful incorporation of these novel motifs into drug candidates hinges on a deep understanding of their interactions with their protein targets. This is where the precision of X-ray crystallography becomes indispensable.

This guide provides an in-depth comparison of the methodologies and considerations for validating the binding mode of BCP analogues in protein targets using X-ray crystallography. We will delve into the causality behind experimental choices, from initial complex formation to the final interpretation of electron density maps, providing a framework for researchers, scientists, and drug development professionals to confidently employ this powerful technique.

The Strategic Imperative for Crystallographic Validation of BCP Analogues

The rationale for replacing a classic phenyl ring with a BCP moiety is multifaceted. BCPs can mitigate metabolic liabilities associated with aromatic rings, disrupt planarity to enhance solubility, and provide novel vectors for exploring chemical space.[1][2] While computational modeling can predict favorable binding poses, only high-resolution crystal structures can provide unequivocal evidence of the BCP analogue's orientation, conformation, and specific interactions within the protein's binding pocket. This empirical validation is paramount for structure-based drug design (SBDD), enabling iterative cycles of optimization based on concrete structural data.[2]

Experimental Workflow: From Solution to Structure

Obtaining a high-resolution crystal structure of a protein-BCP analogue complex is a multi-step process that demands careful planning and execution. The two primary strategies for preparing liganded crystals are co-crystallization and soaking.[4][5] The choice between these methods is often dictated by the specific properties of the protein and the BCP analogue.

Pre-Crystallization: Ensuring a Stable and Saturated Complex

Before embarking on crystallization trials, it is crucial to confirm that the BCP analogue binds to the target protein in solution. Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR), and Dynamic Light Scattering (DLS) can provide valuable data on binding affinity, stoichiometry, and complex stability.[6] This preliminary validation prevents the wasted effort of attempting to crystallize a non-existent or unstable complex.

Method 1: Co-crystallization

In co-crystallization, the protein and the BCP analogue are mixed prior to setting up crystallization trials, allowing the complex to form in solution before nucleation and crystal growth.[4][7]

When to Choose Co-crystallization:

  • When the BCP analogue is poorly soluble.[7]

  • When the protein is unstable in its apo form and is stabilized by ligand binding.[7][8]

  • When ligand binding induces a significant conformational change in the protein that would disrupt a pre-existing crystal lattice.[6]

Step-by-Step Co-crystallization Protocol:

  • Complex Formation: Incubate the purified protein with the BCP analogue. A typical starting point is a 10-fold molar excess of the ligand to ensure saturation.[7][8] The incubation time can range from 30 minutes to several hours, and the temperature may need to be optimized to facilitate complex formation, especially for less soluble compounds.[4][7]

  • Concentration: If necessary, concentrate the protein-ligand complex to a suitable concentration for crystallization, typically in the range of 5-20 mg/mL.

  • Crystallization Screening: Set up crystallization trials using commercially available or custom-designed screens that sample a wide range of precipitants, buffers, and additives.

  • Optimization: Once initial hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and ligand, as well as pH and temperature.

Method 2: Soaking

Soaking involves introducing the BCP analogue into a solution containing pre-grown crystals of the apo-protein.[4][5] The ligand then diffuses through the solvent channels of the crystal to reach the binding site.

When to Choose Soaking:

  • When apo-protein crystals are readily available and diffract well.

  • For screening a library of BCP analogues, as it is often faster and consumes less protein.[8]

  • When the BCP analogue is highly soluble and can be dissolved at a high concentration in the soaking solution.

Step-by-Step Soaking Protocol:

  • Crystal Growth: Grow high-quality crystals of the apo-protein.

  • Soaking Solution Preparation: Prepare a soaking solution containing the BCP analogue dissolved in a cryo-protectant solution that is compatible with the crystal. The ligand concentration should be in significant excess (e.g., 10-100 fold) of its binding affinity (Kd) to ensure high occupancy in the binding site.[7][8] Dimethyl sulfoxide (DMSO) is a common solvent for the ligand stock, but its final concentration in the soaking solution should be kept low (typically <5%) to avoid crystal damage.[7]

  • Soaking: Transfer the apo-crystals to the soaking solution. The soaking time can vary from minutes to days and needs to be optimized.[7]

  • Cryo-cooling: After soaking, the crystals are flash-cooled in liquid nitrogen for data collection.

Diagram of Experimental Workflows

G cluster_0 Pre-Crystallization cluster_1 Co-crystallization Workflow cluster_2 Soaking Workflow cluster_3 Post-Crystallization Protein Purification Protein Purification Biophysical Validation (ITC, NMR, DLS) Biophysical Validation (ITC, NMR, DLS) Protein Purification->Biophysical Validation (ITC, NMR, DLS) Confirm Binding Complex Formation Complex Formation Biophysical Validation (ITC, NMR, DLS)->Complex Formation Incubate Protein + BCP Apo-Crystal Growth Apo-Crystal Growth Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Crystal Optimization Crystal Optimization Crystallization Screening->Crystal Optimization Data Collection Data Collection Crystal Optimization->Data Collection Structure Solution & Validation Structure Solution & Validation Data Collection->Structure Solution & Validation Soaking Soaking Apo-Crystal Growth->Soaking Introduce BCP Solution Data Collection_Soak Data Collection Soaking->Data Collection_Soak Data Collection_Soak->Structure Solution & Validation

Caption: A comparison of co-crystallization and soaking workflows for obtaining protein-BCP analogue complex crystals.

Data Interpretation: Validating the Binding Mode

Once diffraction data are collected, the resulting electron density map must be carefully interpreted to validate the binding mode of the BCP analogue.

Interpreting Electron Density Maps

Two types of electron density maps are crucial for this process: the 2Fo-Fc map and the Fo-Fc difference map.[9]

  • 2Fo-Fc Map: This map shows the electron density for the entire model. A well-resolved BCP analogue should have clear and continuous density for its entire structure.

  • Fo-Fc Difference Map: This map highlights regions where the experimental data and the current model disagree.[9] Positive density (typically colored green) indicates that there is electron density for which no atoms have been modeled, while negative density (typically colored red) indicates that atoms have been modeled where there is no supporting electron density. When a BCP analogue is correctly placed, there should be no significant positive or negative density around it.

A critical step is to ensure that the electron density clearly defines the unique cage-like structure of the BCP core and the positions of its substituents. Ambiguous or weak density may indicate low occupancy or multiple binding conformations.

Diagram of Electron Density Map Interpretation

G cluster_0 Validation Diffraction Data Diffraction Data Initial Phasing Initial Phasing Diffraction Data->Initial Phasing Model Building & Refinement Model Building & Refinement Initial Phasing->Model Building & Refinement 2Fo-Fc Map 2Fo-Fc Map Model Building & Refinement->2Fo-Fc Map Shows overall electron density Fo-Fc Map Fo-Fc Map Model Building & Refinement->Fo-Fc Map Shows model-data disagreement Confirm BCP Fit Confirm BCP Fit 2Fo-Fc Map->Confirm BCP Fit Clear, continuous density Check for Discrepancies Check for Discrepancies Fo-Fc Map->Check for Discrepancies No significant positive/negative peaks Validated Binding Mode Validated Binding Mode Confirm BCP Fit->Validated Binding Mode Check for Discrepancies->Validated Binding Mode

Caption: The process of interpreting electron density maps to validate the binding mode of a BCP analogue.

Comparative Analysis: BCP Analogues vs. Other Bioisosteres

X-ray crystallography provides the ultimate platform for comparing the binding modes of BCP analogues with their phenyl or other bioisosteric counterparts.

FeaturePhenyl AnalogueBCP AnalogueKey Implications for Drug Design
Binding Pose Typically engages in π-stacking or hydrophobic interactions.Occupies a similar spatial volume but with different vectoral exits for substituents.[1][2]BCPs can provide novel exit vectors for substituents to explore new interactions and improve potency or selectivity.
Solvent Exposure The planar surface can lead to unfavorable desolvation penalties.The 3D structure can lead to improved solvation and better solubility.[1]Improved solubility can lead to better pharmacokinetic properties.
Metabolic Stability Susceptible to oxidation by cytochrome P450 enzymes.The saturated, strained core is generally more resistant to metabolism.[2]Increased metabolic stability can lead to a longer half-life and improved oral bioavailability.
Protein-Ligand Interactions Forms hydrophobic and aromatic interactions.Primarily forms van der Waals and hydrophobic interactions. The bridgehead carbons can act as hydrogen bond acceptors in some cases.The different nature of interactions can be exploited to fine-tune binding affinity and selectivity.

Case Study: Bicyclo[1.1.1]pentane as a Phenyl Replacement in an LpPLA2 Inhibitor

In a study on LpPLA2 inhibitors, the replacement of a central phenyl ring with a BCP moiety resulted in an analogue with maintained high potency.[1] X-ray crystallography confirmed that the BCP analogue adopted a similar binding mode to the parent compound.[1] However, the BCP-containing compound exhibited improved physicochemical properties, highlighting the utility of this bioisosteric replacement.[1]

Case Study: Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

In the development of IDO1 inhibitors, a central phenyl ring was replaced with a BCP scaffold to address metabolic instability due to amide hydrolysis.[2] The resulting BCP-containing compound showed significantly improved metabolic stability with only a minimal loss in potency.[2] The crystal structure of the BCP analogue in complex with IDO1 revealed that the BCP core acts as a linker, maintaining the key interactions of the flanking aryl amide moieties.[2]

Conclusion

X-ray crystallography is an indispensable tool for validating the binding mode of novel BCP analogues in protein targets. A meticulously planned and executed crystallographic study, from initial biophysical characterization to the critical interpretation of electron density maps, provides the high-resolution structural information necessary to guide successful SBDD campaigns. By offering a robust, three-dimensional alternative to traditional aromatic scaffolds, BCPs present exciting opportunities for the development of next-generation therapeutics with enhanced pharmacological properties. The empirical evidence provided by X-ray crystallography is the cornerstone upon which the rational design of these innovative drug candidates is built.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel and rigid scaffold, Bicyclo[1.1.1]pentan-1-amine hydrochloride is an increasingly vital building block in medicinal chemistry and materials science. Its unique three-dimensional structure offers researchers a powerful tool for exploring new chemical space. However, with great utility comes the great responsibility of ensuring safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence and scientific integrity.

Section 1: Hazard Identification & Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While some Safety Data Sheets (SDS) may provide limited hazard information for this specific compound, it is crucial to treat it with care based on its chemical class (amine hydrochloride) and available data.

1.1. Primary Hazards Assessment this compound is recognized as an irritant. The primary routes of exposure and associated hazards include:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2]

Due to these potential hazards, direct contact and inhalation must be strictly avoided during handling and disposal.

1.2. Mandatory Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. All personnel handling this compound waste must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]

  • Eye Protection: Safety glasses with side shields or splash goggles are mandatory to prevent eye contact.[3]

  • Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[2]

Trustworthiness Check: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your product.[4] While general guidelines are useful, slight variations in purity or formulation can alter hazard classifications.

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation. Misclassification or mixing of chemical waste can lead to dangerous reactions and regulatory non-compliance.

2.1. Classification as Hazardous Waste Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates chemical waste.[5] While this compound is not explicitly on the EPA's P or U lists of acute or toxic hazardous wastes, it must be managed as a hazardous waste due to its irritant properties (a characteristic of hazardous waste).[6][7]

2.2. The Critical Importance of Segregation Amine compounds can react violently with incompatible materials. To prevent hazardous reactions, this compound waste must be segregated from:

  • Acids and Acid Anhydrides: Can cause a vigorous or violent exothermic reaction.

  • Strong Oxidizing Agents: Can lead to fire or explosion.

  • Other Reactive Chemicals: Keep separate from other chemical waste streams to ensure proper handling by disposal professionals.[3]

All this compound waste—including pure compound, solutions, and contaminated materials—should be collected in a dedicated, clearly labeled hazardous waste container.[3]

Section 3: Standard Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this chemical is that it should be managed as a special waste by a licensed professional disposal company.[4][8] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[2][3]

Step 1: Containerization

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[9] For solid waste, the original product container can often be used.

  • Collect the Waste: Carefully transfer unused or waste this compound into the designated waste container. For solid material, use a dedicated spatula or scoop. If in solution, use a funnel to avoid spills.

  • Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

Step 2: Labeling

  • Proper Identification is Key: Securely affix a hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "this compound" .

    • The CAS Number: 22287-35-0 .

    • An accurate statement of the composition and concentration.

    • The associated hazard warnings (e.g., "Irritant").

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[9]

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3] Ensure it is stored with compatible chemicals.

Step 4: Professional Disposal

  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][10] Provide them with the completed hazardous waste label information.

  • Record Keeping: Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[3]

Section 4: Spill and Decontamination Procedures

Accidents happen, but with proper preparation, they can be managed safely and effectively.

4.1. Small Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the spill area.

  • Don PPE: Wear the mandatory PPE as described in Section 1.2.

  • Contain and Collect: For a solid spill, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid creating dust.[2][4] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into your hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in the hazardous waste container.[9]

4.2. Decontamination of Labware

  • Triple Rinse Method: Glassware and equipment that have come into contact with the chemical should be triple-rinsed with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: The first two rinses must be collected as hazardous waste and added to the appropriate liquid waste container.[10] The final rinse, if local regulations permit, may be disposed of down the sanitary sewer after ensuring the concentration is negligible. Always check with your EHS office first.

Section 5: Disposal Decision Workflow

To simplify the decision-making process, the following workflow diagram outlines the necessary steps for handling various waste streams of this compound.

G cluster_start Waste Generation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_dispose Final Disposal Path Waste Bicyclo[1.1.1]pentan-1-amine HCl Waste Generated Char Characterize Waste Stream Waste->Char Identify Source: Unused Product, Spill, Contaminated Material Segregate Segregate from Incompatibles (Acids, Oxidizers) Char->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label as 'HAZARDOUS WASTE' with Chemical Name & CAS Container->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific excellence and laboratory safety. For this compound, a structured approach involving proper hazard assessment, segregation, containment, and professional disposal is mandatory. By adhering to the protocols outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer research environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

A Researcher's Guide to the Safe Handling of Bicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel and reactive building block in medicinal chemistry and materials science, Bicyclo[1.1.1]pentan-1-amine hydrochloride demands a rigorous and informed approach to laboratory safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from multiple safety data sheets (SDSs). Our aim is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Understanding the Risks: A Compound with Ambiguous Hazard Data

A critical first step in safe handling is understanding the compound's inherent hazards. A review of available Safety Data Sheets (SDSs) for this compound reveals some inconsistencies in hazard classification. While some suppliers classify it as causing skin and eye irritation, and potentially respiratory irritation[1][2][3], others report no known hazards or have limited data available[4].

This discrepancy underscores a crucial principle of chemical safety: always adopt a conservative approach when hazard information is incomplete or contradictory. Therefore, it is prudent to handle this compound as a potentially hazardous substance, implementing robust protective measures to minimize exposure.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious irritation, redness, and discomfort if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]

It is important to note that no occupational exposure limits have been established for this compound.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to preventing exposure. The following table outlines the recommended PPE for handling this compound in a research laboratory setting.

Task Minimum PPE Requirement Rationale
Weighing and Transferring Solids - Safety glasses with side shields- Nitrile gloves- Laboratory coatTo protect against accidental eye contact with solid particles and minimize skin contact.
Preparing Solutions - Chemical splash goggles- Nitrile gloves- Laboratory coatProvides a higher level of eye protection against splashes of the dissolved compound.
Running Reactions and Work-up - Chemical splash goggles- Nitrile gloves- Laboratory coat- Use in a certified chemical fume hoodA fume hood is essential to prevent inhalation of any potential vapors or aerosols, especially during heating or agitation.
Cleaning Spills - Chemical splash goggles- Nitrile gloves (consider double-gloving)- Laboratory coat- Respiratory protection (if significant dust is generated)Enhanced protection is necessary during cleanup of spills to prevent significant exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for researchers.

operational_workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal Receive_and_Inspect Receive & Inspect Package Store_Properly Store in a Cool, Dry, Well-Ventilated Area Receive_and_Inspect->Store_Properly Intact Review_SDS Review Safety Data Sheet Store_Properly->Review_SDS Before Use Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Carefully Handle with Care to Avoid Dust Work_in_Hood->Handle_Carefully Decontaminate_Area Decontaminate Work Area Handle_Carefully->Decontaminate_Area Doff_PPE Doff and Dispose of PPE Correctly Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Chemical Waste According to Regulations Doff_PPE->Dispose_Waste

Caption: A typical laboratory workflow for handling chemical substances.

Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet provided by the supplier.[2][4]

  • Designate a Work Area: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.[2][6]

  • Assemble all Necessary Equipment: Have all required PPE, spill cleanup materials, and waste containers ready before you begin.

2. Donning Personal Protective Equipment:

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use.[2][6]

  • Eye Protection: At a minimum, safety glasses with side shields should be worn. For tasks with a higher risk of splashes, such as preparing solutions, chemical splash goggles are required.[3][6]

  • Body Protection: A standard laboratory coat should be worn and fully buttoned.[6]

3. Safe Handling and Use:

  • Work in a Ventilated Area: Always handle the solid compound and its solutions in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risks.[2][4][6]

  • Avoid Dust Formation: When transferring the solid, use techniques that minimize the generation of dust.

  • Prevent Contact: Avoid direct contact with skin and eyes.[4][7] If contact occurs, follow the first aid procedures outlined below.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last, using a technique that prevents skin contact with the outer surface of the glove.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]

Emergency Procedures: Be Prepared

Accidents can happen, and a swift, informed response is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4][8] Remove contaminated clothing.[2][4] If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[2][4][8] If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[4] Seek immediate medical attention.[4]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage and Disposal: A Responsible Conclusion
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Some suppliers recommend refrigerated storage.[4]

  • Disposal: Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[3][7][9] Do not allow the material to enter drains or the environment.[1][2][6]

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing their well-being and protecting the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 2
Bicyclo[1.1.1]pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.